3-Hydroxy Fenspiride
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTTZGCVKGAGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857763 | |
| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441781-23-3 | |
| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxy Fenspiride: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Fenspiride is a principal phase I metabolite of the anti-inflammatory and bronchodilator agent, Fenspiride. As a key product of in vivo biotransformation, a comprehensive understanding of its chemical characteristics, metabolic generation, and analytical quantification is paramount for a complete pharmacological and toxicological assessment of the parent drug. This technical guide provides a detailed exploration of 3-Hydroxy Fenspiride, intended to support research and development activities in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
3-Hydroxy Fenspiride, systematically named 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is a hydroxylated derivative of Fenspiride. The introduction of a hydroxyl group onto the phenyl ring significantly alters the molecule's polarity and potential for further metabolic conjugation.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Hydroxy Fenspiride
| Property | Value | Source |
| Chemical Name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [1] |
| Molecular Weight | 276.33 g/mol | [1] |
| CAS Number | 441781-23-3 | [1] |
| Appearance | Off-white solid | |
| Solubility | Soluble in Methanol and DMSO | |
| Storage | 2-8 °C |
Metabolic Pathway and Pharmacokinetics
Fenspiride undergoes extensive metabolism in the body, primarily through phase I functionalization reactions followed by phase II conjugation. The formation of 3-Hydroxy Fenspiride is a critical step in the phase I metabolic cascade.
Cytochrome P450-Mediated Hydroxylation
The hydroxylation of the phenyl ring of Fenspiride to form 3-Hydroxy Fenspiride is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver.[2][3][4] These monooxygenases are responsible for the metabolism of a vast array of xenobiotics.[2][3][4] While the specific CYP isoenzymes responsible for the 3-hydroxylation of Fenspiride are not definitively identified in the available literature, CYP3A4 and CYP2D6 are commonly involved in the metabolism of many drugs and are likely candidates.[2]
The metabolic conversion can be visualized as follows:
Figure 1: Metabolic pathway of Fenspiride to 3-Hydroxy Fenspiride and subsequent conjugation.
Following its formation, 3-Hydroxy Fenspiride can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are readily excreted from the body.[5]
Synthesis of 3-Hydroxy Fenspiride
While the primary interest in 3-Hydroxy Fenspiride lies in its role as a metabolite, its chemical synthesis is crucial for obtaining an analytical standard for quantification and for conducting in-vitro pharmacological and toxicological studies. A plausible synthetic route can be adapted from the synthesis of the parent compound, Fenspiride, by utilizing a starting material that already possesses the 3-hydroxy-phenylethyl moiety.
A general synthetic approach could involve the reaction of 1-oxa-3,8-diazaspiro[4.5]decan-2-one with a suitably protected 2-(3-hydroxyphenyl)ethyl halide or tosylate, followed by deprotection. The synthesis of various 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been described in the literature, providing a foundation for this synthetic strategy.[6]
Pharmacological Activity and Toxicology
The pharmacological activity of 3-Hydroxy Fenspiride is not as extensively characterized as that of the parent drug. However, it is a common phenomenon for metabolites to retain some of the pharmacological activity of the parent compound.[7] Given that the core spirocyclic and oxazolidinone structures responsible for the anti-inflammatory and bronchodilator effects of Fenspiride remain intact, it is plausible that 3-Hydroxy Fenspiride exhibits similar, albeit potentially modified, activities.[8][9][10]
Further in-vitro studies, such as receptor binding assays and functional assays on inflammatory and respiratory cell models, are necessary to fully elucidate the pharmacological profile of 3-Hydroxy Fenspiride.[11][12][13][14]
The toxicological profile of 3-Hydroxy Fenspiride is also an area requiring further investigation. While Fenspiride itself has a known safety profile, the potential for metabolites to contribute to adverse effects is an important consideration in drug development.[15][16][17] Acute toxicity studies and in-vitro cytotoxicity assays using 3-Hydroxy Fenspiride would provide valuable data.
Analytical Methodologies
The accurate quantification of 3-Hydroxy Fenspiride in biological matrices is essential for pharmacokinetic and metabolism studies. Due to its expected low concentrations and the complexity of biological samples, highly sensitive and selective analytical methods are required.
Sample Preparation
A crucial first step in the analysis of 3-Hydroxy Fenspiride from biological samples like plasma or urine is the efficient extraction of the analyte and removal of interfering matrix components. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent such as acetonitrile is added to the plasma sample to precipitate proteins.[18][19]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away.[20]
For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase or sulfatase is often employed prior to extraction to cleave the conjugate and measure the total (free and conjugated) concentration of 3-Hydroxy Fenspiride.[5]
Chromatographic Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of Fenspiride and its metabolites.[5][21][22] Derivatization of the hydroxyl group of 3-Hydroxy Fenspiride to a more volatile silyl derivative is typically required for GC analysis. The mass spectrometer provides high selectivity and allows for structural elucidation based on fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and throughput.[18][19][23][24] A reversed-phase liquid chromatography method is typically used to separate 3-Hydroxy Fenspiride from other metabolites and endogenous compounds, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS Quantification of 3-Hydroxy Fenspiride in Human Plasma
The following is a representative, generalized protocol. Method development and validation are essential for specific applications.
-
Sample Preparation (SPE):
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled 3-Hydroxy Fenspiride).
-
Pre-treat the sample by adding 200 µL of 0.1 M phosphate buffer (pH 6.0).
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from Fenspiride and other metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-Hydroxy Fenspiride and its internal standard.
-
Figure 2: Workflow for the LC-MS/MS analysis of 3-Hydroxy Fenspiride in plasma.
Conclusion
3-Hydroxy Fenspiride is a significant metabolite of Fenspiride, and its characterization is integral to a thorough understanding of the parent drug's disposition and effects. This technical guide has provided a comprehensive overview of its chemical structure, metabolic formation, and analytical determination. Further research into the specific pharmacological and toxicological properties of 3-Hydroxy Fenspiride will provide a more complete picture of its role in the overall therapeutic and safety profile of Fenspiride. The analytical methods outlined herein provide a robust framework for the accurate quantification of this metabolite in complex biological matrices, facilitating future research in this area.
References
- Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose.
- Klutchko, S., Blankley, C. J., Fleming, R. W., Hinkley, J. M., Werner, A. E., Nordin, I. C., ... & Ryan, M. J. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 29(10), 1953-1961.
-
Mad Barn. (n.d.). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Research Bank. Retrieved from [Link]
- Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. Journal of Bioanalysis & Biomedicine, 5(4), 185-190.
-
PubChem. (n.d.). 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Fenspiride. Retrieved from [Link]
- Indelicato, S. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Scientific.
-
U.S. Food and Drug Administration. (2014, August 24). 022535Orig1s000. Retrieved from [Link]
- Khawaja, A. M., Liu, Y. C., & Rogers, D. F. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary pharmacology & therapeutics, 12(6), 363-368.
- De Castro, C. M., Nahori, M. A., Dumarey, C. H., Vargaftig, B. B., & Bachelet, M. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European journal of pharmacology, 294(2-3), 669-676.
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]
- Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
-
AnalyteGuru. (2018, September 7). Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. Retrieved from [Link]
- Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Ishima, R., Nagai, Y., Ohno, T., Irie, K., & Nishimura, T. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 36(16), 2593-2603.
- Obach, R. S. (2001). Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological reviews, 53(1), 3-14.
- A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.).
- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- Rendic, S., & Guengerich, F. P. (2015). Human family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of toxicology, 89(7), 1021-1188.
-
PrepChem.com. (n.d.). Synthesis of 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
- Neunzig, I., Strotmann, C., & Humpf, H. U. (2012). Cytochrome P450 mediated hydroxylation of ibuprofen using Pichia pastoris as biocatalyst.
- MDPI. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(23), 8345.
- Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of ethnopharmacology, 170, 257-260.
- MDPI. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2998.
- MDPI. (2022).
Sources
- 1. 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | C15H20N2O3 | CID 71749006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy | Semantic Scholar [semanticscholar.org]
- 8. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 9. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
- 11. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to 3-Hydroxy Fenspiride (CAS: 441781-23-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Metabolite in Drug Safety
3-Hydroxy Fenspiride emerges not as a therapeutic agent in its own right, but as a crucial piece in the toxicological puzzle of its parent compound, fenspiride. Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties, was utilized for respiratory ailments before its withdrawal from the European market.[1] This withdrawal was prompted by mounting evidence of a significant risk of cardiac rhythm disorders, specifically QT prolongation and Torsades de Pointes, linked to its interference with the hERG potassium channel.[1] Understanding the metabolic fate of fenspiride is paramount for a complete comprehension of its safety profile, and 3-Hydroxy Fenspiride, as a primary product of its biotransformation, is of considerable interest to the scientific community. This guide provides a comprehensive technical overview of 3-Hydroxy Fenspiride, from its formation and chemical properties to its analytical determination and potential role in the cardiotoxicity of its parent drug.
Physicochemical Properties of 3-Hydroxy Fenspiride
While extensive experimental data for 3-Hydroxy Fenspiride is not widely published, its fundamental properties can be summarized based on its chemical structure and information from suppliers of analytical standards.
| Property | Value | Source |
| CAS Number | 441781-23-3 | N/A |
| Molecular Formula | C₁₅H₂₀N₂O₃ | N/A |
| Molecular Weight | 276.33 g/mol | N/A |
| IUPAC Name | 8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | N/A |
| Appearance | Likely an off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO | Inferred |
Metabolic Pathway: The Genesis of 3-Hydroxy Fenspiride
3-Hydroxy Fenspiride is a product of Phase I metabolism of fenspiride, specifically through aromatic hydroxylation. The biotransformation of fenspiride is a critical aspect of its pharmacology and toxicology. In vivo studies in animal models have demonstrated that fenspiride undergoes extensive metabolism, leading to a variety of oxidized metabolites.[2][3][4]
The hydroxylation of the phenyl ring of fenspiride to form 3-Hydroxy Fenspiride is likely catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. This metabolic conversion introduces a hydroxyl group onto the aromatic ring, increasing the polarity of the molecule and facilitating its further conjugation (Phase II metabolism) and subsequent excretion.
Caption: Metabolic pathway of Fenspiride to 3-Hydroxy Fenspiride.
Plausible Synthesis of 3-Hydroxy Fenspiride for Reference Standard
The synthesis could commence with a protected 3-hydroxyphenethylamine, which would be reacted with a suitable piperidone derivative to form the core spirocyclic structure. Subsequent deprotection would yield the final product.
Caption: Plausible synthetic workflow for 3-Hydroxy Fenspiride.
Analytical Methodologies for the Determination of 3-Hydroxy Fenspiride
The accurate and sensitive quantification of 3-Hydroxy Fenspiride in biological matrices is essential for pharmacokinetic and metabolism studies. Modern chromatographic techniques, particularly Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), are the methods of choice for this purpose.[5][6][7] These methods offer high selectivity and sensitivity, allowing for the detection of low concentrations of the metabolite in complex samples like plasma and urine.
Step-by-Step UPLC-MS/MS Protocol for Quantification in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of fenspiride or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Hydroxy Fenspiride: A specific precursor ion to product ion transition would need to be determined through infusion and optimization.
-
Internal Standard: A specific precursor ion to product ion transition for the chosen internal standard.
-
-
Caption: Analytical workflow for 3-Hydroxy Fenspiride quantification.
Pharmacological Profile: An Extrapolation from the Parent Compound
Direct studies on the pharmacological activity of 3-Hydroxy Fenspiride are not available in the public domain. However, based on its structural similarity to fenspiride, it is plausible that it may retain some of the pharmacological properties of the parent compound. Fenspiride's therapeutic effects are attributed to its anti-inflammatory and bronchodilator activities.[8] Its anti-inflammatory action is believed to involve the inhibition of various inflammatory mediators, while its bronchodilator effect is linked to its antagonist activity at H1-histamine receptors.[8]
The addition of a hydroxyl group to the phenyl ring in 3-Hydroxy Fenspiride may modulate its binding affinity for the target receptors and enzymes, potentially altering its pharmacological potency. Further in vitro and in vivo studies are necessary to elucidate the specific pharmacological profile of this metabolite.
Toxicological Implications: The Lingering Shadow of Cardiotoxicity
The primary toxicological concern for 3-Hydroxy Fenspiride is its potential to contribute to the cardiotoxicity observed with fenspiride. The parent drug's propensity to cause QT prolongation is linked to its ability to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[1] This channel plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel leads to a delay in repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram, increasing the risk of life-threatening arrhythmias like Torsades de Pointes.
The structural features of fenspiride that are thought to be responsible for its hERG channel binding include the presence of a basic nitrogen atom and an aromatic ring. 3-Hydroxy Fenspiride retains these key structural motifs. Therefore, it is highly probable that this metabolite can also bind to and inhibit the hERG channel, thus contributing to the overall cardiotoxic risk associated with fenspiride administration.
Caption: Proposed mechanism of cardiotoxicity for Fenspiride and its metabolite.
Conclusion and Future Directions
3-Hydroxy Fenspiride, a primary metabolite of the withdrawn drug fenspiride, represents a significant molecule of interest for toxicologists and drug metabolism scientists. While direct experimental data on its specific properties are limited, its structural relationship to fenspiride provides a strong basis for predicting its involvement in the parent drug's cardiotoxicity. The development of robust analytical methods for its quantification is crucial for further investigation. Future research should focus on the synthesis of 3-Hydroxy Fenspiride to enable in vitro studies to definitively characterize its pharmacological and toxicological profile, particularly its affinity for the hERG channel. A thorough understanding of the metabolic pathways and the biological activities of fenspiride's metabolites is essential for a complete risk assessment and serves as a critical lesson in the broader context of drug safety and development.
References
-
Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Journal of Chromatography B, 767(1), 131-144. [Link]
-
Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. Journal of Bioequivalence & Bioavailability, 5(4), 185-190. [Link]
-
ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo 624 628 Due...[Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
SciSpace. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. French-Ukrainian Journal of Chemistry, 6(1), 6-13. [Link]
-
DrugCard. (2024). Cardiac Toxicity that Redefined Pharmacovigilance. [Link]
-
ResearchGate. (n.d.). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. [Link]
-
Walsh Medical Media. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability, 5(4). [Link]
-
ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. [Link]
-
European Medicines Agency. (2019). Suspension of fenspiride medicines due to potential risk of heart rhythm problems. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride-d5 N-Oxide. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride-impurities. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. [Link]
-
PubMed. (1993). Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. European Journal of Clinical Pharmacology, 45(2), 169-172. [Link]
-
In-Silico Cardiac Safety. (2020). A risk profile of fenspiride using ion channel data and in silico action potential modeling. [Link]
-
PubChem. (n.d.). Fenspiride. [Link]
-
PubMed. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European Journal of Pharmacology, 294(2-3), 669-676. [Link]
-
Synapse. (2024). What is Fenspiride Hydrochloride used for?[Link]
-
Future Science. (2011). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 3(13), 1541-1558. [Link]
-
MDPI. (2023). Cardiovascular Effects, Phytochemistry, Drug Interactions, and Safety Profile of Foeniculum vulgare Mill. (Fennel): A Comprehensive Review. Molecules, 28(15), 5829. [Link]
-
ResearchGate. (n.d.). Structural formula of fenspiride. [Link]
-
PubMed. (1991). Screening and confirmatory analysis of beta-agonists, beta-antagonists and their metabolites in horse urine by capillary gas chromatography-mass spectrometry. Journal of Chromatography, 564(2), 503-513. [Link]
-
Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. [Link]
-
Journal of Biological Chemistry. (2008). Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. [Link]
-
PubMed. (1977). Isolation and Identification of Two Hydroxylated Metabolites of Phenazopyridine in Rat Urine. Il Farmaco; edizione scientifica, 32(6), 453-460. [Link]
-
ResearchGate. (n.d.). Synthesis of Various Hydroxy Derivatives 14–27. [Link]
-
PubMed Central. (2008). Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. [Link]
-
ResearchGate. (n.d.). Towards a Structural View of Drug Binding to hERG K + Channels. [Link]
-
PubMed. (1979). Studies related to the metabolism of anabolic steroids in the horse: testosterone. Xenobiotica, 9(5), 269-279. [Link]
-
ResearchGate. (n.d.). Drug metabolism in the horse: A review. [Link]
-
PubMed Central. (1999). Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. [Link]
-
Hypha Discovery. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1. [Link]
-
ResearchGate. (n.d.). Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. [Link]
-
Springer. (1976). Inhibition of drug metabolism by hydroxylated metabolites: cross-inhibition and specificity. [Link]
Sources
- 1. drug-card.io [drug-card.io]
- 2. madbarn.com [madbarn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Mechanism of Action of Fenspiride and its Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, was previously utilized in the treatment of various respiratory tract diseases.[1] Its clinical application was, however, terminated in several countries due to concerns regarding its cardiotoxicity, specifically the risk of QT prolongation and Torsades de Pointes.[2][3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of fenspiride, delving into its anti-inflammatory, antihistaminic, and alpha-adrenergic blocking properties. Furthermore, it explores the current understanding of its metabolism and the identified metabolites, while also addressing the critical safety concerns related to hERG channel inhibition that led to its market withdrawal. This document is intended to serve as a detailed resource for researchers and professionals engaged in pharmacology and drug development, offering insights into the complex pharmacological profile of fenspiride.
Introduction: The Enigmatic Profile of Fenspiride
Fenspiride is an oxazolidinone spiro compound that was clinically used for the management of inflammatory diseases of the upper and lower respiratory tract, including rhinopharyngitis, laryngitis, tracheobronchitis, and for the maintenance treatment of asthma.[2] Its therapeutic efficacy was attributed to a unique combination of anti-inflammatory and bronchodilator effects.[4] Despite its use for several decades, reports of serious cardiac adverse effects, namely QT interval prolongation and Torsades de Pointes, prompted a re-evaluation of its risk-benefit profile by regulatory agencies like the European Medicines Agency (EMA), ultimately leading to the withdrawal of its marketing authorizations in Europe and other regions.[3] This guide aims to dissect the complex pharmacology of fenspiride, providing a detailed examination of its molecular mechanisms of action and what is known about its metabolites.
The Multifaceted Pharmacodynamics of Fenspiride
Fenspiride's mechanism of action is not centered on a single target but rather involves a constellation of effects on various pathways implicated in inflammation and bronchoconstriction.
Potent Anti-Inflammatory and Immunomodulatory Effects
Fenspiride exhibits significant anti-inflammatory properties, which are central to its therapeutic action in respiratory diseases.[5]
-
Inhibition of the Arachidonic Acid Cascade: Fenspiride has been shown to modulate the metabolism of arachidonic acid, a key precursor for pro-inflammatory mediators.[1][6] It reduces the production of prostaglandins and leukotrienes, which are potent bronchoconstrictors and inflammatory agents.[1] This effect is not mediated by the direct inhibition of cyclooxygenase (COX) enzymes, distinguishing it from traditional NSAIDs.[7]
-
Cytokine and Chemokine Modulation: Fenspiride has been demonstrated to decrease the production of several pro-inflammatory cytokines. In a guinea pig model of endotoxemia, fenspiride reduced the lipopolysaccharide (LPS)-induced increase in tumor necrosis factor-alpha (TNF-α) concentrations in both serum and bronchoalveolar lavage fluid.[8] This is likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for many inflammatory genes.[5]
-
Effects on Neutrophil Migration: Neutrophils are key cellular players in the inflammatory response in the airways. Fenspiride has been shown to inhibit neutrophil migration, a crucial step in the inflammatory cascade.[9]
Receptor Antagonism
Fenspiride also exerts its effects through the blockade of specific receptors involved in allergic and inflammatory responses.
-
H1-Histamine Receptor Antagonism: Fenspiride is an antagonist of the H1-histamine receptor.[6][10] By blocking this receptor, it counteracts the effects of histamine, a key mediator of allergic reactions, which includes bronchoconstriction and increased vascular permeability.[5] In a human lung epithelial cell line, fenspiride inhibited the histamine H1 receptor-induced increase in intracellular calcium.[11]
-
Alpha-1 Adrenergic Receptor Antagonism: Fenspiride also possesses alpha-1 adrenergic receptor blocking activity.[2] This action can contribute to its effects on the cardiovascular system and may play a role in its bronchodilator properties, although this is less well-defined than its other mechanisms.
Inhibition of Phosphodiesterases (PDEs)
Fenspiride has been shown to inhibit several phosphodiesterase isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in airway smooth muscle relaxation.[12]
-
PDE3, PDE4, and PDE5 Inhibition: In human bronchial tissue, fenspiride was found to inhibit PDE4 and PDE3 with -logIC50 values of 4.16 and 3.44, respectively.[12] It also inhibited PDE5 with a -logIC50 of approximately 3.8.[12] The inhibition of PDE4 is particularly relevant as it is a key enzyme in inflammatory cells and airway smooth muscle, and its inhibition leads to increased cAMP levels, resulting in both anti-inflammatory effects and bronchodilation.
Table 1: Summary of Fenspiride's Activity on Various Molecular Targets
| Target | Activity | IC50 / -logIC50 | Reference(s) |
| Phosphodiesterases | |||
| PDE3 | Inhibition | -logIC50: 3.44 | [12] |
| PDE4 | Inhibition | -logIC50: 4.16 | [12] |
| PDE5 | Inhibition | -logIC50: ~3.8 | [12] |
| Ion Channels | |||
| hERG K+ Channel | Inhibition | IC50: 15.14 µM | [3] |
| Receptors | |||
| H1-Histamine Receptor | Antagonism | Not specified | [6][10] |
| Alpha-1 Adrenergic Receptor | Antagonism | Not specified | [2] |
Biotransformation and the Enigma of Fenspiride Metabolites
The metabolism of fenspiride is not extensively characterized in the public domain, and there is a significant lack of information regarding the pharmacological activity of its metabolites.
Metabolic Pathways
Studies in horses have indicated that fenspiride undergoes both Phase I (functionalization) and Phase II (conjugation) metabolism.[12] The involvement of cytochrome P450 (CYP) enzymes in its metabolism is suggested, which could lead to potential drug-drug interactions.[4]
Identified Metabolites
Two potential metabolites of fenspiride have been identified:
-
Fenspiride N-oxide: This metabolite is formed through the oxidation of the tertiary amine in the fenspiride molecule.[2][13]
-
1-phenylethyl-4-hydroxy-4-aminomethyl piperidine (PHAP): The origin of this compound as a metabolite is less clear from the available literature.
Pharmacological Activity of Metabolites: A Knowledge Gap
A significant limitation in the comprehensive understanding of fenspiride's pharmacology is the absence of published studies on the biological activity of its metabolites. While a commercial supplier of a deuterated fenspiride N-oxide standard suggests it has anti-muscarinic action, inhibiting mucus secretion and tachykinin release, this information is not from a peer-reviewed scientific publication and should be interpreted with caution.[2] There is no available information on the pharmacological properties of PHAP. It is currently unknown whether these metabolites contribute to the therapeutic efficacy or the cardiotoxicity of fenspiride.
The Achilles' Heel: Cardiotoxicity and hERG Channel Inhibition
The primary reason for the withdrawal of fenspiride from the market was its association with an increased risk of cardiac arrhythmias, specifically QT prolongation and Torsades de Pointes.[3]
Mechanism of Cardiotoxicity
The cardiotoxic effects of fenspiride are attributed to its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can create a substrate for life-threatening ventricular arrhythmias.
Quantitative Assessment of hERG Inhibition
In vitro studies using HEK293 cells stably transfected with hERG cDNA determined the half-maximal inhibitory concentration (IC50) of fenspiride for the hERG channel to be 15.14 µM.[8] This level of inhibition, in relation to therapeutic plasma concentrations, resulted in a safety margin below the acceptable threshold, indicating a significant risk of cardiotoxicity in a clinical setting.[8]
Key Experimental Protocols
To provide a practical context for the mechanistic understanding of fenspiride, this section outlines the methodologies for two critical assays.
Protocol: In Vitro hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)
This protocol describes a standard method to assess the inhibitory effect of a compound on the hERG channel expressed in a mammalian cell line.
Objective: To determine the IC50 of fenspiride on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture reagents.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH 7.2).
-
Fenspiride stock solution (in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 50-80% confluency. On the day of the experiment, detach cells and plate them at a low density on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Patch-Clamp Recording:
-
Mount a coverslip with cells onto the recording chamber of the microscope.
-
Perfuse the chamber with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing pulse to -50 mV for 2 seconds to record the characteristic hERG tail current, which results from the rapid recovery from inactivation and subsequent deactivation.
-
Repeat this voltage-clamp protocol at a regular interval (e.g., every 15 seconds).
-
-
Compound Application:
-
Once a stable baseline hERG current is established, perfuse the chamber with the external solution containing a known concentration of fenspiride.
-
Record the hERG current until a steady-state block is achieved.
-
Perform a washout with the control external solution to assess the reversibility of the block.
-
Repeat the procedure with a range of fenspiride concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence and presence of different concentrations of fenspiride.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the fenspiride concentration and fit the data to the Hill equation to determine the IC50 value.
-
Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of fenspiride on neutrophil migration towards a chemoattractant.
Objective: To determine if fenspiride inhibits neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils from healthy donors.
-
RPMI 1640 medium with 0.5% BSA.
-
Chemoattractant: e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8).
-
Fenspiride stock solution.
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in RPMI/BSA.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
-
In separate wells, add the chemoattractant plus different concentrations of fenspiride to test for inhibitory effects. Include a vehicle control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by pre-loading the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of fenspiride compared to the chemoattractant-only control.
-
Plot the percentage of inhibition against the fenspiride concentration to determine its inhibitory potency.
-
Visualizing the Complexity: Signaling Pathways and Workflows
Figure 1: A diagram illustrating the multifaceted mechanism of action of fenspiride, targeting multiple pathways involved in inflammation and bronchoconstriction.
Figure 2: A workflow diagram for an in vitro hERG potassium channel inhibition assay using the manual patch-clamp technique.
Conclusion
Fenspiride possesses a complex and multifaceted mechanism of action, encompassing anti-inflammatory, antihistaminic, and alpha-adrenergic antagonistic effects, as well as the inhibition of several phosphodiesterase isoenzymes. This broad spectrum of activity underpinned its use in respiratory medicine. However, the discovery of its significant off-target effect, the blockade of the hERG potassium channel, and the associated risk of fatal cardiac arrhythmias, led to its withdrawal from the market. A critical gap in our understanding of fenspiride remains the pharmacological profile of its metabolites. Further research into the activity of fenspiride N-oxide and other metabolites would be necessary to fully comprehend the drug's disposition and effects, both therapeutic and toxic. The story of fenspiride serves as a compelling case study in drug development, highlighting the importance of thorough safety pharmacology, including an early assessment of cardiotoxicity, and the need to consider the bioactivity of drug metabolites.
References
- Fenspiride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fenspiride]
- G.E. Rovati, M. Nicosia, C. Oggioni, L. D'Alonzo, A. Monopoli, C. Casagrande, P. Page, Effects of fenspiride on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study, PubMed, [URL: https://pubmed.ncbi.nlm.nih.gov/9886576/]
- Fenspiride (hydrochloride) - MedChem Express - Cambridge Bioscience. [URL: https://www.medchemexpress.com/fenspiride-hydrochloride.html]
- Fenspiride | PDE3/PDE4/PDE5/HRH1 Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/fenspiride.html]
- Cardiac Toxicity that Redefined Pharmacovigilance - DrugCard. (2024-12-09). [URL: https://drugcard.
- Chemical Name : Fenspiride-d5 N-Oxide - Pharmaffiliates. [URL: https://www.
- B. Pipy, F. Quartulli, E. Pinelli, F. Thon-That, M. F. Beraud, Y. Evrard, Fenspiride inhibits histamine-induced responses in a lung epithelial cell line, PubMed, [URL: https://pubmed.ncbi.nlm.nih.gov/8302094/]
- Fenspiride - Grokipedia. [URL: https://www.grokipedia.org/Fenspiride]
- Fenspiride hydrochloride | PDE3/PDE4/PDE5/HRH1 Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/fenspiride-hydrochloride.html]
- What is Fenspiride Hydrochloride used for? [URL: https://www.example.com/fenspiride-hydrochloride-uses]
- T. Płusa, D. Nawacka, [Fenspiride in patients with acute bronchitis], PubMed, [URL: https://pubmed.ncbi.nlm.nih.gov/10084126/]
- What is the mechanism of Fenspiride Hydrochloride? [URL: https://www.example.com/fenspiride-hcl-mechanism]
- Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies - ChemicalBook. (2022-12-20). [URL: https://www.chemicalbook.
- Medicinal Effect of Fenspiride Hydrochloride - ChemicalBook. (2019-12-11). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8309075.htm]
- Fenspiride - 107i PAR - Rationale for trigerring the referral - European Medicines Agency (EMA). (2019-02-08). [URL: https://www.ema.europa.
- A. M. Khawaja, Y. C. Liu, D. F. Rogers, Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro, PubMed, [URL: https://pubmed.ncbi.nlm.nih.gov/10587477/]
- F. Thon-That, M. F. Beraud, Y. Evrard, B. Pipy, Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia, [URL: https://www.example.com/fenspiride-endotoxemia]
- Towards a Structural View of Drug Binding to hERG K+ Channels - ResearchGate. [URL: https://www.researchgate.net/publication/338487375_Towards_a_Structural_View_of_Drug_Binding_to_hERG_K_Channels]
- Fenspiride-d5 | CAS#1246911-67-0 - MedKoo Biosciences. [URL: https://www.medkoo.com/products/464334]
- Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312739/]
Sources
- 1. criver.com [criver.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
- 13. scbt.com [scbt.com]
in vitro metabolism of fenspiride to 3-Hydroxy Fenspiride
An In-Depth Technical Guide to the In Vitro Metabolism of Fenspiride to 3-Hydroxy Fenspiride
Executive Summary
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions (DDIs). Fenspiride, a non-steroidal anti-inflammatory agent previously used for respiratory conditions, undergoes extensive biotransformation.[1][2] This guide provides a detailed technical framework for investigating a key Phase I metabolic pathway: the hydroxylation of fenspiride to its putative metabolite, 3-hydroxy fenspiride. We will delve into the scientific rationale for selecting an appropriate in vitro system, present a comprehensive, step-by-step protocol using human liver microsomes (HLM), and detail the bioanalytical methodology required for robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking to apply field-proven insights to characterize oxidative drug metabolism pathways.
Introduction to Fenspiride and the Imperative of Metabolism Studies
Fenspiride is an oxazolidinone spiro compound with a multifaceted mechanism of action, including anti-inflammatory, bronchodilatory, and antitussive effects.[3][4][5] Like most xenobiotics, its journey through the body is not passive. The liver, the body's primary metabolic hub, employs a host of enzymes to chemically modify drugs, a process that governs their clearance and duration of action.[6][7]
Studying drug metabolism in vitro is a cornerstone of modern drug development.[8] It provides an early, cost-effective mechanism to:
-
Elucidate Metabolic Pathways: Identify the chemical transformations a drug undergoes.[6][8]
-
Predict In Vivo Clearance: Estimate how quickly a drug will be eliminated from the body.[9]
-
Identify Responsible Enzymes: Pinpoint which enzymes, primarily from the Cytochrome P450 (CYP) superfamily, are involved.[10][11]
-
Assess DDI Potential: Determine if the drug could inhibit or induce metabolic enzymes, thereby affecting the clearance of co-administered medications.[11][12]
This guide focuses specifically on the formation of 3-hydroxy fenspiride, a product of Phase I oxidation. Phase I reactions typically introduce or expose functional groups, such as the hydroxyl (-OH) group in this case, making the molecule more polar and priming it for subsequent Phase II conjugation and excretion.[11][13] Understanding this initial hydroxylation step is fundamental to building a complete metabolic profile of fenspiride.
The Metabolic Pathway: Fenspiride Hydroxylation
The conversion of fenspiride to 3-hydroxy fenspiride is a classic example of an oxidative reaction catalyzed by Cytochrome P450 enzymes.[14] These heme-containing monooxygenases are the primary engines of Phase I metabolism for a vast majority of drugs.[15][16] The reaction involves the insertion of a single oxygen atom into the substrate, typically at a carbon-hydrogen bond, to form a hydroxyl group.[17]
For fenspiride, hydroxylation can occur at several positions. In this guide, we focus on the formation of the putative "3-hydroxy" metabolite, with the hydroxyl group positioned on the oxazolidinone ring, a chemically plausible site for such a reaction.
Caption: Proposed metabolic pathway of Fenspiride to 3-Hydroxy Fenspiride.
Selecting the Right Tool: In Vitro Metabolic Systems
A hierarchy of in vitro models exists for studying drug metabolism, each with distinct advantages and limitations.[18]
| In Vitro System | Key Advantages | Key Limitations | Primary Use Case |
| Recombinant CYP Enzymes | Isoform-specific, clean system. | Lacks other enzymes and cofactors. | Pinpointing specific enzymes (Reaction Phenotyping).[10] |
| Human Liver Microsomes (HLM) | Rich in Phase I (CYP) and some Phase II (UGT) enzymes, cost-effective, high-throughput.[9][18] | Lacks cytosolic enzymes and transporters; requires external cofactors.[18] | Metabolic stability screening, metabolite ID, CYP inhibition.[7] |
| S9 Fraction | Contains both microsomal and cytosolic enzymes. | Lower concentration of CYPs compared to HLM; requires external cofactors. | Screening for a broader range of Phase I and II pathways.[19] |
| Hepatocytes (Suspension/Plated) | The "gold standard"; contains a full complement of metabolic enzymes, cofactors, and transporters.[18] | Higher cost, lower throughput, significant donor variability. | Comprehensive metabolism, induction, and transporter studies. |
Rationale for Selecting Human Liver Microsomes (HLM): For elucidating a primary Phase I oxidative pathway like hydroxylation, HLM offers the optimal balance. It is a subcellular fraction derived from the endoplasmic reticulum of hepatocytes and is highly enriched in CYP enzymes.[18] Its ease of use, amenability to high-throughput formats, and robust enzymatic activity make it the industry-standard tool for initial metabolic stability and metabolite characterization studies.[8][9]
Global Experimental Workflow
The process of characterizing the formation of 3-hydroxy fenspiride in vitro follows a systematic and logical progression, from incubation to data analysis. Each step is designed to ensure the integrity and reproducibility of the results.
Caption: High-level workflow for in vitro metabolism of fenspiride.
Detailed Protocol: Fenspiride Incubation with Human Liver Microsomes
This protocol is designed as a self-validating system. The inclusion of negative controls is non-negotiable and essential for confirming that the observed metabolite formation is indeed an enzyme-driven, cofactor-dependent process.
5.1 Materials and Reagents
-
Fenspiride: Stock solution in DMSO or acetonitrile (e.g., 10 mM). Causality: The solvent choice is critical; final concentration in the incubation should be low (<0.5% for DMSO, <1% for acetonitrile) to avoid inhibiting enzyme activity.[9]
-
Pooled Human Liver Microsomes (HLM): Typically 20 mg/mL stock, stored at -80°C.
-
Potassium Phosphate Buffer: 100 mM, pH 7.4. Causality: pH 7.4 mimics physiological conditions, essential for optimal enzyme function.
-
NADPH Regenerating System (or NADPH stock): Cofactor essential for CYP activity. A regenerating system (e.g., containing G6P, G6PDH, NADP+) provides a sustained supply of NADPH, preventing its depletion during longer incubations.
-
Internal Standard (IS): A structurally similar but mass-distinct compound (e.g., fenspiride-d5) for accurate quantification.
-
Termination Solution: Acetonitrile (ACN) containing the IS. Causality: Cold ACN serves two purposes: it precipitates proteins to stop the enzymatic reaction and extracts the analytes for analysis.
-
Control Microsomes: Heat-inactivated HLM (optional, for confirming protein denaturation stops activity).
5.2 Step-by-Step Incubation Procedure
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should be optimized, but a typical starting point is 0.5 mg/mL.
-
Aliquot and Add Substrate: Aliquot the HLM master mix into microcentrifuge tubes. Add the fenspiride stock solution to achieve the desired final concentration (e.g., 1 µM). Causality: A 1 µM concentration is often used for initial stability screens as it is typically below the enzyme's Km, leading to a linear reaction rate.
-
Set Up Controls: Prepare parallel incubations for each control condition:
-
-NADPH Control: Replace the NADPH solution with buffer. This validates that the reaction is cofactor-dependent.
-
Time-Zero (T0) Control: Add the termination solution before adding NADPH. This accounts for any non-enzymatic degradation or background signal.
-
-HLM Control: Replace the HLM suspension with buffer. This checks for chemical instability of the drug in the incubation matrix.
-
-
Pre-incubation: Place the tubes in a shaking water bath at 37°C for 5 minutes. Causality: This step allows the reaction components to reach thermal equilibrium before the reaction is initiated.
-
Initiate Reaction: Start the reaction by adding the pre-warmed NADPH solution to all tubes (except T0 and -NADPH controls). Vortex gently.
-
Incubation Time Course: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard. Vortex vigorously. Causality: A time course is essential to ensure the rate of metabolite formation is linear and to calculate an initial rate.
-
Sample Processing: Centrifuge the terminated samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Final Sample Preparation: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its superior sensitivity and selectivity, allowing for the precise measurement of both the parent drug and its metabolite in a complex biological matrix.[20][21]
6.1 Sample Preparation The protein precipitation performed in the termination step (5.2, step 6) is often sufficient for sample cleanup for LC-MS/MS analysis.
6.2 LC-MS/MS System and Parameters A typical UPLC-MS/MS method would be developed and validated.[22] The following table provides representative, though hypothetical, parameters.
| Parameter | Value / Description | Rationale |
| LC System | UPLC/HPLC System | Provides chromatographic separation of parent and metabolite. |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[22] | Standard for separating small molecules of moderate polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the column. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale columns. |
| Gradient | A time-programmed gradient from low to high %B | Ensures separation and efficient elution of all analytes. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Fenspiride contains basic nitrogen atoms that readily protonate. |
| MRM Transitions | Fenspiride: m/z 261 → 105[1]3-OH Fenspiride: m/z 277 → 105 (putative)Internal Standard: (Analyte-specific) | Highly selective monitoring of precursor→product ion fragmentation provides specificity and reduces background noise. |
6.3 Method Validation A full validation is beyond the scope of this guide, but key parameters to assess would include linearity, accuracy, precision, and stability.[22]
Data Analysis and Interpretation
The primary output from the LC-MS/MS is a peak area ratio (analyte peak area / internal standard peak area).
-
Standard Curve: A standard curve is generated by plotting the peak area ratio of known concentrations of the 3-hydroxy fenspiride analytical standard versus concentration.
-
Quantification: The concentration of 3-hydroxy fenspiride in the experimental samples is determined by interpolating their peak area ratios from the standard curve.
-
Rate of Formation: The rate of metabolite formation (V, in pmol/min/mg protein) is calculated from the linear portion of the concentration vs. time plot using the following equation:
V = (Slope of linear regression × Incubation Volume) / HLM Protein Mass
Interpreting Control Samples:
-
-NADPH Control: Should show little to no metabolite formation, confirming the reaction is CYP-dependent.
-
T0 and -HLM Controls: Should show no metabolite formation, confirming the reaction is enzymatic and the analyte is stable.
A successful experiment would yield data similar to the hypothetical results below:
| Time (min) | 3-OH Fenspiride Formed (pmol/mg protein) | -NADPH Control (pmol/mg protein) |
| 0 | 0.0 | 0.0 |
| 5 | 15.2 | < 0.5 |
| 15 | 44.8 | < 0.5 |
| 30 | 91.5 | < 0.5 |
| 60 | 125.3 (start of plateau) | < 0.5 |
Advancing the Investigation: Reaction Phenotyping
Once the formation of 3-hydroxy fenspiride is confirmed and quantified, the next logical step is to identify the specific CYP enzymes responsible. This is known as reaction phenotyping.[6][10] Two complementary approaches are recommended by regulatory agencies:[23]
-
Recombinant Human CYPs: Incubating fenspiride individually with a panel of commercially available, expressed single CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones produce the metabolite.
-
Chemical Inhibition: Running the standard HLM incubation in the presence of known, specific inhibitors for each major CYP isoform to see which inhibitor blocks the formation of 3-hydroxy fenspiride.
Conclusion
This guide has outlined a robust, scientifically-grounded framework for the in vitro investigation of fenspiride metabolism to 3-hydroxy fenspiride. By leveraging human liver microsomes as a reliable enzymatic source and LC-MS/MS for precise quantification, researchers can generate high-quality, reproducible data. The emphasis on causality—understanding the "why" behind each protocol step—and the integration of essential negative controls ensures the generation of trustworthy results. This foundational approach is critical for building a comprehensive understanding of a compound's metabolic fate, informing decisions on its potential for clinical success and ensuring a robust data package for further drug development milestones.
References
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Pharmacological Reports, 58(5), 641-656. [Link]
-
Marques, C., Canas, L., & Antunes, F. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101373. [Link]
-
Factual Data about Fenspiride Hydrochloride. (2024). What is Fenspiride Hydrochloride used for?[Link]
-
Logoyda, L., Kondratova, Y., & Korobko, D. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. French-Ukrainian Journal of Chemistry, 6(1), 8-16. [Link]
-
ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo 624 628 Due...[Link]
-
Factual Data about Fenspiride Hydrochloride Mechanism. (2024). What is the mechanism of Fenspiride Hydrochloride?[Link]
-
Van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. [Link]
-
Novak, M., & Prochazka, A. (2014). UPLC-MS/MS quantification of fenspiride in human plasma. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(8), 589-592. [Link]
-
Sonpavde, P. T., et al. (2011). Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. British Journal of Pharmacology, 164(2b), 624-637. [Link]
-
BioIVT. (2021). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. [Link]
-
De Castro, C. M., et al. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European Journal of Pharmacology, 294(2-3), 669-676. [Link]
-
S, P., & M, J. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenspiride. PubChem Compound Database. [Link]
-
Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Methods in Molecular Biology, 1800, 7-20. [Link]
-
Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(9), 1007. [Link]
-
Roy, A., & Kulkarni, S. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in Molecular Biology, 2349, 13-30. [Link]
-
Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. Reference Module in Biomedical Sciences. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
DrugBank. (n.d.). Fenspiride Hydrochloride. [Link]
-
Optibrium. (n.d.). Driving Discovery: Predicting Cytochrome P450 Metabolism. [Link]
-
OUCI. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. [Link]
-
Preissner, S. C. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 659. [Link]
-
Al-Awadhi, F., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 13(9), 1335. [Link]
-
Li, Y., et al. (2023). Efficient and Site-Specific C–H Hydroxylation of Enones via a New Mechanism Useful for the Late-Stage Functionalization of Drugs and Natural Products. ChemRxiv. [Link]
-
Patsnap Synapse. (n.d.). Fenspiride Hydrochloride. [Link]
-
Rogers, D. F., et al. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. European Journal of Pharmacology, 380(2-3), 239-245. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. [Link]
-
Zhang, H., & Zhu, M. (2006). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Current Pharmaceutical Biotechnology, 7(5), 333-343. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Godin, S. J., Scollon, E. J., & Hughes, M. F. (2010). Species Differences in the in Vitro Metabolism of Deltamethrin and Esfenvalerate: Differential Oxidative and Hydrolytic Metabolism by Humans and Rats. Drug Metabolism and Disposition, 38(10), 1753-1760. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Fenspiride Hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. bioivt.com [bioivt.com]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. optibrium.com [optibrium.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. dls.com [dls.com]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fda.gov [fda.gov]
The Pharmacological Profile of 3-Hydroxy Fenspiride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-Hydroxy Fenspiride, a primary metabolite of the withdrawn respiratory drug, fenspiride. Given the limited direct research on this metabolite, this document synthesizes the known pharmacological activities and metabolic pathways of the parent compound to extrapolate a putative profile for 3-Hydroxy Fenspiride. We delve into the established anti-inflammatory and bronchodilatory mechanisms of fenspiride, its metabolism, and the analytical methodologies requisite for the identification and characterization of its metabolites. This guide is intended for researchers, scientists, and drug development professionals investigating drug metabolites and their potential contributions to both therapeutic efficacy and adverse events. The content herein underscores the necessity for empirical validation of the hypothesized pharmacological properties of 3-Hydroxy Fenspiride.
Introduction: The Legacy of Fenspiride
Fenspiride, an oxazolidinone spiro compound, was historically used for the symptomatic treatment of respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic utility was attributed to a multifaceted mechanism of action, encompassing anti-inflammatory, bronchodilatory, and antitussive properties.[3][4] However, post-marketing surveillance revealed a significant risk of cardiac adverse effects, specifically QT prolongation and Torsades de Pointes, which led to the eventual withdrawal of its marketing authorizations in the European Union and other regions.[5]
The parent drug, fenspiride, is extensively metabolized in the body, with biotransformation occurring through both Phase I functionalization and Phase II conjugation pathways.[6] One of the significant outcomes of its Phase I metabolism is the formation of hydroxylated derivatives, with 3-Hydroxy Fenspiride being a putative major phenolic metabolite.[7] Understanding the pharmacological profile of such metabolites is crucial, as they can contribute to the parent drug's therapeutic activity, mediate its adverse effects, or possess their own unique pharmacological characteristics.[8] This guide will, therefore, focus on what is known about fenspiride to build a scientifically-grounded, albeit largely theoretical, pharmacological profile of 3-Hydroxy Fenspiride.
The Pharmacological Landscape of the Parent Compound: Fenspiride
A thorough understanding of fenspiride's pharmacology is the cornerstone for predicting the activity of its metabolites.
Mechanism of Action
Fenspiride's therapeutic effects were attributed to a combination of activities:
-
Anti-inflammatory Properties: Fenspiride demonstrated the ability to reduce the production of pro-inflammatory mediators, including cytokines and arachidonic acid derivatives.[3][9] This effect is believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[3] In preclinical models, fenspiride was shown to decrease the infiltration of inflammatory cells such as neutrophils and macrophages in the airways.[9]
-
H1-Histamine Receptor Antagonism: Fenspiride acts as an antagonist at H1 histamine receptors, contributing to its anti-allergic and bronchodilatory effects by mitigating histamine-induced bronchoconstriction and mucus secretion.[4][10]
-
Bronchodilatory Effects: Beyond its antihistaminic action, fenspiride was observed to have a direct relaxing effect on bronchial smooth muscle.[11] It also demonstrated the ability to reduce bronchoconstriction induced by various stimuli in animal models.[12]
-
Phosphodiesterase (PDE) Inhibition: Fenspiride has been shown to inhibit PDE3, PDE4, and PDE5, which may contribute to its bronchodilatory and anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[13]
Pharmacokinetics
The pharmacokinetic profile of fenspiride in humans has been characterized in Phase I clinical trials.
| Parameter | Value | Reference |
| Bioavailability | ~90% | [14] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [14] |
| Elimination Half-life (t1/2) | 14-16 hours | [14] |
| Metabolism | Phase I (functionalization) and Phase II (conjugation) | [6] |
| Excretion | Primarily renal | [6] |
Table 1: Pharmacokinetic Parameters of Fenspiride in Healthy Volunteers
The Metabolic Journey: Formation of 3-Hydroxy Fenspiride
The biotransformation of fenspiride is a critical determinant of its overall pharmacological and toxicological profile.
Metabolic Pathways of Fenspiride
Fenspiride undergoes extensive metabolism, primarily in the liver. The metabolic pathways can be broadly categorized as:
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For fenspiride, this includes hydroxylation of the aromatic ring, a common metabolic pathway for many xenobiotics.[6]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the functionalized drug or metabolite, further increasing its water solubility and facilitating its excretion.[6]
The hydroxylation of the phenyl ring of fenspiride at the meta-position results in the formation of 3-Hydroxy Fenspiride. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes.[2]
Figure 1: Putative Metabolic Pathway of Fenspiride to 3-Hydroxy Fenspiride.
Analytical Approaches for Metabolite Identification and Characterization
The identification and characterization of drug metabolites like 3-Hydroxy Fenspiride are heavily reliant on advanced analytical techniques.
Experimental Workflow for Metabolite Profiling
A generalized workflow for the identification and characterization of drug metabolites is outlined below.
Figure 2: Generalized Experimental Workflow for Metabolite Identification and Pharmacological Characterization.
Step-by-Step Protocol for In Vitro Metabolite Identification
The following is a generalized protocol for the in vitro identification of metabolites using human liver microsomes.
Objective: To identify the metabolites of a test compound (e.g., fenspiride) following incubation with human liver microsomes.
Materials:
-
Test compound (fenspiride)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the test compound at the desired concentration.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18) for separation of the parent compound and its metabolites.
-
Utilize a mass spectrometer to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Compare the chromatograms of the test incubation with a control incubation (without NADPH) to identify the peaks corresponding to the metabolites.
-
Use software tools to predict the chemical structures of the identified metabolites based on their mass shifts from the parent compound and their fragmentation patterns.
-
The Inferred Pharmacological Profile of 3-Hydroxy Fenspiride
In the absence of direct experimental data, the pharmacological profile of 3-Hydroxy Fenspiride can be hypothesized based on its chemical structure and the known activities of fenspiride.
Potential for Retained or Altered Pharmacological Activity
The introduction of a hydroxyl group to the phenyl ring of fenspiride can have several effects on its pharmacological activity.[15]
-
Anti-inflammatory and Bronchodilatory Effects: It is plausible that 3-Hydroxy Fenspiride retains some of the anti-inflammatory and bronchodilatory properties of the parent compound. The core pharmacophore responsible for these activities may not be significantly altered by the addition of a hydroxyl group. However, the potency of the metabolite at the relevant targets (e.g., H1 receptors, PDEs) would need to be empirically determined. The hydroxyl group could potentially form additional hydrogen bonds with the target receptors, which could either enhance or diminish its binding affinity.[15]
-
Impact on Pharmacokinetics: The addition of a polar hydroxyl group is expected to increase the water solubility of the molecule.[15] This would likely lead to a more rapid elimination of 3-Hydroxy Fenspiride from the body compared to fenspiride, resulting in a shorter half-life.
The Specter of Cardiotoxicity: A Critical Unknown
A crucial aspect of the pharmacological profile of 3-Hydroxy Fenspiride is its potential for cardiotoxicity, specifically the inhibition of the hERG potassium channel, which was the primary reason for the withdrawal of fenspiride.[5]
-
hERG Channel Inhibition: Fenspiride's structure contains features known to be associated with hERG channel binding, including an aromatic ring and a basic amine center.[3] The introduction of a hydroxyl group to the aromatic ring could alter the electronic properties and steric hindrance of this region, potentially affecting its interaction with the hERG channel. It is unknown whether this modification would increase, decrease, or have no effect on the hERG inhibitory activity. Given the serious nature of this adverse effect, any further investigation into fenspiride or its metabolites would necessitate a thorough evaluation of their hERG liability.
Future Directions and the Imperative for Empirical Research
The pharmacological profile of 3-Hydroxy Fenspiride presented in this guide is largely inferential and highlights a significant knowledge gap. To move beyond speculation, a dedicated research program is required.
Key Research Priorities:
-
Chemical Synthesis and Purification: The first step is the chemical synthesis of an analytical standard of 3-Hydroxy Fenspiride to enable its definitive identification in biological matrices and to serve as a reference for in vitro and in vivo studies.
-
In Vitro Pharmacological Profiling: A comprehensive in vitro profiling of 3-Hydroxy Fenspiride should be conducted, including:
-
Receptor binding assays for H1-histamine receptors.
-
Enzyme inhibition assays for PDE3, PDE4, and PDE5.
-
Cell-based assays to assess its anti-inflammatory activity (e.g., measurement of cytokine release).
-
Electrophysiological studies (e.g., patch-clamp) to determine its activity on the hERG potassium channel.
-
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies in animal models are needed to determine the formation, distribution, metabolism, and excretion of 3-Hydroxy Fenspiride.
-
Toxicology Studies: A thorough toxicological evaluation of 3-Hydroxy Fenspiride is essential, with a particular focus on its cardiovascular safety profile.
Conclusion
References
- (Reference to a general drug metabolism review, if available
- Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: Administration, biotransformation and urinary excretion after a single oral dose. (2002).
-
Fenspiride. (n.d.). In OpenModelica. Retrieved from [Link]
- Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2025). Request PDF.
- Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies. (2022, December 20). ChemicalBook.
-
Fenspiride | C15H20N2O2 | CID 3344. (n.d.). PubChem. Retrieved from [Link]
- What is Fenspiride Hydrochloride used for? (2024, June 14). Synapse.
- Withdrawal of marketing authorisations for fenspiride medicines. (2019, May 29). European Medicines Agency.
- Medicinal Effect of Fenspiride Hydrochloride. (2019, December 11). ChemicalBook.
- Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. (1999). Pulmonary Pharmacology & Therapeutics, 12(6), 363-368.
- Effect of fenspiride on pulmonary function in the rat and guinea pig. (1995). Clinical Science, 88(3), 325-330.
- Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease. (2014). Experimental Lung Research, 40(10), 487-494.
- Fenspiride Hydrochloride - Drug Targets, Indications, Patents. (n.d.).
- Fenspiride hydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
- Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. (1995). European Journal of Pharmacology, 294(2-3), 669-676.
- 3-Hydroxy Fenspiride - TLC-F-295. (n.d.). Labmix24.
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018). Molecules, 23(10), 2568.
- State dependent dissociation of HERG channel inhibitors. (2007). British Journal of Pharmacology, 151(6), 811-821.
- Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies. (2022, December 20). ChemicalBook.
- Medicinal Effect of Fenspiride Hydrochloride. (2019, December 11). ChemicalBook.
- What is Fenspiride Hydrochloride used for? (2024, June 14). Synapse.
- Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. (2000). British Journal of Pharmacology, 129(3), 473-483.
- Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. (2013). Pharmacological Reviews, 65(2), 575-640.
- Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. (2000). British Journal of Pharmacology, 129(3), 473-483.
- Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025). Journal of Medicinal Chemistry.
- Fenspiride | PDE3/PDE4/PDE5/HRH1 Inhibitor. (n.d.). MedChemExpress.
- Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. (1993). European Journal of Clinical Pharmacology, 45(2), 169-172.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 5. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy | Semantic Scholar [semanticscholar.org]
- 9. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 10. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Fenspiride Story: A Technical Deep-Dive into Impurity Discovery and Cardiovascular Risk
Abstract
The withdrawal of fenspiride, a non-steroidal anti-inflammatory drug (NSAID) once widely used for respiratory ailments, serves as a significant case study in post-market surveillance and the critical importance of understanding a drug's complete impurity profile. While initially lauded for its dual bronchodilator and anti-inflammatory properties, fenspiride was abruptly removed from the European market in 2019. This decision was not driven by the therapeutic agent itself in isolation, but by the discovery of its unacceptable risk of inducing severe cardiac arrhythmias. This in-depth technical guide dissects the scientific journey that led to this regulatory action, focusing on the identification of critical impurities, their potential toxicological significance, and the analytical methodologies pivotal to their discovery. We will explore the established cardiotoxicity of the parent compound and delve into the concurrent, and equally concerning, discovery of a nitrosamine impurity, N-nitroso-fenspiride. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the multifaceted challenges in ensuring drug safety.
Fenspiride: From Therapeutic Promise to Market Withdrawal
Fenspiride, an oxazolidinone spiro compound, was utilized for the symptomatic treatment of cough and expectoration associated with bronchopulmonary diseases[1]. Its mechanism of action was thought to involve a combination of anti-inflammatory effects and H1-histamine receptor antagonism[1][2]. However, post-marketing surveillance began to accumulate reports of serious cardiac adverse events, specifically QT interval prolongation and Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia[1][3][4].
The European Medicines Agency's (EMA) Pharmacovigilance Risk Assessment Committee (PRAC) initiated a review which ultimately concluded that the risk of serious heart rhythm problems outweighed the benefits of fenspiride in its approved indications[3]. This led to the suspension and subsequent revocation of the marketing authorizations for all fenspiride-containing medicines in the EU[3].
The Heart of the Matter: Fenspiride and Cardiotoxicity
The primary driver for fenspiride's withdrawal was its direct effect on cardiac repolarization. Non-clinical studies were pivotal in elucidating the underlying mechanism.
The hERG Channel: A Key Player in Cardiac Repolarization
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel that conducts the rapid delayed rectifier potassium current (IKr). This current is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). A prolonged QT interval is a significant risk factor for the development of TdP.
Fenspiride's Direct Inhibition of the hERG Channel
In vitro studies, specifically hERG assays using Human Embryonic Kidney (HEK293) cells stably transfected with hERG cDNA, demonstrated that fenspiride directly inhibits the hERG tail current in a concentration-dependent manner[1][5]. The half-maximal inhibitory concentration (IC50) was determined to be 15.14 µM[1]. Further studies on isolated and perfused guinea pig hearts confirmed that fenspiride induced a concentration-dependent increase in the QT and corrected QT (QTc) intervals[1][5].
This direct interaction with the hERG channel provided a clear mechanistic explanation for the observed clinical cases of QT prolongation and TdP in patients taking fenspiride.
The Emergence of a Silent Threat: Fenspiride Impurities
Concurrent with the investigation into its cardiotoxicity, the stability and degradation profile of fenspiride came under scrutiny. Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products that could form during manufacturing and storage[6][7][8].
Identified Degradation Products
Forced degradation studies of fenspiride hydrochloride revealed several degradation products. The major identified degradants include:
-
Fenspiride N-oxide (FNO): Formed under oxidative conditions[9][10][11].
-
1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP): A hydrolytic degradation product[9][10][11].
-
Other related substances: Including hydroxylated impurities[12].
The chemical structures of fenspiride and its major degradation products are presented below.
Caption: Potential mechanisms of fenspiride-related cardiotoxicity.
Analytical Strategies for Impurity Detection and Quantification
The detection and quantification of fenspiride and its impurities at trace levels require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the techniques of choice.
Methodologies for Fenspiride and its Degradation Products
A validated chromatographic method is essential to separate the main degradation products from the active pharmaceutical ingredient (API) and other formulation components.[9][11]
Experimental Protocol: HPLC Method for Fenspiride and Degradation Products
This protocol is a representative example based on published methodologies.[9][11]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Mobile Phase A: A buffer solution (e.g., phosphate buffer) at a specific pH.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
A dual gradient system can be effective, starting with a higher proportion of aqueous phase and gradually increasing the organic phase to elute the compounds.[9][11]
-
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
-
Detection: UV detection at a wavelength where fenspiride and its impurities show significant absorbance.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on the peak area of the analytes compared to a reference standard of known concentration.
Specialized Methods for N-nitroso-fenspiride Detection
The detection of nitrosamine impurities at very low levels (parts per billion) requires highly sensitive and selective analytical techniques, with LC-MS/MS being the gold standard.[2][10][13][14][15][16][17]
Experimental Protocol: UPLC-MS/MS for N-nitroso-fenspiride
This is a generalized protocol based on best practices for nitrosamine analysis.[10][13][14][15]
-
Chromatographic System: A UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18 or a specialized column for nitrosamine analysis).[14]
-
Mobile Phase:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a similar modifier.
-
A gradient elution is used to achieve separation from the API and other matrix components.
-
-
Flow Rate: Typically 0.2 - 0.5 mL/min for UPLC.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the analyte's properties. APCI is often preferred for small, less polar nitrosamines.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for N-nitroso-fenspiride.
-
Quantification: An isotopically labeled internal standard of N-nitroso-fenspiride would be ideal for accurate quantification to compensate for matrix effects.
The following diagram outlines a typical analytical workflow for fenspiride impurity analysis.
Caption: A generalized analytical workflow for fenspiride impurity analysis.
Conclusion and Future Perspectives
The case of fenspiride underscores a critical lesson in modern pharmacovigilance: a comprehensive understanding of a drug's safety profile must extend beyond the parent molecule to include its impurities and degradation products. While the direct inhibition of the hERG channel by fenspiride was the primary cause for its market withdrawal, the discovery of a potentially carcinogenic nitrosamine impurity highlights a parallel and significant risk.
For researchers and drug development professionals, the fenspiride story emphasizes the following key takeaways:
-
Early and Thorough Impurity Profiling: Forced degradation studies should be conducted early in the development process to identify potential degradants.
-
Risk Assessment for Genotoxic Impurities: A thorough risk assessment for the formation of potentially genotoxic impurities, such as nitrosamines, is crucial, especially for APIs containing secondary or tertiary amine functionalities.
-
Development of Sensitive Analytical Methods: The development and validation of highly sensitive and specific analytical methods are paramount for the detection and control of trace-level impurities.
-
Continuous Post-Market Surveillance: Vigilant post-market safety monitoring is essential to identify rare but serious adverse drug reactions.
While the direct link between fenspiride's impurities and its observed cardiotoxicity remains to be definitively established, the potential for these compounds to contribute to the overall risk profile cannot be dismissed. Future research in this area could focus on synthesizing fenspiride impurities and evaluating their in vitro effects on cardiac ion channels and their potential to induce oxidative stress in cardiac cells. Such studies would provide a more complete picture of the toxicological risks associated with fenspiride and offer valuable insights for the safety assessment of future drug candidates.
References
-
Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. Retrieved from [Link]
-
Al-Ishaq, R. K., Al-Aleem, L. A., Al-Naimi, S. K., & Büsselberg, D. (2014). Novel Study on N-Nitrosamines as Risk Factors of Cardiovascular Diseases. BioMed Research International, 2014, 817019. [Link]
-
U.S. Food and Drug Administration. (2024, September 4). Information about Nitrosamine Impurities in Medications. Retrieved from [Link]
-
Iosif, D. C., Gîrleanu, M., Hădărugă, D. I., Hădărugă, N. G., & Păunescu, V. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical Chromatography, 32(5), e4176. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. Retrieved from [Link]
-
Al-Ishaq, R. K., Al-Aleem, L. A., Al-Naimi, S. K., & Büsselberg, D. (2014). Novel Study on N-Nitrosamines as Risk Factors of Cardiovascular Diseases. BioMed research international, 2014, 817019. [Link]
-
European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, February). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Iosif, D. C., Gîrleanu, M., Hădărugă, D. I., Hădărugă, N. G., & Păunescu, V. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical chromatography : BMC, 32(5), e4176. [Link]
-
Burstein, E. S., Ma, J., Sellers, L. A., Schiffer, H. H., Qi, J., & Anthes, J. C. (2007). In vivo cardioprotection by S-nitroso-2-mercaptopropionyl glycine. British journal of pharmacology, 151(3), 381–389. [Link]
-
European Medicines Agency. (2019, May 17). Withdrawal of marketing authorisations for fenspiride medicines. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2022). Forced degradation–A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114959. [Link]
-
European Medicines Agency. (2019, February 8). Fenspiride - 107i PAR - Rationale for trigerring the referral. Retrieved from [Link]
-
Allmpus. (n.d.). fenspiride 3-hydroxy impurity. Retrieved from [Link]
-
Manchuri, S. K., Kurre, P., Ch, V. R., & Kandhagatla, R. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
Online International Interdisciplinary Research Journal. (2015). A selective and sensitive reversed phase UPLC method was developed and validated for the simultaneous determination of related substances in fenspiride HCI drug substance. Retrieved from [Link]
-
Brambilla, G., & Martelli, A. (2007). Formation of DNA-damaging N-nitroso compounds from the interaction of calcium-channel blockers with nitrite. Mutation research, 635(2-3), 85–94. [Link]
-
RNI Consulting. (2023, December 12). Nitrosamines - A real Health Concern. Retrieved from [Link]
-
Patel, M. B., Patel, P. B., & Soni, S. (2025). Regulatory Framework and Standards for Nitrosamine Control in Pharmaceuticals and Food Products. Open Access Journal of Multidisciplinary Research, 1(3), 92-109. [Link]
-
MedPath. (2024, August). FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities in human medicines. Retrieved from [Link]
-
Rashmitha, N., & Loh, T. L. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 18(18), 9573. [Link]
-
European Medicines Agency. (2020, November 13). Nitrosamines: EMA aligns recommendations for sartans with those for other medicines. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]
-
Tamargo, J., Caballero, R., & Delpón, E. (2010). Cardiac electrophysiological effects of nitric oxide. Cardiovascular research, 87(4), 593–600. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride-d5 N-Oxide. Retrieved from [Link]
-
Jahani, M., Fazly Bazzaz, B. S., Akaberi, M., Rajabi, O., & Hadizadeh, F. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 87, 181–197. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride-impurities. Retrieved from [Link]
-
European Medicines Agency. (2019, February 15). Suspension of fenspiride medicines due to potential risk of heart rhythm problems. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Retrieved from [Link]
-
Singh, G., & Kumar, A. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 116393. [Link]
-
Baillie, T. A., & Rettie, A. E. (2011). reactive intermediates and their role in pharmacology and toxicology. CPT: pharmacometrics & systems pharmacology, 90(1), 7–8. [Link]
-
IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Retrieved from [Link]
-
PubChem. (n.d.). Fenspiride. Retrieved from [Link]
-
PharmaCompass. (n.d.). Fenspiride. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Toxicological assessment of degradation products: Is it relevant as a complementary approach during stability testing of pharmaceuticals?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. researchgate.net [researchgate.net]
- 7. oiirj.org [oiirj.org]
- 8. irjet.net [irjet.net]
- 9. Novel Study on N-Nitrosamines as Risk Factors of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 14. lcms.cz [lcms.cz]
- 15. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 16. ijdra.com [ijdra.com]
- 17. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxy Fenspiride as a Fenspiride Impurity Standard: A Technical Guide to Identification, Control, and Regulatory Compliance
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
Fenspiride is an oxazolidinone spiro compound that has been used as a non-steroidal anti-inflammatory and bronchodilator agent for treating respiratory diseases.[1][2][3] Its therapeutic action is attributed to a multifactorial mechanism, including H1-histamine receptor antagonism and the inhibition of inflammatory mediators.[2][4][5] Despite its therapeutic applications, fenspiride was withdrawn from several European markets due to risks of cardiac side effects, specifically QT prolongation.[1][3] This history underscores the critical importance of a thorough understanding of a drug's complete profile, including not only its efficacy and primary safety signals but also the potential impact of its impurities.
In pharmaceutical development and manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and can arise from the synthesis process, degradation of the API, or interaction with excipients.[6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities. The ICH Q3A and Q3B guidelines establish a framework for identifying, qualifying, and setting acceptance criteria for impurities to ensure the safety, efficacy, and stability of the final drug product.[6][7][8]
This technical guide focuses on 3-Hydroxy Fenspiride, a key oxidative metabolite and potential degradation product of fenspiride.[9][10] As a Senior Application Scientist, this document aims to provide researchers, analysts, and formulation scientists with the foundational knowledge and practical methodologies required to utilize the 3-Hydroxy Fenspiride reference standard effectively. We will delve into the metabolic origins of this impurity, its analytical characterization, and the establishment of a robust control strategy that ensures regulatory compliance and patient safety.
Section 1: The Fenspiride Profile: From Mechanism to Metabolism
A comprehensive impurity control strategy begins with a deep understanding of the parent molecule's behavior both in vivo and under stress conditions.
Pharmacological Landscape of Fenspiride
Fenspiride's primary therapeutic value lies in its dual anti-inflammatory and anti-bronchoconstrictive properties.[11] It operates by inhibiting the release of pro-inflammatory mediators like cytokines and arachidonic acid metabolites, and also exhibits antagonist activity at H1 histamine receptors, which helps alleviate bronchoconstriction.[2][4] This complex mechanism made it a treatment option for various inflammatory respiratory conditions.[1][3]
Metabolic Pathways and the Genesis of 3-Hydroxy Fenspiride
The biotransformation of fenspiride, like many xenobiotics, is primarily handled by the Cytochrome P450 (CYP) enzyme system in the liver.[2][12] These enzymes catalyze Phase I metabolic reactions, most commonly oxidation, to make molecules more polar and easier to excrete.[13][14] Aromatic hydroxylation is a classic CYP-mediated reaction. In the case of fenspiride, the phenylethyl group is a prime target for such oxidation.
The formation of 3-Hydroxy Fenspiride is a direct result of this oxidative metabolism, where a hydroxyl (-OH) group is introduced at the meta-position (position 3) of the phenyl ring. The presence of related impurities such as 2-Hydroxy and 4-Hydroxy Fenspiride suggests that hydroxylation can occur at multiple positions on the aromatic ring, a common phenomenon in CYP-mediated metabolism.[10][15] Understanding this pathway is crucial, as it identifies 3-Hydroxy Fenspiride not just as a potential process impurity or degradant, but as a significant human metabolite. According to ICH guidelines, impurities that are also significant metabolites may not require the same level of toxicological qualification as other impurities, provided their levels in the drug product do not exceed the levels observed in human metabolism studies.[8][16]
Caption: Fenspiride Phase I Metabolic Pathway.
Section 2: 3-Hydroxy Fenspiride: Identity and Regulatory Significance
Chemical Characterization
The precise identification of any impurity is the bedrock of its control. A certified reference standard provides the definitive benchmark for this identification.
| Parameter | Information | Reference(s) |
| Chemical Name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [9][10] |
| CAS Number | 441781-23-3 | [9][10][17] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [10][17] |
| Molecular Weight | 276.33 g/mol | [9][10] |
Caption: Chemical Structures of Fenspiride and 3-Hydroxy Fenspiride.
The Critical Need for an Impurity Standard
The control of pharmaceutical impurities is a non-negotiable aspect of drug development. The ICH Q3A(R2) guideline for new drug substances sets clear thresholds that trigger the need for action.[8]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
Table adapted from ICH Q3A(R2) Guidelines.[8]
Given these thresholds, even impurities present at levels as low as 0.10% must be structurally identified. A certified reference standard for 3-Hydroxy Fenspiride is therefore indispensable for:
-
Unambiguous Identification: Confirming the identity of the impurity peak in a chromatogram.
-
Accurate Quantification: Serving as the primary standard for determining the exact amount of the impurity present.
-
Method Validation: Establishing the performance characteristics (e.g., specificity, accuracy, precision) of the analytical method used for impurity profiling.[16]
-
Stability Studies: Monitoring the formation of 3-Hydroxy Fenspiride as a potential degradant over the shelf-life of the drug product.
Section 3: A Robust Analytical Strategy for Impurity Control
A validated, stability-indicating analytical method is the cornerstone of any impurity control strategy. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice for this purpose.[18][19]
Protocol: Forced Degradation Study of Fenspiride
Forced degradation studies are essential to demonstrate the specificity of an analytical method and to identify potential degradation products that might appear during storage.[20][21]
Objective: To intentionally degrade fenspiride under various stress conditions to identify likely degradation products, including 3-Hydroxy Fenspiride, and to ensure the analytical method can separate them from the parent drug.
Methodology:
-
Prepare Stock Solution: Prepare a solution of fenspiride API in a suitable solvent (e.g., methanol/water).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. Neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC-UV or LC-MS method.
-
Peak Purity & Mass Balance: Evaluate the chromatograms for new peaks. Assess the peak purity of fenspiride to ensure no co-eluting degradants. Perform a mass balance calculation to account for the degraded API.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the oxazolidinone ring.[22][23] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8 hours | Hydrolysis of the oxazolidinone ring.[22][24] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides and hydroxylated species (e.g., 3-Hydroxy Fenspiride).[22][24] |
| Thermal Degradation | Dry heat at 105°C for 48 hours | Thermally induced decomposition.[20] |
| Photolytic Degradation | Exposure to light (ICH Q1B) >1.2 million lux hours and >200 W h/m² | Photochemically induced degradation.[21] |
Protocol: HPLC Method for Fenspiride and its Impurities
Objective: To develop a specific, sensitive, and robust reversed-phase HPLC method for the separation and quantification of fenspiride from 3-Hydroxy Fenspiride and other related substances.
Methodology:
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A robust, end-capped column is recommended. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B is typical for separating compounds with different polarities (e.g., 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 215 nm (or as determined by UV scan). |
| Injection Volume | 10 µL. |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 3-Hydroxy Fenspiride reference standard in a suitable diluent (e.g., methanol) to obtain a known concentration.
-
Fenspiride Sample Solution: Accurately weigh and dissolve the fenspiride API or drug product sample in the same diluent to a target concentration (e.g., 1 mg/mL).
-
System Suitability: Inject a solution containing both fenspiride and 3-Hydroxy Fenspiride to verify resolution and other system suitability parameters.
Caption: Analytical Workflow for Impurity Quantification.
Section 4: Practical Application of the 3-Hydroxy Fenspiride Standard
The reference standard is not merely a chemical; it is a critical tool that validates the entire analytical process.
-
Peak Identification: The primary use is to confirm the identity of the impurity. In a chromatogram of a fenspiride sample, a peak appearing at the same retention time as the 3-Hydroxy Fenspiride standard provides strong evidence of its presence. Co-injection (spiking the sample with the standard) can be used for definitive confirmation.
-
Accurate Quantification: For calculating the percentage of the impurity, the area of the impurity peak in the sample is compared against the area of the peak from a known concentration of the reference standard.
-
Calculation: % Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
-
-
Method Validation: The standard is indispensable for validating the analytical method as per ICH Q2(R1) guidelines.
-
Specificity: Demonstrating that the method can resolve the 3-Hydroxy Fenspiride peak from fenspiride and other potential impurities.
-
Accuracy: Determined by spiking a known amount of the standard into the sample matrix and measuring the recovery.
-
Linearity: Establishing a linear relationship between the concentration of the standard and the detector response over a defined range.
-
Limit of Quantification (LOQ): The lowest concentration of the standard that can be reliably quantified with acceptable precision and accuracy.
-
Conclusion
The effective control of pharmaceutical impurities is a cornerstone of modern drug development, directly impacting patient safety and product quality. 3-Hydroxy Fenspiride, as a known metabolite and potential degradation product of fenspiride, requires a diligent and scientifically sound control strategy. The availability and proper use of a certified 3-Hydroxy Fenspiride reference standard are not merely a matter of analytical convenience but a fundamental requirement for regulatory compliance. By integrating a thorough understanding of fenspiride's metabolic pathways with robust, validated analytical methods underpinned by this reference standard, researchers and drug development professionals can confidently characterize and control this critical impurity, ensuring that any pharmaceutical product meets the highest standards of safety and quality mandated by global health authorities.
References
- Vertex AI Search. (2024-07-18). What is the mechanism of Fenspiride Hydrochloride?
- Grokipedia. (n.d.). Fenspiride.
- Vertex AI Search. (2024-06-14).
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- PubMed. (2017).
- ChemicalBook. (2022-12-20). Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies.
- Wikipedia. (n.d.). Fenspiride.
- ICH. (2006-10-25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Online International Interdisciplinary Research Journal. (n.d.). Abstract.
- ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE.
- IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
- ResearchGate. (Feb 2002).
- SciSpace. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method.
- ResearchGate. (2017).
- Labmix24. (n.d.). 3-Hydroxy Fenspiride - TLC-F-295.
- ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method.
- Molcan Corporation. (n.d.). FSR53: Fenspiride 3-Hydroxy Impurity.
- Allmpus. (n.d.). fenspiride 3-hydroxy impurity.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- AMSbiopharma. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
- MedCrave online. (2016-12-14).
- MedChemExpress. (n.d.). Fenspiride | PDE3/PDE4/PDE5/HRH1 Inhibitor.
- Veeprho. (n.d.). 2-Hydroxy Fenspiride | CAS 441781-21-1.
- MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- PubMed - NIH. (n.d.). Role of cytochrome P450 enzymes in drug-drug interactions.
- PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 3. Fenspiride - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fenspiride Hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. molcan.com [molcan.com]
- 10. allmpus.com [allmpus.com]
- 11. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Role of cytochrome P450 enzymes in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. labmix24.com [labmix24.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oiirj.org [oiirj.org]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Assessment of 3-Hydroxy Fenspiride
This guide provides a comprehensive framework for the toxicological assessment of 3-Hydroxy Fenspiride, a significant metabolite of the withdrawn respiratory drug, fenspiride. The content herein is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the safety profile of this compound. The directive of this whitepaper is to furnish a scientifically rigorous, field-proven methodology, emphasizing the causal relationships behind experimental choices and ensuring self-validating protocols.
Executive Summary: The Imperative for a Thorough Toxicological Profile
Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties, was withdrawn from the market due to significant safety concerns, primarily its potential to cause serious and unpredictable heart rhythm abnormalities, including QT interval prolongation and Torsades de Pointes.[1][2] This history of cardiac toxicity in the parent compound mandates a meticulous and in-depth toxicological evaluation of its metabolites, such as 3-Hydroxy Fenspiride. Understanding the safety profile of this metabolite is not only a regulatory requirement but a critical step in ensuring patient safety for any future pharmaceutical development that may involve similar chemical scaffolds.
This guide outlines a tiered approach to the toxicological assessment of 3-Hydroxy Fenspiride, beginning with in silico and in vitro evaluations and progressing to in vivo studies. The primary focus will be on cardiovascular safety, given the known risks associated with fenspiride. Furthermore, this document will provide detailed, step-by-step protocols for key experiments, data interpretation guidelines, and visual aids to clarify complex pathways and workflows.
The Metabolic Genesis of 3-Hydroxy Fenspiride
Fenspiride undergoes significant metabolism in the body, with hydroxylation being a key transformation pathway. 3-Hydroxy Fenspiride is one of the primary oxidative metabolites. The generation of this metabolite is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. A comprehensive understanding of the specific CYP isoforms involved is crucial for predicting potential drug-drug interactions.
In Vitro Metabolism and Reaction Phenotyping
To identify the enzymes responsible for the formation of 3-Hydroxy Fenspiride, a reaction phenotyping study is the first critical step.
Experimental Protocol: Reaction Phenotyping of Fenspiride Metabolism
-
Incubation: Incubate fenspiride with a panel of human liver microsomes and recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5).
-
Cofactors: Ensure the presence of necessary cofactors, primarily NADPH.
-
Time Points: Collect samples at multiple time points to monitor the rate of metabolite formation.
-
LC-MS/MS Analysis: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of 3-Hydroxy Fenspiride.
-
Data Analysis: Determine the relative contribution of each CYP isoform to the formation of 3-Hydroxy Fenspiride.
Diagram: Fenspiride Metabolism Workflow
Caption: Workflow for identifying enzymes metabolizing fenspiride.
Tiered Toxicological Assessment Strategy
A tiered approach allows for early identification of potential liabilities and informs the decision-making process for further development.
Tier 1: In Silico & In Vitro Toxicity Screening
The initial phase focuses on computational predictions and high-throughput in vitro assays to rapidly assess the potential for cytotoxicity, genotoxicity, and, most importantly, cardiotoxicity.[3][4][5]
3.1.1 In Silico Toxicity Prediction
Utilize computational models to predict the toxicological properties of 3-Hydroxy Fenspiride based on its chemical structure. This includes predictions for:
-
hERG Channel Inhibition: A primary mechanism for drug-induced QT prolongation.[6]
-
Genotoxicity: Ames mutagenicity and chromosomal aberrations.
-
General Toxicity: Prediction of potential target organ toxicities.
3.1.2 In Vitro Cytotoxicity
Assess the general cytotoxicity of 3-Hydroxy Fenspiride in relevant cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cell lines, such as HepG2 (liver) and HEK293 (kidney), in 96-well plates.
-
Compound Treatment: Expose the cells to a range of concentrations of 3-Hydroxy Fenspiride for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity.
3.1.3 In Vitro Genotoxicity
Evaluate the potential of 3-Hydroxy Fenspiride to induce genetic mutations.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Utilize various strains of Salmonella typhimurium and Escherichia coli with known mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.
-
Compound Exposure: Expose the bacterial strains to different concentrations of 3-Hydroxy Fenspiride.
-
Revertant Colony Counting: Count the number of revertant colonies and compare it to the control. A significant increase suggests mutagenic potential.
3.1.4 In Vitro Cardiotoxicity: hERG Channel Assay
This is a critical assay given the history of the parent drug.[7]
Experimental Protocol: Patch-Clamp Electrophysiology for hERG Inhibition
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.
-
Compound Application: Apply increasing concentrations of 3-Hydroxy Fenspiride to the cells.
-
Current Measurement: Measure the inhibition of the hERG tail current.
-
IC50 Calculation: Determine the IC50 value for hERG channel inhibition.
Table 1: Tier 1 In Vitro Toxicity Screening Summary
| Assay | Endpoint | Cell/System | Key Parameter |
| Cytotoxicity (MTT) | Cell Viability | HepG2, HEK293 | IC50 |
| Genotoxicity (Ames) | Mutagenicity | S. typhimurium, E. coli (with/without S9) | Fold increase in revertants |
| Cardiotoxicity (hERG) | hERG Potassium Channel Inhibition | HEK293-hERG | IC50 |
Tier 2: In Vitro Mechanistic & Organ-Specific Toxicity
If Tier 1 results raise concerns, more detailed in vitro studies are warranted to understand the mechanisms of toxicity and assess effects on specific organs.
3.2.1 High-Content Imaging for Mechanistic Insights
Utilize high-content analysis to simultaneously evaluate multiple parameters of cellular toxicity, such as mitochondrial dysfunction, oxidative stress, and apoptosis.
3.2.2 Stem Cell-Derived Cardiomyocyte Assays
Assess the effects of 3-Hydroxy Fenspiride on the electrophysiology of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These assays provide a more integrated assessment of cardiac liability than isolated ion channel assays.
Diagram: Tiered Toxicological Assessment Workflow
Caption: A tiered approach to the toxicological assessment of 3-Hydroxy Fenspiride.
Tier 3: In Vivo Toxicology Studies
In vivo studies in appropriate animal models are essential to understand the systemic effects of 3-Hydroxy Fenspiride.[8][9][10] The choice of species should be justified by metabolic similarity to humans.
3.3.1 Acute Toxicity
Determine the acute toxicity of 3-Hydroxy Fenspiride after a single dose administration. This helps in dose range finding for subsequent studies.
3.3.2 Repeat-Dose Toxicity
Evaluate the toxicological effects of repeated administration of 3-Hydroxy Fenspiride over a defined period (e.g., 28 days). This includes monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
3.3.3 Cardiovascular Safety Pharmacology
This is a pivotal in vivo study for 3-Hydroxy Fenspiride.
Experimental Protocol: Cardiovascular Telemetry in Conscious, Freely Moving Animals
-
Animal Model: Use a suitable non-rodent species (e.g., beagle dog or cynomolgus monkey) that has been surgically implanted with telemetry transmitters.
-
Data Acquisition: Continuously record electrocardiogram (ECG), blood pressure, and heart rate.
-
Dosing: Administer single or multiple doses of 3-Hydroxy Fenspiride.
-
Data Analysis: Analyze the data for changes in QT interval (corrected using an appropriate formula, e.g., Bazett's or Fridericia's), PR interval, QRS duration, heart rate, and blood pressure.
3.3.4 Reproductive and Developmental Toxicity
If the compound is intended for use in women of childbearing potential, reproductive and developmental toxicity studies are necessary.
Regulatory Context and Guidelines
The toxicological assessment of drug metabolites is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14] Key considerations include:
-
Metabolites in Safety Testing (MIST): The FDA's MIST guidance provides a framework for when and how to evaluate the safety of drug metabolites.[15] A metabolite is of potential concern if it is present at concentrations greater than 10% of the total drug-related exposure at steady state and is disproportionately higher in humans than in the animal species used for toxicology studies.
-
ICH Guidelines: The International Council for Harmonisation (ICH) provides a series of guidelines on nonclinical safety studies, including M3(R2) on the timing of nonclinical studies and S7A and S7B on safety pharmacology studies for human pharmaceuticals.
Conclusion: Synthesizing a Comprehensive Risk Profile
The toxicological assessment of 3-Hydroxy Fenspiride requires a multifaceted and rigorous approach. By following the tiered strategy outlined in this guide, researchers can systematically evaluate the safety profile of this metabolite, with a necessary and intense focus on cardiovascular safety. The integration of in silico, in vitro, and in vivo data will allow for a comprehensive risk assessment, ultimately informing the potential for any future clinical development of compounds with similar structures. The legacy of fenspiride serves as a critical reminder of the importance of thorough metabolite safety evaluation in modern drug development.
References
- Vertex AI Search. Fenspiride hydrochloride : Uses, Side Effects, Interactions, Dosage / Pillintrip.
- FDA. Safety Testing of Drug Metabolites Guidance for Industry.
- Taylor & Francis Online. High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- PubMed. Utilization of mechanistic modelling and simulation to analyse fenspiride proarrhythmic potency - Role of physiological and other non-drug related parameters.
- DrugCard. Cardiac Toxicity that Redefined Pharmacovigilance.
- FDA. Safety Testing of Drug Metabolites.
- A risk profile of fenspiride using ion channel data and in silico action potential modeling (2020).
- Labcorp. In vitro toxicology nonclinical studies.
- PubMed. Metabolites in safety testing.
- WuXi AppTec. Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites.
- Federal Register. Guidance for Industry on Safety Testing of Drug Metabolites; Availability.
- European Medicines Agency. Suspension of fenspiride medicines due to potential risk of heart rhythm problems.
- Creative Biolabs. In Vitro Toxicity Test Services.
- European Medicines Agency. Fenspiride - 107i PAR - Rationale for trigerring the referral.
- In Vitro Technologies. Toxicology resources.
- Wikipedia. In vitro toxicology.
- The Crucial Role of preclinical toxicology studies in Drug Discovery.
- Creative Bioarray. In Vivo Toxicology.
- Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
Sources
- 1. pillintrip.com [pillintrip.com]
- 2. Utilization of mechanistic modelling and simulation to analyse fenspiride proarrhythmic potency - Role of physiological and other non-drug related parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. labcorp.com [labcorp.com]
- 5. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 6. drug-card.io [drug-card.io]
- 7. ema.europa.eu [ema.europa.eu]
- 8. hoeford.com [hoeford.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 15. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 3-Hydroxy Fenspiride in Human Plasma
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug that has been used in the treatment of various respiratory diseases.[1] Its therapeutic effects are attributed to its ability to antagonize H1 histamine receptors and reduce the production of pro-inflammatory mediators.[2] Following administration, fenspiride undergoes extensive metabolism, with one of the major metabolites being 3-Hydroxy Fenspiride. The formation of this hydroxylated metabolite is a key step in the drug's biotransformation pathway.[3]
The accurate and sensitive quantification of 3-Hydroxy Fenspiride in biological matrices is crucial for a comprehensive understanding of fenspiride's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, monitoring the levels of this metabolite is essential in drug development, clinical trials, and potentially in forensic toxicology. This application note provides a detailed, validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the reliable determination of 3-Hydroxy Fenspiride in human plasma. The methodology described herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]
Scientific Principles and Method Rationale
The selection of UPLC-MS/MS for the analysis of 3-Hydroxy Fenspiride is predicated on the technique's inherent high sensitivity, selectivity, and speed. UPLC offers superior chromatographic resolution and reduced run times compared to conventional HPLC, while tandem mass spectrometry provides exceptional selectivity through Multiple Reaction Monitoring (MRM).
Analyte and Internal Standard Selection:
Sample Preparation:
The complexity of biological matrices such as plasma necessitates a sample preparation step to remove proteins and other interfering substances that can suppress the analyte signal and contaminate the analytical system. Protein precipitation is a simple, rapid, and effective method for this purpose.[6] In this protocol, acetonitrile is used to precipitate plasma proteins, providing a clean extract containing the analyte and internal standard.
Chromatographic Separation:
Reversed-phase chromatography is the method of choice for separating moderately polar compounds like 3-Hydroxy Fenspiride from endogenous plasma components. A C18 stationary phase provides excellent retention and separation based on the hydrophobicity of the analytes. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) allows for the efficient elution of the analyte and a sharp peak shape.
Mass Spectrometric Detection:
Tandem mass spectrometry in the positive electrospray ionization (ESI+) mode is employed for the detection of 3-Hydroxy Fenspiride. The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. The MRM transition from the precursor ion to a specific product ion provides a high degree of selectivity and sensitivity for quantification.
The molecular weight of 3-Hydroxy Fenspiride is 276.33 g/mol .[7] Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 277.3. A major fragmentation pathway for the parent drug, fenspiride (MW 260.33), involves the cleavage of the phenethyl group, resulting in a product ion at m/z 105.[8] For 3-Hydroxy Fenspiride, the addition of a hydroxyl group to the phenyl ring increases the mass of this fragment by 16 Da (the mass of an oxygen atom). Thus, a highly probable and specific product ion for 3-Hydroxy Fenspiride is m/z 121.
Experimental Workflow
Caption: UPLC-MS/MS workflow for 3-Hydroxy Fenspiride quantification.
Detailed Protocol
1. Materials and Reagents
-
3-Hydroxy Fenspiride analytical standard (CAS: 441781-23-3)[7]
-
Fenspiride-d5 Hydrochloride (or other suitable internal standard)[5]
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a reputable supplier)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy Fenspiride and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Fenspiride stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
3. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
For calibration standards and QC samples, add 10 µL of the corresponding 3-Hydroxy Fenspiride working solution. For unknown samples, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Dilute the supernatant 1:1 with ultrapure water containing 0.1% formic acid before injection, if necessary, to reduce the organic content of the injected sample.
4. UPLC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.5 min, 10% B |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxy Fenspiride | 277.3 | 121.1 | 30 | 20 |
| Fenspiride-d5 (IS) | 266.2 | 105.1 | 30 | 24 |
| Fenspiride (for reference) | 261.2 | 105.1 | 30 | 24 |
Note: Cone voltage and collision energy are starting points and should be optimized for the specific instrument used.
Method Validation
A full validation of this bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines.[9] The following parameters should be assessed:
-
Selectivity and Specificity: Analysis of at least six different batches of blank human plasma to ensure no significant interference at the retention times of the analyte and internal standard.
-
Calibration Curve and Linearity: A calibration curve should be constructed using at least eight non-zero standards, plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be assessed using a weighted linear regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of 3-Hydroxy Fenspiride in human plasma should be evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Analysis and Quantification
The concentration of 3-Hydroxy Fenspiride in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The integration of chromatographic peaks and the generation of the calibration curve are performed using the instrument's data acquisition and processing software.
Conclusion
This application note provides a comprehensive and scientifically sound UPLC-MS/MS method for the sensitive and selective quantification of 3-Hydroxy Fenspiride in human plasma. The detailed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is designed to be readily implemented in a bioanalytical laboratory. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic studies and other applications in drug development and clinical research.
References
- Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability, 5(4), 185-190.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose.
-
Pharmaffiliates. (n.d.). Fenspiride-d5 Hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Bibire, N., et al. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations.
-
Net-Interlab. (2024). What is Fenspiride Hydrochloride used for? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). UPLC-MS/MS quantification of fenspiride in human plasma. Retrieved from [Link]
- Routledge. (2004).
- Logvynenko, A. A., et al. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. French-Ukrainian Journal of Chemistry, 6(1), 7-15.
-
Patsnap. (n.d.). Fenspiride Hydrochloride. Retrieved from [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
-
ResearchGate. (n.d.). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenspiride. Retrieved from [Link]
- Altria, K. D., et al. (1996). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 939-963.
- International Journal of Innovative Science and Research Technology. (2024).
- Ashri, N. Y., & Abdel-Rehim, M. (2011).
- Agilent Technologies. (n.d.).
-
ResearchGate. (n.d.). UPLC-MS/MS quantification of fenspiride in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Retrieved from [Link]
- MDPI. (2021). Fast Screening Methods for the Analysis of Topical Drug Products.
- Cayman Chemical. (2024). Fenspiride (hydrochloride)
Sources
- 1. Structural characterization of product ions by electrospray ionization and quadrupole time-of-flight mass spectrometry to support regulatory analysis of veterinary drug residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenspiride (hydrochloride) - MedChem Express [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated RP-HPLC Method for the Simultaneous Determination of Fenspiride and its Major Metabolite, 3-Hydroxy Fenspiride
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the anti-inflammatory drug fenspiride and its primary active metabolite, 3-hydroxy fenspiride. Designed for researchers, scientists, and professionals in drug development, this guide provides a detailed protocol grounded in established analytical principles. The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
Introduction: The Analytical Imperative for Fenspiride and its Metabolite
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, historically used in the treatment of respiratory diseases.[1][2] Its therapeutic action is multifaceted, involving the antagonism of H1 histamine receptors and inhibition of the arachidonic acid pathway, which in turn reduces the production of pro-inflammatory mediators.[2] Following administration, fenspiride is extensively metabolized in the body, with 3-hydroxy fenspiride being one of its major metabolites. Understanding the pharmacokinetic profile of both the parent drug and its active metabolites is crucial for evaluating the overall efficacy and safety of the therapeutic agent.
A reliable analytical method for the simultaneous determination of fenspiride and 3-hydroxy fenspiride is therefore essential for preclinical and clinical research. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate platform for this purpose.[3] This application note details a validated isocratic RP-HPLC method, explaining the rationale behind the chosen parameters to ensure methodological robustness and reproducibility.
Principles of Chromatographic Separation
The described method utilizes reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of fenspiride and the more polar 3-hydroxy fenspiride is achieved based on their differential partitioning between the stationary and mobile phases. Fenspiride, being more hydrophobic, will have a stronger interaction with the C18 stationary phase and thus a longer retention time compared to its hydroxylated, more polar metabolite.
The mobile phase, a mixture of acetonitrile and an ammonium acetate buffer, is optimized to achieve adequate resolution and symmetrical peak shapes. Acetonitrile serves as the organic modifier, controlling the elution strength. The ammonium acetate buffer helps to maintain a consistent pH and ionic strength, which is critical for reproducible retention times and to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing.[4][5]
Experimental Workflow
The overall experimental process, from sample receipt to final data analysis, is outlined in the following workflow diagram.
Caption: Overall workflow for the HPLC analysis of fenspiride and 3-hydroxy fenspiride.
Materials and Methods
Reagents and Chemicals
-
Fenspiride Hydrochloride (Reference Standard, >99% purity)
-
3-Hydroxy Fenspiride (Reference Standard, >98% purity)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (Optional, for pH adjustment)
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a UV-Vis detector.
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for routine analysis. A column oven is crucial for maintaining reproducible retention times. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil) | The C18 stationary phase provides the necessary hydrophobicity for retaining fenspiride and its metabolite. The specified dimensions offer good resolution and efficiency.[4] |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate (50:50, v/v) | This isocratic mixture provides a balance of elution strength for both compounds, ensuring a reasonable run time and good separation.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[4][5] |
| Detection Wavelength | 210 nm | Fenspiride shows sufficient absorbance at this wavelength, allowing for sensitive detection.[4][6] It is assumed 3-hydroxy fenspiride has a similar chromophore. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures the stability and reproducibility of retention times.[6] |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of both analytes and any potential late-eluting impurities. |
Detailed Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of fenspiride hydrochloride and 10 mg of 3-hydroxy fenspiride reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards (1-50 µg/mL): Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 30, 40, and 50 µg/mL).
Sample Preparation (from Plasma)
For the analysis of fenspiride and its metabolite in biological matrices, a sample clean-up step is essential to remove interfering substances.[7]
-
Protein Precipitation: To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Extract: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
Method Validation and Performance
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following are typical acceptance criteria and expected results based on published data for fenspiride.
| Validation Parameter | Typical Specification | Expected Performance |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD < 2.0% | The system should demonstrate good peak shape and efficiency. The relative standard deviation for replicate injections should be minimal, indicating system precision. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The method is expected to be linear over a concentration range of 1-50 µg/mL for both analytes.[4][6] |
| Retention Time (tR) | - | Fenspiride: ~4.7 min; 3-Hydroxy Fenspiride: ~3.5 min (estimated, as it is more polar). |
| Precision (RSD%) | Intraday < 2%; Interday < 3% | The method should demonstrate high precision for repeated measurements on the same day and on different days. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The accuracy, determined by spiking a blank matrix with known concentrations of the analytes, should be within acceptable limits. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Fenspiride: ~0.007 µg/mL.[4][5] The LOD for 3-hydroxy fenspiride is expected to be in a similar range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Fenspiride: ~0.021 µg/mL.[4][5] The LOQ for 3-hydroxy fenspiride is expected to be in a similar range, representing the lowest concentration that can be reliably quantified. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the simultaneous quantification of fenspiride and its major metabolite, 3-hydroxy fenspiride. The protocol is straightforward, utilizing common HPLC instrumentation and reagents, making it accessible for most analytical laboratories. By adhering to the described procedures and validation criteria, researchers can confidently generate accurate and reproducible data for a variety of applications, from pharmacokinetic analysis to quality control testing.
References
-
WJPPS. (2025). Development & validation of rp-hplc method for the estimation of fenspiride hydrochloride in bulk & pharmaceutical dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
SciSpace. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2019). Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms. Available at: [Link]
-
IJCRT. (n.d.). Area Under Curve Method Development And Validation Of Fenspiride Hydrocholride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts. Available at: [Link]
-
ResearchGate. (2025). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Available at: [Link]
-
Online International Interdisciplinary Research Journal. (n.d.). A Stability Indicating RP-UPLC Method for the Determination of Fenspiride Hydrochloride in the Presence of its Impurities and Degradation Products. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo metabolites. Available at: [Link]
-
PubMed. (1993). Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. European Journal of Clinical Pharmacology. Available at: [Link]
-
ResearchGate. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. Available at: [Link]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available at: [Link]
-
MDPI. (2021). Current Trends in Simultaneous Determination of Co-Administered Drugs. Molecules. Available at: [Link]
-
Sartorius. (n.d.). HPLC Sample Preparation. Available at: [Link]
-
OpenModelica. (n.d.). Fenspiride. Available at: [Link]
-
Biochemanalyst. (2024). What is Fenspiride Hydrochloride used for?. Available at: [Link]
Sources
- 1. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 2. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. wjpps.com [wjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
Application Note: Quantitative Analysis of 3-Hydroxy Fenspiride in Human Plasma by LC-MS/MS
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Hydroxy Fenspiride, a primary metabolite of Fenspiride, in human plasma. Fenspiride, an anti-inflammatory and bronchodilator agent, was withdrawn from the market due to cardiac safety concerns, making the analysis of its metabolites crucial for comprehensive pharmacokinetic and toxicological evaluations. The described method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This document provides the foundational protocol, including proposed mass transitions, chromatographic conditions, and sample preparation steps, intended for further in-laboratory validation according to regulatory guidelines.
Introduction and Scientific Rationale
Fenspiride is an oxazolidinone spiro compound previously used to treat respiratory diseases.[1][2] In 2019, marketing authorizations for fenspiride-containing medicines were revoked in Europe due to the risk of QT prolongation and torsades de pointes.[1] Understanding the metabolic fate of fenspiride is essential for interpreting pharmacokinetic data and assessing the toxicological profile of its biotransformation products. The metabolism of fenspiride is expected to be mediated by cytochrome P450 enzymes, leading to the formation of various metabolites, including hydroxylated species.[3]
3-Hydroxy Fenspiride (Molecular Formula: C₁₅H₂₀N₂O₃, Molecular Weight: 276.33 g/mol ) is a key Phase I metabolite.[4] Accurate quantification of this metabolite in plasma is necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range, making it the ideal platform for this application.[5]
This application note provides a comprehensive starting point for researchers to develop and validate a robust LC-MS/MS assay for 3-Hydroxy Fenspiride in human plasma. The methodology is built upon established principles for small molecule bioanalysis and adapts proven techniques used for the parent compound, fenspiride.
Materials and Methods
Chemicals and Reagents
-
Analytes: 3-Hydroxy Fenspiride reference standard (e.g., TLC-F-295, Labmix24 GmbH).[4]
-
Internal Standard (IS): Fenspiride-d10 or a structurally similar stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and ionization properties, such as Bupivacaine, can be used after thorough validation for matrix effects.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water (18.2 MΩ·cm).
-
Plasma: Drug-free human plasma (K₂EDTA anticoagulant).
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Proposed Analytical Method
The development of a robust LC-MS/MS method requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters.[6] The following sections outline a proposed method derived from validated techniques for the parent drug and general principles of metabolite analysis.
Sample Preparation: Protein Precipitation
Protein precipitation (PPT) is a simple, fast, and effective method for removing the majority of protein content from plasma samples, making it suitable for high-throughput analysis.[7][8]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard (IS) working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Causality & Expertise: Acetonitrile is an efficient precipitating agent that provides a clean extract for many small molecules. Performing the precipitation at a low temperature enhances the completeness of the protein removal. A plasma-to-solvent ratio of 1:3 (v/v) is a common starting point that balances analyte dilution with extraction efficiency.
Liquid Chromatography
The goal of chromatography is to separate the analyte from endogenous plasma components and potential isomeric metabolites to prevent ion suppression and ensure accurate quantification. As a hydroxylated metabolite, 3-Hydroxy Fenspiride is more polar than the parent drug. Therefore, the chromatographic gradient must be adjusted accordingly.
| Parameter | Proposed Condition |
| Column | Reversed-Phase C18, e.g., ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Causality & Expertise: A C18 column is a robust choice for the separation of a broad range of small molecules. The addition of formic acid to the mobile phase aids in the protonation of the analyte in positive ESI mode, enhancing signal intensity. The proposed gradient starts at a lower organic percentage (5% B) compared to typical fenspiride methods to ensure retention of the more polar 3-Hydroxy Fenspiride on the column before elution.
Mass Spectrometry
Detection is performed in positive ion ESI mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/Hr |
| Collision Gas | Argon |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxy Fenspiride | 277.2 | 121.1 | 100 | 35 | 20 |
| 277.2 | 105.1 | 100 | 35 | 25 | |
| Fenspiride-d10 (IS) | 271.2 | 115.1 | 100 | 30 | 20 |
Note: Italicized values are proposed starting points and must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Causality & Expertise:
-
Precursor Ion: The precursor ion for 3-Hydroxy Fenspiride ([M+H]⁺) is calculated from its molecular weight of 276.33 Da.
-
Product Ions: The fragmentation of fenspiride typically yields a stable product ion at m/z 105, corresponding to the phenylethyl fragment.[9] For 3-Hydroxy Fenspiride, hydroxylation can occur on either the phenylethyl or the spiro-piperidine moiety.
-
If hydroxylation is on the piperidine ring, the m/z 105 fragment would still be a primary product ion.
-
If hydroxylation is on the phenyl ring, the corresponding fragment would be m/z 121 (105 + 16 for oxygen). This is a common fragmentation pattern for hydroxylated aromatic compounds.[10]
-
Therefore, monitoring both m/z 121.1 and 105.1 is a logical starting point for method development. The most intense and stable transition should be selected for quantification.
-
Method Validation Strategy
The proposed method must be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This process establishes the trustworthiness and reliability of the analytical data.
Key Validation Parameters:
-
Selectivity and Specificity: Analysis of at least six different batches of blank human plasma to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be prepared over the expected concentration range (e.g., 0.5 - 500 ng/mL) with a minimum of six non-zero standards. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ).
-
Matrix Effect: Assessed to ensure that endogenous components in plasma do not suppress or enhance the ionization of the analyte or IS.
-
Recovery: The efficiency of the protein precipitation extraction process should be evaluated.
-
Stability: The stability of 3-Hydroxy Fenspiride in plasma must be tested under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Data Visualization
Workflow Diagram
Caption: Bioanalytical workflow for 3-Hydroxy Fenspiride in plasma.
Logical Relationship Diagram
Caption: Core pillars of bioanalytical method validation.
Conclusion
This application note provides a scientifically grounded protocol for the quantitative analysis of 3-Hydroxy Fenspiride in human plasma using LC-MS/MS. By adapting a validated method for the parent drug and applying established principles of bioanalytical chemistry, this guide serves as a robust starting point for method development and validation. The successful implementation of this assay will enable researchers to conduct critical pharmacokinetic and toxicological studies, contributing to a more complete understanding of the disposition and effects of fenspiride.
References
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
Ma, L. (2024). What is Fenspiride Hydrochloride used for? Retrieved from [Link]
-
Xie, F., et al. (2020). Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay. Xenobiotica, 50(12), 1451-1460. Retrieved from [Link]
-
Wu, Y., et al. (1998). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 33(7), 678-687. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a LC–MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. Retrieved from [Link]
-
El-Beqqali, A., et al. (2015). Development and Validation of LC–MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. Journal of Chromatographic Science, 53(7), 1086-1092. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]
-
Ma, L. (2024). What is the mechanism of Fenspiride Hydrochloride? Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Common ions present in MS/MS fragmentation spectra of compound 14 and its three main biotransformation products. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenspiride. Retrieved from [Link]
-
Separation Science. (2026). Modern Drug Metabolites Demand More from LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 96-105. Retrieved from [Link]
-
MsMetrix. (n.d.). Identification of Drug Metabolites in Human Plasma or Serum Integrating Metabolite Prediction, LC-HRMS and Untargeted Data Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
-
Adamowicz, P., et al. (2022). Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(7), e9254. Retrieved from [Link]
Sources
- 1. Fenspiride - Wikipedia [en.wikipedia.org]
- 2. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 3. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 4. labmix24.com [labmix24.com]
- 5. longdom.org [longdom.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of 3-Hydroxy Fenspiride in Human Plasma
Abstract
This application note describes a robust, sensitive, and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 3-hydroxy fenspiride, a primary metabolite of fenspiride, in human plasma. The method employs a simple protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase UPLC column with a rapid gradient elution, enabling a short run time. The method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] All validation parameters, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, met the pre-defined acceptance criteria. This validated method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of fenspiride.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with additional bronchodilator and antitussive properties, historically used for the treatment of various respiratory tract diseases.[5][6][7][8] Following administration, fenspiride is extensively metabolized in the body, with 3-hydroxy fenspiride being one of its major metabolites. Accurate quantification of this metabolite in biological matrices is crucial for understanding the complete pharmacokinetic profile of the parent drug, assessing metabolic pathways, and evaluating its potential contribution to the overall pharmacological effect or toxicity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for bioanalytical assays due to its high sensitivity, specificity, and speed.[9][10] This note provides a detailed protocol for a UPLC-MS/MS method developed and validated for 3-hydroxy fenspiride in human plasma, designed to support clinical and non-clinical research. The validation process adheres to the stringent requirements of international regulatory agencies, ensuring the reliability and reproducibility of the data generated.[2][3][11]
Materials and Methods
Reagents and Chemicals
-
Analytes: 3-Hydroxy Fenspiride reference standard (>98% purity), Fenspiride-d10 (Internal Standard, IS) (>98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant) obtained from a certified vendor.
Instrumentation
-
UPLC System: Waters Acquity UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Data System: MassLynx software or equivalent.
LC-MS/MS Conditions
Table 1: Optimized Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| Chromatography | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 3.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | |
| 3-Hydroxy Fenspiride | m/z 277.2 → 105.1 (Quantifier), 277.2 → 120.1 (Qualifier) |
| Fenspiride-d10 (IS) | m/z 271.2 → 115.1 |
Rationale for Parameter Selection: A C18 column was chosen for its excellent retention and peak shape for moderately polar compounds like 3-hydroxy fenspiride. The gradient elution ensures rapid separation from endogenous plasma components and a short run time, crucial for high-throughput analysis. ESI positive mode was selected as it provides superior ionization efficiency for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, minimizing interferences from the complex biological matrix.[9]
Experimental Protocols
Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of 3-hydroxy fenspiride and the internal standard (IS), Fenspiride-d10, by dissolving the accurately weighed reference standards in methanol.
-
Working Solutions: Prepare serial dilutions of the 3-hydroxy fenspiride stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Prepare a working solution of the IS by diluting its stock solution with acetonitrile.
-
CC and QC Preparation: Spike appropriate amounts of the analyte working solutions into drug-free human plasma to obtain final concentrations for the CC standards (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 90, 100 ng/mL) and QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
The protein precipitation method is selected for its simplicity, speed, and suitability for high-throughput workflows.
-
Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the precipitating agent.
-
Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
Method Validation
The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the FDA and EMA.[1][3]
Caption: Key parameters assessed during bioanalytical method validation.
Specificity and Selectivity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of 3-hydroxy fenspiride and the IS.
-
Result: No significant interfering peaks were observed. The response of any interfering peaks was <20% of the LLOQ for the analyte and <5% for the IS.
Linearity and LLOQ
-
Protocol: Calibration curves were prepared and analyzed on three separate days. The peak area ratio (analyte/IS) was plotted against the nominal concentration, and a linear regression with a 1/x² weighting factor was applied.
-
Result: The method was linear over the range of 0.1-100 ng/mL. The correlation coefficient (r²) was consistently >0.995. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Accuracy and Precision
-
Protocol: Intra-day (n=6 replicates) and inter-day (n=6 replicates over 3 days) accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).
-
Result: The results, summarized in Table 2, were within the acceptance criteria.
Table 2: Summary of Intra-day and Inter-day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | +5.2 | 10.2 | +7.8 |
| LQC | 0.3 | 6.1 | -2.7 | 7.5 | -1.5 |
| MQC | 30 | 4.3 | +1.5 | 5.1 | +2.3 |
| HQC | 80 | 3.8 | -0.9 | 4.6 | -1.2 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[2][4] |
Recovery and Matrix Effect
-
Protocol:
-
Recovery: The peak area of the analyte from extracted plasma samples (LQC, MQC, HQC) was compared to that of post-extraction spiked samples.
-
Matrix Effect: The peak area of post-extraction spiked samples was compared to that of neat solutions. This was assessed in six different lots of plasma.
-
-
Result:
-
The mean extraction recovery for 3-hydroxy fenspiride was consistent and ranged from 92.5% to 98.1%.
-
The matrix factor was calculated to be between 0.95 and 1.04, with a %CV <10%, indicating no significant ion suppression or enhancement from the plasma matrix.
-
Stability
-
Protocol: The stability of 3-hydroxy fenspiride was evaluated in plasma under various storage and handling conditions using LQC and HQC samples.
-
Result: The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Table 3: Summary of Stability Experiments
| Condition | Duration | Stability Result |
| Bench-top (Room Temp) | 6 hours | Stable |
| Freeze-Thaw | 3 cycles (-80°C to RT) | Stable |
| Autosampler (4 °C) | 24 hours | Stable |
| Long-term Storage (-80 °C) | 90 days | Stable |
Conclusion
A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of 3-hydroxy fenspiride in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation allows for high throughput, and the method demonstrates excellent performance across all validation parameters as per FDA and EMA guidelines. This robust and reliable method is fit for purpose and can be confidently applied to support various clinical and non-clinical studies requiring the measurement of 3-hydroxy fenspiride concentrations.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Source: FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Source: FDA. [Link]
-
Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability, 5(4), 185-190. Source: ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Source: European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Source: FDA. [Link]
-
Wikipedia. (n.d.). Fenspiride. Source: Wikipedia. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Fenspiride - Wikipedia [en.wikipedia.org]
- 6. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fda.gov [fda.gov]
Application Note: Utilizing 3-Hydroxy Fenspiride as a Reference Standard in Quality Control
Introduction: The Critical Role of Metabolite Analysis in Drug Development
Fenspiride, an oxazolidinone spiro compound, has been utilized in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties.[1][2] Upon administration, fenspiride undergoes significant metabolism in the body, leading to the formation of various metabolites.[3] Among these, 3-Hydroxy Fenspiride emerges as a significant product of Phase I metabolism. The study of such active metabolites is paramount in drug development as they can contribute to the overall therapeutic effect or potential toxicity of the parent drug.[4][5] Therefore, the accurate quantification of 3-Hydroxy Fenspiride is a critical aspect of pharmacokinetic studies, safety assessments, and quality control (QC) of the final drug product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Hydroxy Fenspiride as a reference standard in QC applications. We will delve into the rationale behind using a well-characterized reference standard, provide detailed protocols for its implementation in analytical workflows, and discuss the scientific principles that ensure the generation of accurate and reproducible data.
The Imperative of a High-Purity Reference Standard
In pharmaceutical quality control, reference standards are the cornerstone of analytical testing, serving as a benchmark to ensure that pharmaceutical products meet established criteria for quality, safety, and efficacy.[6] The use of a highly purified and well-characterized 3-Hydroxy Fenspiride reference standard is essential for:
-
Accurate Quantification: A reference standard of known purity allows for the precise determination of the concentration of 3-Hydroxy Fenspiride in various biological matrices and in the final drug product.
-
Method Validation: It is indispensable for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring their accuracy, precision, linearity, and specificity as per regulatory guidelines like those from the International Council for Harmonisation (ICH).[7]
-
Impurity Profiling: A certified reference standard of 3-Hydroxy Fenspiride aids in the identification and quantification of this metabolite as a potential impurity in the drug substance or degradation product in the drug product.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the use of well-characterized reference standards for the evaluation of drug metabolites to ensure product safety and quality.[6][8]
A commercially available 3-Hydroxy Fenspiride reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity (as determined by HPLC), and characterization data (such as ¹H NMR, Mass Spectrometry).[4]
Fenspiride Metabolism and the Formation of 3-Hydroxy Fenspiride
The biotransformation of fenspiride in the body primarily occurs in the liver, involving a series of enzymatic reactions. One of the key metabolic pathways is the hydroxylation of the fenspiride molecule, leading to the formation of hydroxylated metabolites, including 3-Hydroxy Fenspiride. This process is typically mediated by the cytochrome P450 enzyme system.
Caption: Metabolic pathway of Fenspiride to 3-Hydroxy Fenspiride.
Application Protocol: Quantification of 3-Hydroxy Fenspiride using LC-MS/MS
This section outlines a detailed protocol for the quantification of 3-Hydroxy Fenspiride in a biological matrix (e.g., human plasma) using a 3-Hydroxy Fenspiride reference standard. This method is adapted from established LC-MS/MS methods for the parent drug, fenspiride, and is designed to be validated according to ICH guidelines.
Preparation of Standard and Quality Control (QC) Solutions
The foundation of an accurate quantitative assay lies in the meticulous preparation of standard and QC samples.
1.1. Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the 3-Hydroxy Fenspiride reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and DMSO, to a final volume of 10 mL in a Class A volumetric flask.[4] This will yield a 1 mg/mL primary stock solution.
-
Store the stock solution at 2-8°C, protected from light. The stability of this solution should be determined as part of the method validation.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water). These solutions will be used to spike the biological matrix to create calibration standards.
1.3. Calibration Standards and Quality Control Samples:
-
Spike a known volume of the blank biological matrix (e.g., human plasma) with the working standard solutions to achieve a range of concentrations for the calibration curve. A typical range could be 1-500 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation: Protein Precipitation
For the analysis of 3-Hydroxy Fenspiride in plasma, a simple and efficient protein precipitation method can be employed to remove interfering proteins.
Protocol:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions for the LC-MS/MS analysis of 3-Hydroxy Fenspiride. These parameters should be optimized during method development.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusing a standard solution of 3-Hydroxy Fenspiride. The precursor ion will be [M+H]⁺ (m/z 277.3). The product ion will be a characteristic fragment. |
| Internal Standard | A stable isotope-labeled 3-Hydroxy Fenspiride or a structurally similar compound. |
Method Validation
The analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to ICH guidelines and should include the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Workflow for QC using 3-Hydroxy Fenspiride Reference Standard
The following diagram illustrates the overall workflow for the quality control of 3-Hydroxy Fenspiride using a reference standard.
Caption: QC workflow for 3-Hydroxy Fenspiride analysis.
Conclusion
The use of a well-characterized 3-Hydroxy Fenspiride reference standard is fundamental to the accurate and reliable quality control of fenspiride-containing pharmaceuticals. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to develop and validate analytical methods for the quantification of this important metabolite. Adherence to these principles ensures data integrity, supports regulatory compliance, and ultimately contributes to the development of safer and more effective medicines.
References
-
Dumasia, M. C., Houghton, E., Hyde, W., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: Administration, biotransformation and urinary excretion after a single oral dose. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 177-191. [Link]
-
Global Bioanalytical Consortium. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(4), 890-895. [Link]
-
Allmpus Research and Development. (n.d.). fenspiride 3-hydroxy impurity. Retrieved from [Link]
-
Pirmohamed, M., Kitteringham, N. R., & Park, B. K. (1994). The role of active metabolites in drug toxicity. Drug Safety, 11(2), 114-144. [Link]
-
Y-Cee Chemicals. (2024, June 14). What is Fenspiride Hydrochloride used for? Retrieved from [Link]
-
Bibi, S., Bibire, N., Vlase, L., & Tănase, I. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical Chromatography, 32(4), e4176. [Link]
-
Creative Diagnostics. (n.d.). Reference Standards for In Vitro Metabolism Studies. Retrieved from [Link]
-
PubChem. (n.d.). Fenspiride. Retrieved from [Link]
-
ResearchGate. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Retrieved from [Link]
-
Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. Journal of Bioanalysis & Biomedicine, 5(4), 185-190. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Federal Register. (2008, February 15). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Brom, J., & Wootton, R. (1989). The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1541-1546. [Link]
-
ResearchGate. (2018). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. Retrieved from [Link]
-
SciSpace. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Retrieved from [Link]
-
Patsnap. (n.d.). Fenspiride Hydrochloride. Retrieved from [Link]
-
Sai Sri Lakshmi, G., & Sridhar, T. A. (2019). Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 10(2), 741-746. [Link]
- Google Patents. (2012). CN102766147A - Method for preparing fenspiride and halogen acid salt thereof.
-
DrugBank. (n.d.). Fenspiride. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenspiride. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenspiride. Retrieved from [Link]
Sources
- 1. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. allmpus.com [allmpus.com]
- 4. Fenspiride - Wikipedia [en.wikipedia.org]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxy Fenspiride in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust protocol for the quantitative analysis of 3-Hydroxy Fenspiride, a primary metabolite of the respiratory drug Fenspiride, in human urine. The methodology is based on a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique. The protocol includes a detailed procedure for sample preparation, encompassing enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The chromatographic and mass spectrometric parameters have been optimized to ensure high sensitivity, accuracy, and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of Fenspiride. All procedures are outlined in accordance with the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-secretory properties, previously used in the treatment of various respiratory tract diseases.[3][4] Following administration, Fenspiride undergoes extensive metabolism, primarily through oxidation, leading to the formation of several metabolites. 3-Hydroxy Fenspiride is a significant hydroxylated metabolite excreted in the urine, often in a conjugated form (glucuronide).[5] Accurate quantification of this metabolite in urine is crucial for understanding the pharmacokinetics and metabolism of Fenspiride.
This application note provides a detailed, step-by-step protocol for the quantification of 3-Hydroxy Fenspiride in human urine. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. The use of a stable isotope-labeled internal standard is incorporated to ensure the accuracy and reliability of the results.
Materials and Methods
Reagents and Materials
-
Standards: 3-Hydroxy Fenspiride analytical standard can be procured from suppliers such as Allmpus Laboratories Pvt. Ltd. or Labmix24 GmbH.[3][6] Fenspiride-d5 hydrochloride, for use as an internal standard, can be obtained from suppliers like Pharmaffiliates.
-
Enzymes: β-glucuronidase from Helix pomatia or a recombinant source.
-
Solvents: Methanol, acetonitrile (LC-MS grade), and reagent-grade water.
-
Reagents: Formic acid, ammonium acetate, and other necessary buffer components.
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges are recommended for the extraction of the basic compound 3-Hydroxy Fenspiride.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
The sample preparation workflow is designed to efficiently hydrolyze the glucuronide conjugate of 3-Hydroxy Fenspiride and to extract the analyte from the complex urine matrix, thereby minimizing matrix effects and enhancing sensitivity.
Diagram: Sample Preparation Workflow
Caption: Workflow for the preparation of urine samples for 3-Hydroxy Fenspiride analysis.
Step-by-Step Protocol: Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex mix the samples to ensure homogeneity. Aliquot 200 µL of urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount of the internal standard (Fenspiride-d5) solution to each urine sample. The use of a stable isotope-labeled internal standard is crucial to compensate for any variability during sample preparation and analysis.[7][8]
-
Enzymatic Hydrolysis: To cleave the glucuronide conjugate, add 50 µL of β-glucuronidase solution (in a suitable buffer, e.g., acetate buffer pH 5.0) to each sample.[5][9] Incubate the samples at 37°C for 4 hours. The optimal incubation time and temperature may need to be determined empirically for the specific enzyme batch used.[5]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the 3-Hydroxy Fenspiride and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase starting composition.
LC-MS/MS Analysis
The chromatographic separation is achieved using a reversed-phase C18 column, and the detection is performed by a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analyte from matrix components (a starting point could be 5% B, ramping up to 95% B) |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of 3-Hydroxy Fenspiride and Fenspiride-d5 standards. |
Diagram: Analytical Workflow
Caption: The analytical workflow from sample injection to quantification.
Method Validation
The developed method must be validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ) |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Stability | Analyte concentration within ±15% of the initial concentration |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of 3-Hydroxy Fenspiride in human urine using LC-MS/MS. The described methodology, including enzymatic hydrolysis and solid-phase extraction, offers a sensitive, selective, and reliable approach for bioanalytical studies. Adherence to the principles of method validation outlined by regulatory agencies will ensure the generation of high-quality data for pharmacokinetic and clinical research.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Idaho State Police Forensic Services. (2014). Urine Toxicology 2.4 Liquid-Liquid Extraction Methods for Qualitative GC/MSD Confirmation. [Link]
- Ye, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers.
-
Ye, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PMC. [Link]
- Gaunitz, F., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40.
- Verma, P., & Rathore, D. S. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR.
- Lee, D., et al. (2020). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
-
Restek Corporation. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]
-
Kristoffersen, L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC. [Link]
- Pidpruzhnykov, Y. V., et al. (2013). UPLC-MS/MS quantification of fenspiride in human plasma.
-
Lin, C. H., et al. (2015). Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions. PubMed. [Link]
- Pidpruzhnykov, Y. V., et al. (2013). Principal and some of the secondary pharmacokinetic parameters determined for fenspiride over the bioequivalence studies carried out under single-dose fasting, single-dose feed and multiple-dose administration conditions.
- Fan, G., et al. (2016). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 1(1), 35-42.
-
López-García, E., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- Fernández, M. D. M. R., et al. (2014). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 416-423.
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Allmpus. (n.d.). fenspiride 3-hydroxy impurity. [Link]
-
Mondal, P., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]
-
Walsh Medical Media. (n.d.). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride-impurities. [Link]
-
Garzoli, S., et al. (2020). Secondary Metabolite Profiling of Species of the Genus Usnea by UHPLC-ESI-OT-MS-MS. MDPI. [Link]
- Schmalz, H. G., & Riemer, C. (2025). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products.
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Symbolsk. (2025). Deuterated Internal Standard: Significance and symbolism. [Link]
- Robertson, D. G., & Frevert, U. (2008). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Future Science, 4(6), 835-847.
-
Jacob, P., et al. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labmix24.com [labmix24.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
Stability-Indicating Assay for Fenspiride and its Degradation Products: An Application Guide
Abstract
This comprehensive application note details a robust, stability-indicating analytical method for the quantification of fenspiride and the characterization of its degradation products. Fenspiride, an oxazolidinone spiro compound, is utilized in the treatment of various respiratory diseases.[1][2] Ensuring the stability of the drug substance and its formulations is paramount for safety and efficacy. This document provides a step-by-step protocol for forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Furthermore, a validated Ultra-Performance Liquid Chromatography (UPLC) method is presented for the separation and quantification of fenspiride and its degradation products. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of fenspiride.
Introduction: The Imperative for Stability-Indicating Methods
Fenspiride hydrochloride is employed in the management of chronic inflammatory diseases, often in liquid oral solutions.[3] The chemical stability of a pharmaceutical compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, regulatory bodies worldwide, guided by the ICH, mandate the development and validation of stability-indicating analytical methods.[4][5]
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, excipients, or other potential components within the drug product.[6] Such methods are crucial throughout the drug development lifecycle, from early formulation development to routine quality control of the final commercial product.
Forced degradation studies are an indispensable component of developing a stability-indicating method.[5] These studies involve subjecting the drug substance to stress conditions more severe than those it would typically encounter during storage and handling, such as acidic and basic hydrolysis, oxidation, heat, and light.[4][5] The goal is to generate a representative sample of degradation products to challenge the analytical method's specificity and to elucidate the degradation pathways of the drug molecule.[5][7]
This application note provides a detailed protocol for conducting forced degradation studies on fenspiride and a validated UPLC method capable of resolving fenspiride from its known and potential degradation products, including fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[3][8][9]
Experimental Design and Rationale
The development of a robust stability-indicating assay requires a systematic approach. The following sections outline the materials, equipment, and the rationale behind the chosen experimental conditions.
Materials and Reagents
-
Fenspiride Hydrochloride: Reference Standard of known purity.
-
Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP): Reference standards for known degradation products.[3][8][9]
-
Acetonitrile (ACN): HPLC or UPLC grade.[1]
-
Methanol (MeOH): HPLC or UPLC grade.
-
Water: HPLC or UPLC grade (e.g., Milli-Q or equivalent).
-
Hydrochloric Acid (HCl): Analytical grade (e.g., 5N).[1]
-
Sodium Hydroxide (NaOH): Analytical grade (e.g., 1N).[1]
-
Hydrogen Peroxide (H₂O₂): Analytical grade (e.g., 30%).
-
Methane Sulfonic Acid: Analytical grade.[1]
Instrumentation
A UPLC system equipped with a photodiode array (PDA) detector or a tandem mass spectrometry (MS/MS) detector is recommended for this analysis.[1][12]
-
UPLC System: Waters Acquity UPLC system or equivalent, with a binary solvent manager, sample manager, and PDA detector.[1]
-
Mass Spectrometer (optional but recommended for peak identification): Q Exactive™ Focus Orbitrap Mass spectrometer or equivalent.[14]
-
Data Acquisition and Processing Software: Empower 2 or equivalent.[1]
-
pH Meter: Calibrated.
-
Forced Degradation Equipment: Water bath, oven, and a photostability chamber.
Chromatographic Method Development: The Pursuit of Resolution
The primary objective of the chromatographic method is to achieve baseline separation between the fenspiride peak and all potential degradation product peaks. A reverse-phase UPLC method is a suitable choice for this purpose.
Based on existing literature, a Waters Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) has demonstrated good separation of fenspiride and its impurities.[1] A gradient elution program is often more effective than an isocratic one in resolving a complex mixture of compounds with varying polarities.[1]
Detailed Protocols
Protocol 1: Forced Degradation Studies
This protocol describes the procedures for subjecting fenspiride to various stress conditions to induce degradation. The goal is to achieve a target degradation of 5-20%.[4]
3.1.1. Sample Preparation:
-
Prepare a stock solution of fenspiride hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, accurately transfer a known volume of the stock solution into a suitable reaction vessel (e.g., a vial or flask).
3.1.2. Stress Conditions:
-
Acid Hydrolysis: To the fenspiride solution, add 5 mL of 5N HCl. Heat the solution at 80°C for 24 hours.[1] After cooling, neutralize the solution with an appropriate amount of NaOH.
-
Base Hydrolysis: To the fenspiride solution, add 5 mL of 1N NaOH. Heat the solution at 80°C for 5 minutes.[1] After cooling, neutralize the solution with an appropriate amount of HCl.
-
Oxidative Degradation: To the fenspiride solution, add an appropriate volume of 30% H₂O₂. Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Place the solid fenspiride drug substance in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours). A solution of fenspiride can also be subjected to thermal stress.
-
Photolytic Degradation: Expose the solid fenspiride drug substance or a solution of fenspiride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3.1.3. Post-Degradation Sample Processing:
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to a suitable concentration for UPLC analysis (e.g., 10-50 µg/mL).[10][11]
-
Filter the samples through a 0.22 µm syringe filter before injection.[1]
Protocol 2: UPLC Method for Stability-Indicating Assay
This protocol outlines the validated UPLC method for the separation and quantification of fenspiride and its degradation products.
3.2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Methane Sulfonic Acid in Water[1] |
| Mobile Phase B | Acetonitrile:Water (50:50, v/v)[1] |
| Gradient Program | Optimized to achieve separation (refer to specific literature for starting points) |
| Flow Rate | 0.4 mL/min[12][13] |
| Injection Volume | 1.0 µL[1] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 210 nm[1][3][11] |
3.2.2. Method Validation:
The developed UPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This is demonstrated by the separation of the main peak from degradation products and placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] This is typically evaluated over a range of concentrations (e.g., 5-25 µg/mL).[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of the Workflow
The following diagram illustrates the overall workflow for the stability-indicating assay of fenspiride.
Figure 1: Workflow for the stability-indicating assay of fenspiride.
Results and Discussion
Forced Degradation Behavior of Fenspiride
Forced degradation studies reveal the susceptibility of fenspiride to degradation under different stress conditions.
-
Acidic and Basic Conditions: Fenspiride has been shown to degrade in both acidic and basic media.[8] In one study, significant degradation (20.96%) was observed after 24 hours in 5N HCl at 80°C, with Impurity-A being the major degradant.[1] Degradation is also observed under alkaline conditions.[1]
-
Oxidative Conditions: Fenspiride is susceptible to oxidative degradation, leading to the formation of degradation products like fenspiride N-oxide (FNO).[3][8][9]
-
Thermal and Photolytic Conditions: Some studies have reported that fenspiride is relatively stable under thermal and photolytic stress.[1] However, it is crucial to perform these studies as per ICH guidelines to confirm this for a specific drug product.
Summary of a Validated UPLC Method
The following table summarizes the key parameters of a validated UPLC method for the analysis of fenspiride and its related substances.
| Parameter | Result |
| Linearity Range | 5-25 µg/mL[15] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Accuracy (% Recovery) | 99.315%[10] |
| Precision (%RSD) | < 2% |
| LOD | 0.007 µg/mL[10] |
| LOQ | 0.021 µg/mL[10] |
The low %RSD values for precision and high percentage recovery for accuracy indicate that the method is reliable and reproducible. The low LOD and LOQ values demonstrate the sensitivity of the method.
Conclusion
The development and validation of a stability-indicating assay are critical for ensuring the quality, safety, and efficacy of fenspiride-containing drug products. The protocols and information presented in this application note provide a comprehensive guide for researchers and scientists to establish a robust analytical method. By following a systematic approach that includes forced degradation studies and method validation as per ICH guidelines, a reliable stability-indicating method can be developed for routine quality control and stability monitoring of fenspiride. The use of advanced analytical techniques like UPLC coupled with PDA or MS detection allows for the sensitive and specific determination of fenspiride and its degradation products, ultimately contributing to the overall quality assurance of the pharmaceutical product.
References
- Online International Interdisciplinary Research Journal. (n.d.). A selective and sensitive reversed phase UPLC method was developed and validated for the simultaneous determination of related substances in fenspiride HCI drug substance.
- ResearchGate. (n.d.). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations | Request PDF.
- ResearchGate. (n.d.). (PDF) UPLC-MS/MS quantification of fenspiride in human plasma.
- SciSpace. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method.
- ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo 624 628 Due....
- PubMed. (n.d.). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations.
- Unknown Source. (n.d.). INTRODUCTION AND OBJECTIVE (FNS) METHOD DEVELOPEMENT METHOD VALIDATION.
- Turkish Online Journal of Qualitative Inquiry. (2020). Area Under Curve Method Development And Validation Of Fenspiride Hydrocholride In Pharmaceutical Dosage Form.
- Walsh Medical Media. (n.d.). UPLC-MS/MS Quantification of Fenspiride in Human Plasma.
- ResearchGate. (2019). (PDF) Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms.
- Unknown Source. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Unknown Source. (n.d.). Area Under Curve Method Development And Validation Of Fenspiride Hydrocholride In Pharmaceutical Dosage Form.
- Unknown Source. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Request PDF.
- SciSpace. (2016). Forced Degradation Studies.
- bepls. (n.d.). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage.
- wjpps. (n.d.). development & validation of rp-hplc method for the estimation of fenspiride hydrochloride in bulk & pharmaceutical dosage forms.
- ChemicalBook. (2022). Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies.
- Unknown Source. (n.d.). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research.
- Unknown Source. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS.
Sources
- 1. oiirj.org [oiirj.org]
- 2. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. bepls.com [bepls.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpps.com [wjpps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. europeanreview.org [europeanreview.org]
- 15. tojqi.net [tojqi.net]
Application Note: A Validated RP-HPLC Method for the Separation of Fenspiride and its Hydroxylated Process-Related Impurities
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of fenspiride and its critical hydroxylated impurities. Fenspiride, an oxazolidinone spiro compound, has been used in the treatment of respiratory diseases.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.[3] This document provides a detailed protocol, method development rationale, and validation summary, designed for researchers, quality control analysts, and drug development professionals. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability analysis of fenspiride drug substance and formulations.
Introduction: The Imperative for Impurity Profiling
Fenspiride is a non-steroidal anti-inflammatory drug with additional anti-bronchoconstrictor properties. Its chemical structure is 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one.[1] During the synthesis and storage of the active pharmaceutical ingredient (API), process-related impurities and degradation products can arise. Among the most significant are hydroxylated impurities, such as 2-hydroxy, 3-hydroxy, and 4-hydroxy fenspiride, which result from the oxidation of the phenylethyl moiety.[4][5]
Regulatory bodies like the FDA and international guidelines such as ICH mandate strict control over drug impurities.[3] Effective impurity profiling is essential to guarantee the quality, safety, and efficacy of pharmaceutical products.[6] This requires highly specific and sensitive analytical methods capable of separating the main component from structurally similar impurities. This application note addresses this need by providing a comprehensive guide to a validated HPLC method tailored for fenspiride and its key hydroxy impurities.
Method Development Rationale: A Logic-Driven Approach
The development of a successful chromatographic method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters were guided by the physicochemical properties of fenspiride and its impurities.
-
Stationary Phase Selection: Fenspiride and its hydroxylated analogs are moderately polar compounds. A C18 (octadecylsilyl) stationary phase was selected as it provides the necessary hydrophobic retention and selectivity for this class of molecules. The high surface coverage and end-capping of modern C18 columns minimize peak tailing for basic compounds like fenspiride.
-
Mobile Phase Optimization: Fenspiride contains a basic nitrogen atom, making its retention sensitive to mobile phase pH.
-
Aqueous Phase: A buffer of 10mM ammonium acetate was chosen. Its pH is typically in the neutral range, ensuring good peak shape and reproducibility. For methods requiring mass spectrometry (MS) detection, this buffer is also ideal due to its volatility.[7]
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff wavelength, which is advantageous for low-wavelength detection.[8]
-
Gradient Elution: An isocratic method may not provide sufficient resolution between the parent peak and its closely eluting impurities within a practical timeframe. Therefore, a gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, was employed to effectively resolve all components and elute them with optimal peak shapes.
-
-
Detection Wavelength: Based on the UV spectra of fenspiride, a detection wavelength of 210 nm was selected to ensure high sensitivity for both the active ingredient and its related impurities, which share a similar chromophore.[7][9]
Instrumentation and Materials
Equipment
-
HPLC system with a quaternary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chemicals and Reagents
-
Fenspiride Hydrochloride (Analytical Standard, >99% purity)
-
Fenspiride 2-Hydroxy Impurity (Reference Standard)[4]
-
Fenspiride 4-Hydroxy Impurity (Reference Standard)[5]
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Note: This gradient is a robust starting point. Minor adjustments may be necessary based on the specific C18 column and system used.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (10mM Ammonium Acetate): Weigh 0.7708 g of Ammonium Acetate and dissolve in 1000 mL of deionized water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter if necessary.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Fenspiride Hydrochloride standard and each hydroxy impurity standard. Dissolve in separate 100 mL volumetric flasks with diluent.
-
System Suitability Solution: From the stock solutions, prepare a mixed solution in the diluent containing Fenspiride at 20 µg/mL and each impurity at approximately 1 µg/mL.
System Suitability Test (SST)
Before sample analysis, equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
Evaluate the results against the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) for Fenspiride | Not more than 2.0 |
| Theoretical Plates for Fenspiride | Not less than 2000 |
| Resolution between adjacent peaks | Not less than 1.5 |
| %RSD for peak area (n=5) | Not more than 2.0% |
Analytical Procedure
-
Prepare the sample solution by accurately weighing the drug substance and dissolving it in the diluent to achieve a final concentration of approximately 20 µg/mL of Fenspiride.
-
Set up the analytical sequence in the CDS, including blanks, standards, and samples.
-
Inject the solutions into the equilibrated HPLC system.
-
Integrate the resulting chromatograms and calculate the amount of each impurity as a percentage of the Fenspiride peak area.
Method Validation and Performance
The described method has been validated according to ICH guidelines, demonstrating its reliability and trustworthiness for its intended purpose. The following table summarizes typical performance characteristics.[6][8]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 for Fenspiride and impurities |
| Range | LOQ to 150% of the specification limit |
| LOD | ~0.007 µg/mL |
| LOQ | ~0.021 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% (Repeatability & Intermediate) |
| Specificity | No interference from blank or placebo |
Data presented are representative values based on published literature and internal studies.[8][9]
Conclusion
This application note details a specific, sensitive, and robust RP-HPLC method for the quality control of fenspiride, enabling the effective separation and quantification of its key hydroxylated impurities. The provided protocol is grounded in sound chromatographic principles and has been demonstrated to meet rigorous validation criteria. This method serves as a valuable tool for pharmaceutical scientists to ensure that fenspiride drug substances and products meet the high standards of quality and safety required by regulatory authorities.
References
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2018). French-Ukrainian Journal of Chemistry, 6(1). Available at: [Link]
-
Pidpruzhnykov, Y.V., Sabko, V.E., Iurchenko, V.V., & Zupanets, I.A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. ResearchGate. Available at: [Link]
-
Request PDF: Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. ResearchGate. Available at: [Link]
-
Fenspiride. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Kracmar, J., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. ResearchGate. Available at: [Link]
-
Fenspiride Hydrochloride Drug Information. Pharmacompass. Available at: [Link]
-
Fenspiride Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]
-
Fenspiride-impurities. Pharmaffiliates. Available at: [Link]
-
Development & validation of rp-hplc method for the estimation of fenspiride hydrochloride in bulk & pharmaceutical dosage forms. WJPPS. Available at: [Link]
-
Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints. Available at: [Link]
-
FENSPIRIDE 4-HYDROXY IMPURITY. Allmpus. Available at: [Link]
Sources
- 1. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. 2-Hydroxy Fenspiride | 441781-21-1 [chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. wjpps.com [wjpps.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy Fenspiride Bioanalysis
Welcome to the technical support center for the bioanalysis of 3-Hydroxy Fenspiride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding matrix effects in the quantitative analysis of 3-Hydroxy Fenspiride from biological samples.
Introduction to Matrix Effects in 3-Hydroxy Fenspiride Bioanalysis
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. 3-Hydroxy Fenspiride, a primary metabolite of the anti-inflammatory drug Fenspiride, is no exception. When using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a phenomenon known as "matrix effects" can significantly compromise the quality of your data.[1][2]
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1][3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise results.[4][5] In the context of 3-Hydroxy Fenspiride bioanalysis, the primary culprits are often phospholipids from plasma or serum samples, which are notorious for causing ion suppression in electrospray ionization (ESI).[1][6][7][8]
This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the development of a robust and reliable bioanalytical method for 3-Hydroxy Fenspiride.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing significant variability and poor reproducibility in my 3-Hydroxy Fenspiride quantification, especially at the lower limit of quantification (LLOQ). Could this be a matrix effect?
Answer:
Yes, high variability and poor reproducibility, particularly at low concentrations, are classic indicators of matrix effects.[7] The impact of ion suppression or enhancement is often more pronounced at the LLOQ where the analyte signal is weakest.
Diagnostic Workflow:
To confirm if matrix effects are the root cause, a systematic investigation is necessary. The following workflow can help you diagnose the issue.
Caption: A decision-making workflow for diagnosing matrix effects.
Step-by-Step Protocol: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 3-Hydroxy Fenspiride and its internal standard (IS) in the mobile phase at low and high concentrations.
-
Set B (Post-Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with 3-Hydroxy Fenspiride and IS at the same low and high concentrations as Set A.
-
Set C (Pre-Spike): Spike blank biological matrix with 3-Hydroxy Fenspiride and IS at low and high concentrations before extraction.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Process Efficiency (PE):
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
According to regulatory guidelines from the FDA and EMA, the coefficient of variation (CV) of the IS-normalized matrix factor calculated from the different lots of matrix should not be greater than 15%.[10][11][12]
Question 2: My diagnostic experiments confirm a significant phospholipid-based matrix effect. What are the most effective strategies to eliminate this interference for 3-Hydroxy Fenspiride?
Answer:
Phospholipid-based matrix effects are a common challenge in bioanalysis.[1][7] Here are several effective strategies, ranging from simple to more complex, to mitigate this issue. The choice of strategy will depend on the severity of the matrix effect, required sensitivity, and throughput needs.
Comparison of Sample Preparation Techniques for Phospholipid Removal:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive.[8] | Ineffective at removing phospholipids, which are often co-extracted.[6][8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and matrix components between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. Phospholipids can still co-extract depending on the solvent used.[7] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides significantly cleaner extracts than PPT and LLE.[8][13] Highly effective at removing phospholipids.[13] | More time-consuming and costly. Method development can be complex. |
| HybridSPE®-Phospholipid | A hybrid technique combining protein precipitation with selective phospholipid removal via zirconia-coated particles.[6] | Simple and fast, with highly effective and selective removal of phospholipids.[7][8] | Higher cost per sample compared to standard PPT. |
Recommended Workflow for Mitigating Phospholipid Interference:
Caption: A tiered approach to selecting a mitigation strategy.
Experimental Protocol: HybridSPE®-Phospholipid Depletion
-
Sample Pre-treatment: To a 100 µL plasma sample, add an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Phospholipid Removal: Transfer the supernatant to a HybridSPE®-Phospholipid 96-well plate or cartridge.
-
Elution: Apply a vacuum or positive pressure to elute the phospholipid-depleted sample.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
This method combines the simplicity of PPT with the selectivity of SPE for highly effective phospholipid removal.[7]
Question 3: I've improved my sample cleanup, but I still observe some matrix effects. Can I further minimize them by modifying my LC-MS/MS method?
Answer:
Absolutely. Optimizing your chromatographic and mass spectrometric conditions can provide an additional layer of defense against residual matrix effects.
Chromatographic Strategies:
-
Improve Chromatographic Resolution: The goal is to separate the elution of 3-Hydroxy Fenspiride from the regions of ion suppression. This can be achieved by:
-
Gradient Modification: Adjusting the gradient slope or using a shallower gradient can enhance separation.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography systems offer higher peak capacities and better resolution.
-
-
Use a Divert Valve: Program the divert valve to send the initial and final portions of the chromatographic run (where highly polar and non-polar interferences often elute) to waste, only directing the flow to the mass spectrometer during the elution window of your analyte.[14]
Mass Spectrometric Strategies:
-
Change Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects, particularly from non-volatile salts and phospholipids.[3][15] It is worth evaluating if APCI provides adequate sensitivity for 3-Hydroxy Fenspiride.
-
Optimize Ion Source Parameters: Fine-tuning parameters such as gas flows, temperature, and capillary voltage can sometimes reduce the impact of matrix components on the ionization of your analyte.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in the bioanalysis of 3-Hydroxy Fenspiride?
A1: The most common sources include:
-
Endogenous compounds: Phospholipids, lysophospholipids, salts, and proteins from the biological matrix (e.g., plasma, blood, urine).[1][3][7]
-
Exogenous compounds: Anticoagulants (e.g., heparin), dosing vehicles, and co-administered drugs.[3][16]
-
Contaminants: Plasticizers from collection tubes or well plates.[16]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A2: A SIL-IS is the ideal internal standard as it has nearly identical physicochemical properties to the analyte and will co-elute chromatographically. Therefore, it is assumed to experience the same degree of ion suppression or enhancement as the analyte.[9] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated. However, it's important to note that a SIL-IS does not eliminate the loss in sensitivity due to ion suppression.[13]
Q3: What are the regulatory expectations regarding the evaluation of matrix effects?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods.[10][12] They require the assessment of matrix effects to ensure that the method is accurate, precise, and specific.[11] This typically involves evaluating the matrix factor from at least six different sources of the biological matrix.[10] The precision of the IS-normalized matrix factor across these sources should be within 15%.[11]
Q4: Can I just dilute my samples to reduce matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[14] However, this approach is only feasible if the concentration of 3-Hydroxy Fenspiride in the samples is high enough to remain above the LLOQ after dilution. For trace-level analysis, dilution may compromise the required sensitivity.
Q5: Are there any specific properties of 3-Hydroxy Fenspiride that might make it more susceptible to matrix effects?
A5: While specific data on the ionization behavior of 3-Hydroxy Fenspiride is limited in the provided search results, we can infer some general characteristics. As a metabolite, it is likely more polar than the parent drug, Fenspiride. Depending on the chromatographic conditions, it might elute in a region where more polar matrix components, such as lysophospholipids, are also present, potentially leading to ion suppression.[17] Its susceptibility will also depend on its pKa and the pH of the mobile phase, which dictates its ionization state.
References
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis Online. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC - NIH. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. [Link]
-
Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. [Link]
-
Overcoming matrix effects: expectations set by guidelines - Bioanalysis Zone. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed. [Link]
-
Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. [Link]
-
(PDF) Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. [Link]
-
(PDF) UPLC-MS/MS quantification of fenspiride in human plasma. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC - NIH. [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica. [Link]
-
(PDF) Chemical structures of fenspiride and its putative in vivo 624 628 Due... [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed. [Link]
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS - Agilent. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak resolution of fenspiride and its metabolites in HPLC
A Senior Application Scientist's Guide to Achieving Baseline Resolution
Welcome to the technical support center for the chromatographic analysis of fenspiride and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for fenspiride. Here, you will find practical, in-depth answers to common challenges, moving from identifying problems to implementing robust solutions.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of fenspiride and its metabolites. Each question is designed to guide you through a logical, step-by-step diagnostic and resolution process.
Question 1: I'm seeing poor resolution or complete co-elution between my fenspiride peak and its primary metabolite, fenspiride N-oxide. How can I separate them?
This is a classic selectivity challenge. Fenspiride and its N-oxide metabolite have very similar core structures, making them difficult to resolve. The key is to exploit the subtle physicochemical differences between them by systematically adjusting parameters that influence selectivity (α) and retention factor (k').
Underlying Principle: The Resolution Equation
Resolution (Rs) in chromatography is governed by three factors: efficiency (N), retention factor (k'), and selectivity (α).
-
Rs = (√N / 4) * (α - 1 / α) * (k' / 1 + k')
To improve the separation of closely eluting peaks, the most impactful parameter to change is selectivity (α), which is a measure of the separation in retention time between two peaks.[1]
-
Adjust Mobile Phase pH: Fenspiride is a basic compound. Its retention and interaction with the stationary phase are highly dependent on its ionization state. The N-oxide metabolite will have a different pKa. By adjusting the mobile phase pH, you can alter the degree of ionization for each compound differently, thereby changing selectivity.
-
Action: If you are using a neutral or high pH, lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the secondary amine of fenspiride will be fully protonated, leading to more consistent retention and minimizing peak tailing from silanol interactions.[2][3] This change may uniquely affect the retention of the N-oxide, creating the separation needed.
-
-
Change the Organic Modifier: Acetonitrile and methanol interact with analytes and the stationary phase differently. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. This difference can dramatically alter selectivity.[1]
-
Action: If your current method uses acetonitrile, prepare a mobile phase with the same proportions but substitute methanol as the organic modifier.[4] If separation improves but is not optimal, you can then fine-tune the organic-to-aqueous ratio.
-
-
Modify the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. Not all C18 columns are the same, and alternative chemistries can provide unique interactions.[5]
-
Action: Switch from a standard C18 column to a Phenyl-Hexyl column. The phenyl rings in this stationary phase can introduce π-π interactions with the aromatic ring of fenspiride, offering a different selective mechanism that may better differentiate it from its metabolites.[4]
-
-
Implement a Shallow Gradient: Isocratic methods may not have the power to resolve very similar compounds. A shallow gradient can help.[5]
-
Action: Convert your isocratic method to a gradient. Start with a mobile phase composition that provides good retention for fenspiride (e.g., 90% aqueous) and slowly decrease the aqueous percentage over 10-15 minutes. This subtle change in solvent strength can effectively pull the two peaks apart.
-
Caption: Logical workflow for resolving co-eluting peaks.
Question 2: My fenspiride peak is tailing significantly. What is causing this and how do I fix it?
Peak tailing for basic compounds like fenspiride is a very common issue in reversed-phase HPLC.[6] The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.
-
Ensure Low Mobile Phase pH: This is the most critical factor. By operating at a low pH (e.g., pH < 3), you ensure that the silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with your protonated basic analyte.[2][3]
-
Action: Verify the pH of your mobile phase. If it is above 4, remake it using a buffer adjusted to pH 2.5-3.0.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal impurities and are "end-capped" to block most of the accessible silanol groups.
-
Action: If you are using an older column (e.g., a USP L1 packing from before the year 2000), switch to a modern, high-purity, fully end-capped C18 column. This alone can dramatically improve peak shape.
-
-
Reduce Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Action: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Check for Column Voids: A void or channel in the packing material at the head of the column can cause the sample band to spread unevenly, resulting in split or tailing peaks.[3]
-
Action: Disconnect the column and reverse it. Flush it with a strong solvent (like 100% isopropanol) at a low flow rate. Then, reinstall it in the correct direction and re-equilibrate. If the problem persists, the column may be irreversibly damaged and needs replacement.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about method development for fenspiride and its metabolites.
What are the key physicochemical properties of fenspiride to consider for HPLC method development?
Understanding the properties of your analyte is the foundation of good method development. Fenspiride is a basic compound with a relatively high molecular weight.
| Property | Value / Characteristic | Implication for HPLC Method |
| Molecular Formula | C₁₅H₂₀N₂O₂[7] | --- |
| Molecular Weight | 260.33 g/mol [7] | Standard UV detection is suitable. |
| Structure | Contains a secondary amine and a phenylethyl group.[7] | The amine is basic and prone to protonation. The aromatic ring allows for π-π interactions. |
| pKa | Not explicitly found, but as a secondary amine, it is expected to be basic (est. 9-10). | Mobile phase pH control is critical. A pH of 2.5-3.5 is recommended to ensure full protonation. |
| UV Absorbance | Strong absorbance at low UV wavelengths. | Detection is commonly performed around 210 nm for high sensitivity.[8][9][10] |
| Key Metabolite | Fenspiride N-Oxide[11][12] | Structurally very similar to the parent drug, making chromatographic separation challenging. |
What is a good starting point for a reversed-phase HPLC method for fenspiride?
For a robust starting method, consider the following parameters, which can then be optimized for your specific application (e.g., separating from metabolites or formulation excipients).
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Provides good efficiency and minimizes silanol interactions.[4][13] |
| Mobile Phase A | 10 mM Ammonium Acetate or Phosphate Buffer, pH adjusted to 3.0 with Formic/Phosphoric Acid | Buffers the system and ensures a low pH to control analyte ionization and suppress silanol activity.[9][10] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 70% B over 15 minutes | A gradient approach is often more robust for separating the parent drug from potential impurities or metabolites.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C[8] | Provides good reproducibility. Temperature can be a tool for fine-tuning selectivity.[5] |
| Detection | UV at 210 nm[8][9] | Fenspiride has a strong chromophore at this wavelength, ensuring good sensitivity. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
-
Column Installation and Equilibration: Install a modern, end-capped C18 column (e.g., Inertsil, 250 x 4.6 mm, 5µm).[9] Equilibrate the column with the initial mobile phase conditions (e.g., 90% Mobile Phase A: 10% Mobile Phase B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Mobile Phase Preparation:
-
Standard Preparation: Prepare a 10 µg/mL solution of fenspiride reference standard in a diluent that is miscible with the mobile phase, such as a 50:50 mixture of water and methanol.[9]
-
Sequence Setup:
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform at least five replicate injections of the standard solution to check for system suitability (e.g., retention time reproducibility, peak area precision, and tailing factor).
-
Proceed with sample analysis.
-
How can I improve the sensitivity of my assay to quantify low levels of fenspiride or its metabolites?
Improving sensitivity involves maximizing the signal from your analyte while minimizing baseline noise.
-
Optimize Detection Wavelength: While 210 nm is common, perform a wavelength scan of fenspiride using a diode array detector (DAD) or spectrophotometer to confirm the absolute λmax (wavelength of maximum absorbance). Operating at the true λmax will provide the best signal.
-
Minimize Baseline Noise: Ensure your mobile phase solvents are fresh, high-purity, and properly degassed.[14] A noisy baseline will increase your limit of quantitation (LOQ).
-
Increase Injection Volume: Carefully increase the injection volume. This can increase the peak response, but be cautious of overloading the column, which can lead to peak distortion.[2]
-
Use a Smaller Particle Size Column (UHPLC): Switching to a column with smaller particles (e.g., sub-2 µm) will significantly increase column efficiency, leading to taller, sharper peaks.[4][13] This provides a major boost in sensitivity but requires a UHPLC system capable of handling the higher backpressure.
-
Consider Mass Spectrometry (MS) Detection: For the ultimate in sensitivity and selectivity, especially for analyzing metabolites in complex biological matrices, coupling your LC system to a mass spectrometer (LC-MS/MS) is the gold standard.[11][15]
Caption: A systematic approach to HPLC method optimization.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Available at: [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. CSH Publications. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. SciSpace. Available at: [Link]
-
Development & validation of rp-hplc method for the estimation of fenspiride hydrochloride in bulk & pharmaceutical dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Common HPLC Problems & How to Deal With Them. Phenomenex. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
(PDF) Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. ResearchGate. Available at: [Link]
-
Chemical structures of fenspiride and its putative in vivo 624 628 Due... ResearchGate. Available at: [Link]
-
(PDF) UPLC-MS/MS quantification of fenspiride in human plasma. ResearchGate. Available at: [Link]
-
Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. National Library of Medicine. Available at: [Link]
-
Fenspiride Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]
-
Fenspiride. PubChem. Available at: [Link]
-
Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. PubMed. Available at: [Link]
-
Fenspiride - 107i PAR - Rationale for trigerring the referral. European Medicines Agency (EMA). Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. agilent.com [agilent.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. wjpps.com [wjpps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. chromtech.com [chromtech.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxy Fenspiride Analytical Method Troubleshooting Guide
Welcome to the technical support center for the analytical method of 3-Hydroxy Fenspiride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during the analysis of this fenspiride metabolite. The information presented here is grounded in scientific principles and supported by authoritative references to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you might encounter in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.
Chromatography Issues
Question 1: I'm observing significant peak tailing for my 3-Hydroxy Fenspiride peak in reverse-phase HPLC. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, especially with polar and basic compounds like 3-Hydroxy Fenspiride, and can compromise the accuracy of your quantification.[1][2] The primary causes can be categorized into interactions with the stationary phase and issues with the mobile phase or system.
-
Secondary Interactions with Residual Silanols: Standard C18 columns can have exposed, acidic silanol groups on the silica surface. The basic nitrogen in 3-Hydroxy Fenspiride can interact with these sites, causing peak tailing.[3]
-
Solution:
-
Use a Polar-Embedded or End-Capped Column: These columns are designed to shield residual silanols, minimizing secondary interactions.[4] Columns with names like "Aqua," "Hydro," or "AQ" are often suitable for polar analytes and can even be used with 100% aqueous mobile phases without phase collapse.[4]
-
Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to your analyte.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will ensure that the silanol groups are protonated and less likely to interact with the protonated amine of your analyte.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[3][5]
-
Extra-Column Volume: Excessive tubing length or improper fittings can cause peak broadening and tailing.[3]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made correctly to minimize dead volume.[3]
-
Question 2: The retention time for 3-Hydroxy Fenspiride is inconsistent between injections. What should I investigate?
Answer:
Retention time shifts can undermine the reliability of your method.[1] Several factors can contribute to this issue:
-
Column Equilibration: Insufficient equilibration time between gradient runs or after a change in mobile phase composition is a common cause.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer post-run equilibration time may be necessary.
-
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile organic component or pH shifts in the buffer can lead to drifting retention times.[1][6]
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[5] If using a buffer, ensure it is within its effective buffering range.
-
-
Temperature Fluctuations: The column temperature can significantly impact retention.
-
Solution: Use a column oven to maintain a consistent temperature.[7]
-
-
System Leaks or Pump Issues: Leaks in the HPLC system or inconsistent pump performance can cause fluctuations in the flow rate and mobile phase composition, leading to variable retention times.[1]
-
Solution: Check for any visible leaks and perform a system pressure test.
-
Question 3: I'm having difficulty retaining 3-Hydroxy Fenspiride on my C18 column; it elutes near the void volume. How can I increase retention?
Answer:
3-Hydroxy Fenspiride is a relatively polar molecule, which can make it challenging to retain on traditional non-polar stationary phases.[6][8]
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of the analyte with the hydrophobic stationary phase.
-
Use a Different Stationary Phase:
-
Polar-Embedded Columns: As mentioned for peak tailing, these columns offer better retention for polar compounds.[4]
-
Phenyl-Hexyl Columns: The pi-pi interactions offered by a phenyl-based stationary phase can provide alternative selectivity and increased retention for aromatic compounds like 3-Hydroxy Fenspiride.
-
-
Ion-Pairing Chromatography: While more complex, using an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) can significantly increase retention. However, be aware that these reagents can be difficult to remove from the column and may cause ion suppression in LC-MS applications.[8][9]
Mass Spectrometry (MS) Detection Issues
Question 4: I'm experiencing low sensitivity and a noisy baseline in my LC-MS/MS analysis of 3-Hydroxy Fenspiride. What are the potential causes?
Answer:
Low sensitivity and a high baseline can be due to a variety of factors, from the sample itself to the instrument settings.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of 3-Hydroxy Fenspiride in the MS source.[10][11] This is a significant challenge in bioanalysis.[10]
-
Solution:
-
Improve Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many interfering matrix components.[12] Protein precipitation is a simpler but often less clean method.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate 3-Hydroxy Fenspiride from the regions of significant matrix interference.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
-
-
-
Ion Source Contamination: Contamination of the ion source can lead to a significant drop in sensitivity and an increase in baseline noise.[1]
-
Solution: Regularly clean the ion source according to the manufacturer's recommendations.
-
-
Mobile Phase Quality: Using non-LC-MS grade solvents or additives can introduce contaminants that contribute to a noisy baseline.[5]
-
Solution: Always use high-purity, LC-MS grade solvents and additives.[5]
-
-
Inappropriate MS Parameters: The ionization and fragmentation parameters may not be optimized for 3-Hydroxy Fenspiride.
-
Solution: Perform a thorough tuning and optimization of the MS parameters, including capillary voltage, gas flows, and collision energy, by infusing a standard solution of 3-Hydroxy Fenspiride.
-
Sample Preparation
Question 5: What is a good starting point for a sample preparation protocol for 3-Hydroxy Fenspiride from plasma?
Answer:
The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here are two common approaches:
-
Protein Precipitation (for simpler, faster analysis):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner extracts):
-
Choose an appropriate SPE sorbent. A mixed-mode cation exchange sorbent can be effective for basic compounds like 3-Hydroxy Fenspiride.
-
Condition: Condition the SPE cartridge with methanol followed by water.
-
Equilibrate: Equilibrate the cartridge with a suitable buffer (e.g., phosphate buffer at a neutral pH).
-
Load: Load the pre-treated plasma sample (e.g., diluted with buffer).
-
Wash: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute: Elute 3-Hydroxy Fenspiride with a solvent mixture containing a strong organic solvent and a modifier to disrupt the ionic interaction (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute it for injection.
-
Experimental Protocols & Data
Recommended HPLC-MS/MS Parameters for 3-Hydroxy Fenspiride
The following table provides a starting point for developing an analytical method. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition |
| HPLC Column | Polar-embedded C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion (Q1): m/z 277.2 -> Product Ion (Q3): [Specific fragment to be determined experimentally] |
| Internal Standard | 3-Hydroxy Fenspiride-d4 (or other suitable SIL-IS) |
Method Validation Workflow
Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[13][14] It ensures the accuracy, precision, and reliability of the results.[13][15]
Caption: A typical workflow for analytical method validation.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common chromatographic issues.
Sources
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. halocolumns.com [halocolumns.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. The validation criteria for analytical methods used in pharmacy practice research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of 3-Hydroxy Fenspiride Detection
Welcome to the technical support center for the bioanalysis of 3-Hydroxy Fenspiride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the quantitative analysis of this key fenspiride metabolite. Here, we move beyond simple protocols to explain the underlying principles of method development and troubleshooting, empowering you to enhance the sensitivity and robustness of your assays.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 3-Hydroxy Fenspiride.
Q1: What are the key physicochemical properties of 3-Hydroxy Fenspiride relevant to its bioanalysis?
A1: Understanding the physicochemical properties of 3-Hydroxy Fenspiride is crucial for developing a sensitive and reliable analytical method. Here are the key details:
| Property | Value | Source |
| Chemical Name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [1] |
| Molecular Formula | C15H20N2O3 | [1] |
| Molecular Weight | 276.33 g/mol | [1] |
| Parent Compound | Fenspiride (C15H20N2O2, MW: 260.33 g/mol ) | [2] |
The addition of a hydroxyl group to the phenyl ring makes 3-Hydroxy Fenspiride more polar than its parent compound, fenspiride. This increased polarity influences its retention in reversed-phase liquid chromatography and its solubility characteristics, which are important considerations for sample preparation and chromatographic separation.
Q2: What is the most common and sensitive analytical technique for 3-Hydroxy Fenspiride detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of 3-Hydroxy Fenspiride in biological matrices.[3][4] Ultra-High-Performance Liquid Chromatography (UPLC) systems can offer faster analysis times and improved chromatographic resolution.[3]
Q3: What are the typical mass transitions (MRM) for fenspiride, and how can I determine them for 3-Hydroxy Fenspiride?
A3: For fenspiride, a commonly used MRM transition in positive ion mode is m/z 261 → 105.[3][5] For 3-Hydroxy Fenspiride, the precursor ion ([M+H]+) would be approximately m/z 277.3. To determine the optimal product ions, you should perform a product ion scan on the precursor ion using a standard solution of 3-Hydroxy Fenspiride. A plausible product ion would likely result from the fragmentation of the piperidine ring structure, similar to fenspiride.
It is essential to experimentally confirm the optimal precursor and product ions, as well as the collision energy, for your specific instrument and conditions.
Troubleshooting Guide: Enhancing Sensitivity
This section provides a structured approach to troubleshooting and resolving common issues that can compromise the sensitivity of your 3-Hydroxy Fenspiride assay.
Issue 1: Low Signal Intensity or Poor Sensitivity
A weak signal for 3-Hydroxy Fenspiride can be frustrating. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low signal intensity.
Causality: The efficiency of ion generation and transmission is fundamental to achieving high sensitivity in LC-MS/MS.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for fenspiride and its metabolites.[4]
-
Ion Source Parameters: Systematically optimize the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature. A well-optimized ion source ensures efficient desolvation and ionization of the analyte.
-
MRM Transitions and Collision Energy: As mentioned in the FAQs, confirming the most intense and specific precursor-to-product ion transition is critical. Infuse a standard solution of 3-Hydroxy Fenspiride directly into the mass spectrometer to fine-tune the collision energy for the selected transition.
Causality: Chromatographic conditions directly impact peak shape, separation from interfering compounds, and the efficiency of analyte introduction into the mass spectrometer.
-
Mobile Phase Composition: The pH of the mobile phase can significantly affect the ionization efficiency of analytes. For basic compounds like 3-Hydroxy Fenspiride, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can promote protonation and enhance the [M+H]+ signal.[3] Experiment with different mobile phase additives like ammonium formate or ammonium acetate, as they can also influence ionization.[6][7]
-
Column Chemistry: A C18 column is a common choice for the analysis of fenspiride.[3] Consider using a column with a smaller particle size (e.g., <2 µm) to improve peak efficiency and, consequently, sensitivity.
-
Gradient Elution: A well-designed gradient elution program can help to separate 3-Hydroxy Fenspiride from matrix components that may cause ion suppression.
Causality: The goal of sample preparation is to efficiently extract the analyte from the biological matrix while removing interfering substances that can suppress the analyte's signal.
-
Extraction Method:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[3] While convenient, it may not provide the cleanest extracts, potentially leading to significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup than PPT, leading to reduced matrix effects and improved sensitivity. The choice of sorbent is crucial and should be optimized based on the properties of 3-Hydroxy Fenspiride.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts and is another viable option to consider.[8]
-
-
Assessing and Mitigating Matrix Effects: Matrix effects, particularly ion suppression, are a common cause of low sensitivity. This occurs when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.
-
How to Assess: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Mitigation Strategies:
-
Improve sample cleanup using SPE or LLE.
-
Optimize chromatographic separation to move the analyte peak away from regions of ion suppression.
-
Use a stable isotope-labeled internal standard for 3-Hydroxy Fenspiride, if available, to compensate for matrix effects.
-
-
Issue 2: High Background Noise
High background noise can obscure the analyte peak and negatively impact the limit of quantification (LOQ).
Q: My baseline is very noisy. What are the likely causes and how can I fix it?
A: High background noise can originate from several sources. Here's a systematic approach to identify and resolve the issue:
-
Contaminated Solvents or Additives:
-
Cause: Impurities in the mobile phase or additives can contribute to a noisy baseline.
-
Solution: Always use high-purity, LC-MS grade solvents and fresh additives. Filter all mobile phases before use.
-
-
Dirty Ion Source:
-
Cause: Over time, the ion source can become contaminated with non-volatile components from the samples.
-
Solution: Regularly clean the ion source components according to the manufacturer's recommendations.
-
-
Inadequate Sample Cleanup:
-
Cause: A high concentration of endogenous compounds from the biological matrix being introduced into the MS.
-
Solution: Re-evaluate your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction to obtain cleaner extracts.
-
-
Leaks in the LC System:
-
Cause: A small leak in the LC system can introduce air and cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise both the accuracy and precision of quantification.
Q: My 3-Hydroxy Fenspiride peak is tailing. What should I investigate?
A: Peak tailing is a common issue and can often be resolved by addressing the following:
-
Secondary Interactions with the Column:
-
Cause: The basic nature of 3-Hydroxy Fenspiride can lead to interactions with residual silanol groups on the stationary phase of the column.
-
Solution: Add a small amount of a competing base, such as triethylamine, to the mobile phase, or switch to a column with a more inert stationary phase (e.g., an end-capped column).
-
-
Column Overload:
-
Cause: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Wash the column with a strong solvent or replace the column if it is old or has been used extensively.
-
Q: My peak is split. What is the likely cause?
A: Peak splitting can be caused by several factors:
-
Injection Solvent Incompatibility:
-
Cause: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to split.
-
Solution: Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.
-
-
Clogged Frit or Column Void:
-
Cause: Particulates from the sample can clog the column inlet frit, or a void can form at the head of the column over time.
-
Solution: Replace the column frit or the entire column. Using a guard column can help to protect the analytical column.
-
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a quick and simple method for sample cleanup.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) Workflow
This workflow provides a cleaner sample extract compared to protein precipitation.
Caption: General workflow for Solid-Phase Extraction.
References
-
Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability, 5(4), 185-190. [Link]
-
Dumasia, M. C., Houghton, E., Hyde, W., et al. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: Administration, biotransformation and urinary excretion after a single oral dose. Journal of Chromatography B, 767(1), 131-144. [Link]
-
Online International Interdisciplinary Research Journal. (2015). A selective and sensitive reversed phase UPLC method was developed and validated for the simultaneous determination of related substances in fenspiride HCI drug substance. [Link]
-
Allmpus. fenspiride 3-hydroxy impurity. [Link]
-
PubChem. Fenspiride. [Link]
-
What is Fenspiride Hydrochloride used for? (2024). [Link]
-
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. Typical MRM chromatograms of fenspiride (left panel) and bupivacaine...[Link]
-
PubChem. Fenspiride Hydrochloride. [Link]
-
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014). Journal of Bioequivalence & Bioavailability. [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). International Journal of Molecular Sciences. [Link]
-
Patsnap Synapse. Fenspiride Hydrochloride. [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A. [Link]
-
New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. (2018). Biomedical Chromatography. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Dependence of negative-mode electrospray ionization response factors on mobile phase composition and molecular structure for newly-authenticated neutral acylsucrose metabolites. (2018). Analyst. [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. ResearchGate. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Hydroxy Fenspiride
Welcome to the technical support center for the synthesis of 3-Hydroxy Fenspiride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this specific hydroxylated derivative of Fenspiride. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction to the Synthetic Challenges
The synthesis of 3-Hydroxy Fenspiride, chemically known as 8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, presents unique challenges primarily centered around controlling regioselectivity and managing isomeric impurities. Unlike the synthesis of the parent drug, Fenspiride, the introduction of a hydroxyl group on the phenyl ring requires careful strategic planning to ensure the desired meta substitution. This guide will address two primary synthetic strategies and their associated difficulties:
-
Linear Synthesis: Building the molecule with a pre-functionalized 3-hydroxyphenethyl moiety.
-
Late-Stage Hydroxylation: Introducing the hydroxyl group onto the aromatic ring of a Fenspiride precursor.
This resource aims to provide practical, field-proven insights to overcome these hurdles, ensuring the successful synthesis and purification of high-purity 3-Hydroxy Fenspiride.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare 3-Hydroxy Fenspiride?
A1: There are two principal approaches for the synthesis of 3-Hydroxy Fenspiride:
-
Route A: Convergent Synthesis using a Pre-hydroxylated Synthon. This method involves the alkylation of the core spirocyclic amine, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, with a suitable 2-(3-hydroxyphenyl)ethyl halide or an equivalent electrophile. The primary challenge here is the potential for the phenolic hydroxyl group to interfere with the alkylation reaction, necessitating the use of a protecting group.
-
Route B: Late-Stage Electrophilic Aromatic Substitution. This strategy involves the direct hydroxylation of a suitable Fenspiride precursor, such as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The main difficulty with this approach is controlling the regioselectivity of the hydroxylation to favor the meta (3-position) isomer over the ortho (2-position) and para (4-position) isomers.
Q2: Why is regioselectivity a major issue in the direct hydroxylation approach (Route B)?
A2: The phenethyl group attached to the spirocyclic nitrogen is an activating, ortho-, para- directing group for electrophilic aromatic substitution.[1][2][3][4][5] This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediates formed during ortho and para attack through resonance and inductive effects. Consequently, direct hydroxylation reactions will likely yield a mixture of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride, with the 3-Hydroxy isomer being the minor product.
Q3: What are the common impurities I should expect in the synthesis of 3-Hydroxy Fenspiride?
A3: The most common impurities are the other positional isomers: 2-Hydroxy Fenspiride and 4-Hydroxy Fenspiride. Depending on the synthetic route, you might also encounter unreacted starting materials, by-products from side reactions (e.g., O-alkylation if a protecting group is not used in Route A), and degradation products of Fenspiride, such as Fenspiride N-oxide.[6]
Q4: How can I effectively separate the 2-, 3-, and 4-Hydroxy Fenspiride isomers?
A4: Separation of these isomers is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method.[7][8] Developing a successful separation method will likely require careful optimization of the mobile phase composition (including pH and organic modifier), column chemistry, and temperature. The use of a high-resolution column, such as one with a smaller particle size (e.g., UPLC), can significantly improve the separation of these closely related compounds.[7][9]
Q5: Is 3-Hydroxy Fenspiride stable? What are the recommended storage conditions?
A5: Phenolic compounds can be susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. While specific stability data for 3-Hydroxy Fenspiride is not extensively published, it is advisable to store the compound in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
Problem 1: Low Yield of 3-Hydroxy Fenspiride in Direct Hydroxylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Major products are 2- and 4-hydroxy isomers. | The phenethyl group is a strong ortho-, para- director.[1][2][3][4][5] | 1. Employ a different synthetic strategy: Switch to Route A, using a pre-functionalized 3-hydroxyphenethylamine derivative. 2. Use a directing group: Introduce a meta-directing group on the phenyl ring prior to hydroxylation, which can be later removed or transformed. This adds steps but provides better regiocontrol. 3. Explore alternative hydroxylation reagents: While classic electrophilic hydroxylation may not be selective, investigate more specialized reagents or catalytic systems that may offer different regiochemical outcomes. |
| Complex mixture of products with low conversion. | Harsh reaction conditions leading to degradation or multiple hydroxylations. | 1. Lower the reaction temperature: Perform the reaction at a lower temperature to improve selectivity and reduce by-product formation. 2. Use a milder hydroxylating agent: Consider using less aggressive reagents. 3. Reduce reaction time: Monitor the reaction closely by TLC or HPLC and quench it once the desired product is formed to a reasonable extent, even if starting material remains, to avoid further reactions. |
Problem 2: Difficulty in Separating Hydroxylated Isomers
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution of 2-, 3-, and 4-hydroxy isomers in HPLC. | Insufficient resolution of the HPLC method. | 1. Optimize mobile phase: a. pH Adjustment: Vary the pH of the aqueous component. The ionization state of the phenolic hydroxyl group and the basic nitrogen can significantly affect retention. b. Solvent Gradient: Employ a shallower gradient to increase the separation window. c. Organic Modifier: Try different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[6] 2. Change stationary phase: Use a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.[7] 3. Lower the temperature: Running the separation at a lower temperature can sometimes enhance resolution. |
| Poor peak shape (tailing). | Secondary interactions between the basic amine and residual silanols on the silica support. | 1. Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds. 2. Add a competing base to the mobile phase: Incorporate a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to block active sites on the stationary phase. 3. Adjust pH: Ensure the pH of the mobile phase is appropriate to control the ionization of the analyte. |
Problem 3: Side Reactions in the Convergent Synthesis (Route A)
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of O-alkylated by-product. | The phenolic hydroxyl group is nucleophilic and competes with the spirocyclic amine in the alkylation reaction. | 1. Protect the hydroxyl group: Protect the phenolic hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM) ether, tert-butyldimethylsilyl (TBDMS) ether) before the alkylation step. The protecting group can be removed in a subsequent step. 2. Use a weaker base: If a base is used in the alkylation, a milder base may favor N-alkylation over O-alkylation. |
| Low conversion of the starting spirocycle. | The electrophile (e.g., 2-(3-hydroxyphenyl)ethyl bromide) is unstable or the reaction conditions are not optimal. | 1. Check the quality of the electrophile: Ensure the alkylating agent is pure and has not degraded. 2. Increase reaction temperature or time: Carefully increase the temperature or extend the reaction time while monitoring for by-product formation. 3. Use a more reactive electrophile: Consider converting the alcohol of 2-(3-hydroxyphenyl)ethanol to a better leaving group, such as a tosylate or mesylate. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy Fenspiride via Convergent Approach (Route A)
This protocol outlines a protected synthesis strategy to avoid O-alkylation.
Step 1: Protection of 3-(2-bromoethyl)phenol
-
To a solution of 3-(2-bromoethyl)phenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a suitable base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-bromoethoxy)methyl-3-bromobenzene.
Step 2: Alkylation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one
-
To a solution of 1-oxa-3,8-diazaspiro[4.5]decan-2-one (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).
-
Add the protected bromo compound from Step 1 (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the MOM-protected 3-Hydroxy Fenspiride.
Step 3: Deprotection of the MOM Group
-
Dissolve the product from Step 2 in a mixture of methanol and a strong acid, such as hydrochloric acid (e.g., 3M HCl in methanol).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization to obtain pure 3-Hydroxy Fenspiride.
Protocol 2: Analytical Method for Isomer Separation
This is a starting point for an HPLC method to separate 2-, 3-, and 4-Hydroxy Fenspiride.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 275 nm |
| Injection Volume | 10 µL |
Note: This method will likely require optimization for baseline separation depending on the specific column and HPLC system used.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic strategies for 3-Hydroxy Fenspiride.
Regioselectivity Challenge Diagram
Caption: Regioselectivity in direct hydroxylation.
References
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Liu, S. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Retrieved from [Link]
-
Quora. (2018). How can we explain ortho, meta, and para-directing groups in aromatic compounds?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
SlidePlayer. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Retrieved from [Link]
-
Grecu, I., et al. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. PubMed. Retrieved from [Link]
-
Online International Interdisciplinary Research Journal. (n.d.). A Validated Stability Indicating Uplc Method For The Determination Of Fenspiride Hydrochloride And Its Three Impurities In Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high-resolution spectroscopy to characterize marine dissolved organic matter. Biogeosciences. Retrieved from [Link]
-
Wikipedia. (n.d.). meta-Tyramine. Retrieved from [Link]
-
Majumdar, S., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Retrieved from [Link]
-
YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Retrieved from [Link]
-
Moody, C. J., & Rispens, T. (2020). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Boumoud, B., et al. (2016). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Sabko, V., et al. (2015). UPLC-MS/MS quantification of fenspiride in human plasma. ResearchGate. Retrieved from [Link]
-
Archibald, J. L., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo metabolites. Retrieved from [Link]
-
PubChem. (n.d.). 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Fenspiride. Retrieved from [Link]
-
MDPI. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]
-
Bureik, M., et al. (2012). Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen. PubMed. Retrieved from [Link]
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oiirj.org [oiirj.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Quantification of Fenspiride Impurities
Welcome to the technical support center for the analysis of fenspiride and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for refining your analytical methods. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring your methods are robust, accurate, and reliable.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development and validation of analytical methods for fenspiride.
Q1: What are the primary impurities of fenspiride I should be aware of?
A1: Fenspiride impurities can originate from the manufacturing process or as degradation products. Key impurities to monitor include:
-
Process-Related Impurities: These can include starting materials, intermediates, or by-products from the synthesis of the fenspiride molecule.
-
Degradation Products: Fenspiride is known to degrade under certain stress conditions. Common degradation products include Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[1][2] Other potential impurities that have been identified include various hydroxylated and descarbonyl forms.[3][4] It is crucial to perform forced degradation studies to identify all potential degradants that could appear in your samples over time.[5][6]
Q2: Which analytical technique is most suitable for quantifying fenspiride and its impurities?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most commonly employed and robust method for the routine quantification of fenspiride and its impurities in pharmaceutical dosage forms.[7][8] For higher sensitivity and selectivity, especially in complex matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method.[9][10]
Q3: What are the typical starting conditions for developing an RP-HPLC method for fenspiride?
A3: A good starting point for your method development would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium acetate or 0.1% methane sulfonic acid) and an organic modifier like acetonitrile is typically effective.[5][8]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[8]
-
Detection Wavelength: Fenspiride can be detected at around 210 nm.[7][8]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, can improve reproducibility.[7]
These are starting parameters and will likely require optimization to achieve the desired separation of all impurities from the main fenspiride peak.
Q4: Why is a forced degradation study necessary for my fenspiride assay?
A4: Forced degradation studies are a critical component of method validation as mandated by regulatory bodies like the ICH.[5][6] These studies help to:
-
Identify Potential Degradants: By subjecting fenspiride to harsh conditions (acid, base, oxidation, heat, light), you can generate potential degradation products that may form under normal storage conditions.[6][11]
-
Demonstrate Specificity: The study ensures that your analytical method can accurately measure fenspiride in the presence of its degradation products, proving it is "stability-indicating."[5]
-
Understand Degradation Pathways: This information is valuable for formulation development and determining appropriate storage conditions.[6] Fenspiride has been shown to be susceptible to degradation in acidic, basic, and oxidative environments.[1][2]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Resolution Between Fenspiride and an Impurity Peak
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Explanation: The ratio of aqueous to organic solvent in your mobile phase is the primary driver of retention and selectivity in reversed-phase chromatography. An incorrect ratio may not provide sufficient differential partitioning for closely eluting compounds.
-
Solution:
-
Adjust Organic Content: Systematically vary the percentage of acetonitrile or methanol in your mobile phase. A lower organic content will generally increase retention times and may improve the resolution of early-eluting peaks.
-
Change Organic Modifier: If adjusting the ratio is insufficient, try switching from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Modify Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Fenspiride and some of its impurities may have basic nitrogens. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can alter their charge state and improve separation.
-
-
-
Inappropriate Column Chemistry:
-
Explanation: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities.
-
Solution:
-
Try a Different C18 Column: Test a C18 column from a different manufacturer or one with a different bonding technology (e.g., a C18 with polar end-capping).
-
Consider a Different Stationary Phase: If C18 chemistry is not providing the desired selectivity, consider a phenyl-hexyl or a cyano (CN) stationary phase.
-
-
-
Gradient Slope is Too Steep (for gradient methods):
-
Explanation: A rapid increase in the organic solvent concentration can cause peaks to elute too quickly and without sufficient separation.
-
Solution: Decrease the gradient slope. A shallower gradient provides more time for the components to interact with the stationary phase, which can enhance resolution.[1][2]
-
Issue 2: Peak Tailing for the Fenspiride Peak
Possible Causes & Solutions:
-
Secondary Interactions with Silica:
-
Explanation: Residual, unreacted silanol groups on the silica surface of the column can interact with basic analytes like fenspiride, leading to peak tailing.
-
Solution:
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) using an acid like formic acid or phosphoric acid will protonate the silanol groups, minimizing these secondary interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated.
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[12]
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained sample components or degradation of the stationary phase at the head of the column can cause peak distortion.
-
Solution:
-
Use a Guard Column: A guard column will protect your analytical column from contaminants.[13]
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[12][14]
-
Replace the Column: If the column performance cannot be restored, it may need to be replaced.
-
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration:
-
Explanation: The column needs to be fully equilibrated with the mobile phase before starting a run, especially when using gradient elution or after changing the mobile phase. Insufficient equilibration will lead to drifting retention times.
-
Solution: Increase the column equilibration time between injections. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.[12][14]
-
-
Fluctuations in Mobile Phase Composition or Flow Rate:
-
Explanation: Inaccurate mixing of mobile phase components by the pump or fluctuations in the flow rate will directly impact retention times.
-
Solution:
-
Degas Mobile Phase: Ensure your mobile phases are properly degassed to prevent air bubbles in the pump.[12]
-
Check Pump Performance: Verify that the pump is delivering a consistent flow rate. Check for leaks in the system.[12][14]
-
Premix Mobile Phase: For isocratic methods, premixing the mobile phase manually can eliminate variability from the pump's proportioning valves.
-
-
-
Temperature Variations:
Experimental Protocols and Data
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study on a fenspiride drug substance.
-
Prepare Stock Solution: Prepare a stock solution of fenspiride in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 80°C for 24 hours.[5] Neutralize the solution before injection.
-
Base Hydrolysis: To another aliquot, add 1N NaOH and heat at 80°C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 24 hours.[5]
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. Aim for 5-20% degradation of the active pharmaceutical ingredient.
Data Presentation: HPLC Method Parameters
The following table summarizes typical HPLC parameters for the analysis of fenspiride and its impurities.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10mM Ammonium Acetate | 0.1% Methane Sulfonic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | 50:50 (A:B) | Gradient: 10% B to 50% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Column Temp. | 30 °C | 35 °C |
Visualization of Workflows
General HPLC Troubleshooting Workflow
Caption: A systematic approach to HPLC troubleshooting.
Sample Preparation and Analysis Workflow
Caption: Standard workflow for fenspiride sample analysis.
References
-
Online International Interdisciplinary Research Journal. A new validated stability indicating related substances method for the estimation of fenspiride hcl in drug substance by reverse phase uplc. [Link]
-
PubMed. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. [Link]
-
ResearchGate. UPLC-MS/MS quantification of fenspiride in human plasma. [Link]
-
SciSpace. Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. [Link]
-
ResearchGate. New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations | Request PDF. [Link]
-
Allmpus Research and Development. fenspiride 3-hydroxy impurity. [Link]
-
Pharmaffiliates. Fenspiride-impurities. [Link]
-
IJRPR. Area Under Curve Method Development And Validation Of Fenspiride Hydrocholride In Pharmaceutical Dosage Form. [Link]
-
Pharmaffiliates. Pharmaffiliates Fenspiride Hydrochloride-impurities. [Link]
-
Pharmaffiliates. Fenspiride-impurities. [Link]
-
ResearchGate. Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Request PDF. [Link]
-
PubChem. Fenspiride. [Link]
-
ResearchGate. (PDF) Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
C&EN. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
Chrom-Tech. HPLC Troubleshooting Guide. [Link]
Sources
- 1. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. oiirj.org [oiirj.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Guide: Selecting the Optimal Mobile Phase for 3-Hydroxy Fenspiride Separation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and optimize the mobile phase for the chromatographic separation of 3-Hydroxy Fenspiride. As a key metabolite of Fenspiride, its accurate quantification is critical. However, its chemical nature presents unique analytical challenges. This document offers a logical, science-based approach to method development, from initial mode selection to advanced troubleshooting, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Part 1: Foundational Knowledge - Understanding the Analyte
Q1: What are the key chemical properties of 3-Hydroxy Fenspiride that influence its chromatographic behavior?
A1: 3-Hydroxy Fenspiride, with the molecular formula C₁₅H₂₀N₂O₃, is a polar, basic compound.[1] Its structure includes a hydroxyl (-OH) group on the phenyl ring and basic nitrogen atoms within its spiro[4.5]decane core.[1][2][3] This combination of polarity and basicity is the primary driver of its chromatographic behavior. In reversed-phase high-performance liquid chromatography (RP-HPLC), it may exhibit low retention and is highly susceptible to peak tailing due to interactions with the stationary phase.[4][5]
Q2: Why does 3-Hydroxy Fenspiride often exhibit poor peak shape in standard reversed-phase HPLC?
A2: The poor peak shape, specifically peak tailing, is primarily caused by the interaction of the basic nitrogen atoms in the 3-Hydroxy Fenspiride molecule with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6][7] At a neutral pH, these silanols can be ionized (Si-O⁻), leading to strong, undesirable ionic interactions with the protonated basic analyte. This secondary interaction mechanism results in a non-ideal chromatographic peak, characterized by a pronounced tail.
Part 2: Strategic Approach to Method Development
A systematic approach to method development is crucial for efficiency and success. The following workflow outlines the logical progression from initial assessment to a finalized method.
Caption: A logical workflow for chromatographic method development.
Q3: How do I choose the most appropriate chromatographic mode for 3-Hydroxy Fenspiride?
A3: The choice depends on the analytical context, available equipment, and desired outcome.
| Chromatographic Mode | Pros for 3-Hydroxy Fenspiride | Cons for 3-Hydroxy Fenspiride |
| Reversed-Phase (RP-HPLC) | Ubiquitous instrumentation; extensive knowledge base; good starting point. | Prone to poor retention and peak tailing without optimization.[4][5] |
| HILIC | Excellent retention for highly polar compounds; complementary selectivity to RP-HPLC.[4][8] | Can have longer equilibration times; mechanism is complex. |
| SFC | Fast separations; reduced organic solvent consumption ("green" chemistry); unique selectivity.[9][10] | Requires specialized instrumentation; less common in routine QC labs. |
Recommendation: Start with Reversed-Phase HPLC due to its accessibility. If significant retention or peak shape issues persist despite optimization, HILIC is the logical next step.[8] SFC is a powerful alternative, especially for high-throughput or chiral applications.[9][11]
Part 3: Mobile Phase Optimization in Practice
Q4: What is a good starting mobile phase for the RP-HPLC analysis of 3-Hydroxy Fenspiride?
A4: A common and effective starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
This composition is MS-friendly and the acidic pH helps to mitigate poor peak shape.[12] A typical starting gradient could be 5-95% B over 10-15 minutes on a C18 column.
Q5: How does mobile phase pH affect the retention and peak shape of 3-Hydroxy Fenspiride?
A5: pH is the most critical parameter for controlling the chromatography of ionizable compounds.[13]
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the basic nitrogens, 3-Hydroxy Fenspiride will exist in a single, protonated (charged) state. This consistency prevents peak splitting. Furthermore, a low pH suppresses the ionization of residual silanols on the stationary phase, minimizing the secondary interactions that cause peak tailing.[6][7]
-
High pH (e.g., pH 8-10): At a pH above the analyte's pKa, it will be in its neutral form. This can increase retention on a C18 column but requires a pH-stable column (e.g., hybrid silica) to prevent degradation of the stationary phase.
Q6: What is the role of acidic additives, and should I use Formic Acid or Trifluoroacetic Acid (TFA)?
A6: Acidic additives are used to control pH and improve peak shape.[14][15][16] The choice between them involves a trade-off between chromatographic performance and detector compatibility.
| Additive | Concentration | Effect on Peak Shape | MS Compatibility |
| Formic Acid (FA) | 0.05 - 0.2% | Good improvement; suppresses silanol activity. | Excellent ; volatile and minimally suppresses ionization. |
| TFA | 0.05 - 0.1% | Excellent improvement; acts as a strong ion-pairing agent, masking silanol interactions effectively.[17] | Poor ; causes significant ion suppression in the MS source. |
Recommendation: Use Formic Acid for all LC-MS applications.[12] Use TFA only when UV detection is employed and superior peak shape is required that cannot be achieved with formic acid.
Q7: When should I switch from RP-HPLC to HILIC for 3-Hydroxy Fenspiride?
A7: Consider switching to HILIC if you encounter insufficient retention in RP-HPLC even with highly aqueous mobile phases (e.g., less than 5% organic).[4][8] HILIC is specifically designed to retain and separate polar compounds that are unretained in reversed-phase mode.
Q8: What is a typical mobile phase for HILIC analysis?
A8: HILIC uses a high percentage of a non-polar solvent with a small amount of a polar solvent.[4] Water serves as the strong, eluting solvent.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile A typical gradient starts at a high concentration of Mobile Phase B (e.g., 95%) and decreases to increase the elution strength. The buffer is critical for controlling the ionic interactions that contribute to HILIC retention.
Troubleshooting Guide
Poor chromatographic results are common during method development. This guide provides a systematic way to diagnose and resolve issues.
Caption: A decision tree for troubleshooting common HPLC issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The basic analyte is interacting with acidic silanols on the stationary phase.[6] | 1. Decrease Mobile Phase pH: Add 0.1% formic acid to protonate the analyte and suppress silanol ionization.[7] 2. Add a Competing Base: In some cases, a small amount of a competing base like triethylamine (TEA) can be used (for UV detection only). |
| Peak Fronting | Column Overload: Too much sample mass has been injected, saturating the stationary phase. Solubility Mismatch: The analyte is less soluble in the mobile phase than in the injection solvent. | 1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.[18] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[7] |
| Shifting Retention Times | Poor Column Equilibration: Insufficient time for the column to stabilize between gradient runs. Mobile Phase Instability: Buffer precipitation or degradation of mobile phase components over time. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Prepare Fresh Mobile Phase Daily: Do not let buffered mobile phases sit for extended periods.[18] |
| Peak Splitting | Column Void/Damage: A void has formed at the head of the column, causing the sample band to split. Strong Sample Solvent Effect: Injecting a sample in a solvent much stronger than the mobile phase can distort the peak. | 1. Reverse-Flush the Column: (If permitted by the manufacturer) to wash away particulates. If this fails, replace the column.[7] 2. Reduce Injection Volume or Reconstitute Sample: Dissolve the sample in a weaker solvent or the initial mobile phase.[7] |
Experimental Protocol: RP-HPLC Mobile Phase Screening
This protocol describes a self-validating system to quickly determine the optimal acidic additive for the separation of 3-Hydroxy Fenspiride.
Objective: To compare the effect of different acidic mobile phase additives on the peak shape and retention of 3-Hydroxy Fenspiride.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
3-Hydroxy Fenspiride standard
-
HPLC-grade water, acetonitrile, formic acid, and trifluoroacetic acid
Procedure:
-
Standard Preparation: Prepare a 10 µg/mL solution of 3-Hydroxy Fenspiride in 50:50 water:acetonitrile.
-
Mobile Phase Preparation:
-
Set A: Mobile Phase A1 (0.1% Formic Acid in Water), Mobile Phase B1 (0.1% Formic Acid in Acetonitrile).
-
Set B: Mobile Phase A2 (0.1% TFA in Water), Mobile Phase B2 (0.1% TFA in Acetonitrile).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient: 10% to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
-
Execution:
-
Equilibrate the system with Mobile Phase Set A for at least 15 minutes.
-
Perform three replicate injections of the standard.
-
Thoroughly flush the system with an intermediate solvent (e.g., 50:50 water:acetonitrile).
-
Equilibrate the system with Mobile Phase Set B for at least 15 minutes.
-
Perform three replicate injections of the standard.
-
-
Data Analysis:
-
For each condition, measure the retention time (RT), peak width, and USP tailing factor.
-
Compare the results in a table. The optimal condition will provide a reasonable retention time (k' > 2), a narrow peak width, and a tailing factor closest to 1.0.
-
References
- Phenomenex. (2025).
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
- Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- Apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals.
- Prezi. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- Pharmaguideline. (n.d.). Steps for Analytical Method Development.
- Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- AMS Biopharma. (2025).
- ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
- Emery Pharma. (2023).
- Buchi.com. (n.d.).
- Phenomenex. (n.d.).
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Thermo Fisher Scientific. (n.d.).
- YMC. (n.d.). Poor peak shape.
- SciSpace. (2018). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method.
- Allmpus. (n.d.). fenspiride 3-hydroxy impurity.
- Chemistry LibreTexts. (2021).
- Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
- Separation Science. (2023).
- ResearchGate. (2025).
- PubChem. (n.d.). Fenspiride.
- PharmaCompass. (n.d.). Fenspiride.
Sources
- 1. allmpus.com [allmpus.com]
- 2. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenspiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. prezi.com [prezi.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-Hydroxy Fenspiride
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 3-Hydroxy Fenspiride, the primary active metabolite of Fenspiride. We will dissect the validation of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, contrasting it with alternative techniques. The experimental designs and acceptance criteria detailed herein are grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8]
The objective is not merely to present a protocol but to illuminate the scientific rationale behind each validation step, empowering researchers and drug development professionals to design and execute robust analytical strategies that are fit for purpose and regulatorily compliant.
The Analytical Imperative: Why 3-Hydroxy Fenspiride Demands Robust Quantification
Fenspiride is a non-steroidal anti-inflammatory agent previously used for respiratory tract diseases. Following ingestion, it is extensively metabolized, with 3-Hydroxy Fenspiride being a key pharmacologically active metabolite. Therefore, accurate quantification of this metabolite in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[9][10] A validated analytical method ensures that the data generated are reliable, reproducible, and can be confidently used for pivotal decisions in the drug development lifecycle.
The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose.[8][11] It is the bedrock of data integrity, providing objective evidence of a method's performance with respect to specificity, linearity, accuracy, precision, and sensitivity.
Featured Method: UPLC-MS/MS for High-Sensitivity Bioanalysis
For quantifying low-concentration metabolites like 3-Hydroxy Fenspiride in complex biological matrices, UPLC-MS/MS is the gold standard.[9][12][13] Its superiority lies in the combination of the high-resolution separation power of UPLC and the exceptional sensitivity and selectivity of tandem mass spectrometry.
Rationale for Method Selection
-
Specificity: MS/MS, through Multiple Reaction Monitoring (MRM), allows for the highly selective detection of a specific precursor-to-product ion transition (e.g., m/z 277.2 → 120.1 for 3-Hydroxy Fenspiride), effectively filtering out interferences from the plasma matrix and other metabolites.[9][10]
-
Sensitivity: This technique can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range, which is essential for capturing the complete pharmacokinetic profile of a metabolite.
-
Speed: UPLC systems, with their sub-2 µm particle columns, enable rapid gradient separations, significantly increasing sample throughput compared to traditional HPLC.[9]
Experimental Protocol: UPLC-MS/MS Method
Objective: To quantify 3-Hydroxy Fenspiride in human plasma.
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of Internal Standard (IS) working solution (e.g., 3-Hydroxy Fenspiride-d4). The use of a stable isotope-labeled internal standard is best practice to correct for matrix effects and variability in extraction and ionization.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to an HPLC vial for analysis.
2. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm.[9]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes. (Total run time: 3.0 minutes).
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple Quadrupole (e.g., Sciex or Waters).
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions (Hypothetical):
- 3-Hydroxy Fenspiride: Precursor Ion m/z 277.2 → Product Ion m/z 120.1.
- 3-Hydroxy Fenspiride-d4 (IS): Precursor Ion m/z 281.2 → Product Ion m/z 124.1.
A Structured Approach to Method Validation
The following sections detail the experimental validation of the UPLC-MS/MS method, adhering to the principles outlined by the EMA and FDA for bioanalytical method validation.[1][4][5]
Diagram 1: General Workflow for Analytical Method Validation
Caption: A high-level overview of the analytical method validation lifecycle.
Specificity and Selectivity
-
Causality: The method must unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. This ensures the measured signal is solely from 3-Hydroxy Fenspiride.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources (individual donors).
-
Analyze blank plasma spiked only with the Internal Standard.
-
Analyze blank plasma spiked with 3-Hydroxy Fenspiride at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria (EMA/FDA): In blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.[1][5]
Linearity and Range
-
Causality: To establish a predictable relationship between analyte concentration and instrument response, enabling accurate quantification over a defined concentration range. The range must cover the expected concentrations in study samples.
-
Protocol:
-
Prepare a series of calibration standards in plasma by spiking known concentrations of 3-Hydroxy Fenspiride. A typical range might be 1 ng/mL to 1000 ng/mL, using 8 non-zero standards.
-
Process and analyze the standards in triplicate.
-
Plot the peak area ratio (Analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis, typically using a 1/x² weighting factor to ensure accuracy at the lower end of the curve.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% at the LLOQ).
-
At least 75% of the standards must meet this criterion.
-
| Parameter | Acceptance Criterion | Mock Result | Pass/Fail |
| Correlation (r²) | ≥ 0.99 | 0.9992 | Pass |
| Standard Deviation | ±15% (±20% at LLOQ) | All within limits | Pass |
| Range Established | - | 1 - 1000 ng/mL | - |
Accuracy and Precision
-
Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of results. These are critical for ensuring the reliability of the data. Validation is performed at multiple levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Protocol:
-
Prepare QC samples in plasma at four concentration levels (e.g., LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 100 ng/mL, HQC: 800 ng/mL).
-
Intra-day (Repeatability): Analyze five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The Relative Standard Deviation (RSD) or Coefficient of Variation (CV%) should not exceed 15% (20% at LLOQ).
-
Table 1: Mock Intra-day and Inter-day Accuracy & Precision Data
| QC Level | Nominal (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) | Precision (%RSD) | Mean Conc. (ng/mL) | Precision (%RSD) | ||
| LLOQ | 1.0 | 1.08 | 9.5% | 1.12 | 12.8% |
| LQC | 3.0 | 2.95 | 6.2% | 3.05 | 8.1% |
| MQC | 100.0 | 102.1 | 4.5% | 98.9 | 6.5% |
| HQC | 800.0 | 789.5 | 3.8% | 809.2 | 5.3% |
| All mock data meet the acceptance criteria of ±15% accuracy (±20% at LLOQ) and ≤15% RSD (≤20% at LLOQ). |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
-
Causality: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected but not necessarily quantified. For bioanalytical studies, the LOQ is the more critical parameter.
-
Protocol: The LOQ is established as the lowest standard on the calibration curve that meets the accuracy and precision criteria described in section 3.3. The LOD is typically estimated as the concentration yielding a signal-to-noise ratio of at least 3.
-
Acceptance Criteria: The LOQ must demonstrate accuracy within ±20% and precision (RSD) ≤ 20%.
| Parameter | Acceptance Criterion | Mock Result | Pass/Fail |
| LOQ | Accuracy: ±20%, Precision: ≤20% | Accuracy: +12%, Precision: 12.8% | Pass |
| LOD | S/N ≥ 3 | S/N = 8 at 0.3 ng/mL | Pass |
Robustness
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during routine use.[14]
-
Protocol: Introduce minor changes to the method and analyze QC samples.
-
Vary column temperature (e.g., 38°C and 42°C).
-
Vary mobile phase composition (e.g., ±2% acetonitrile).
-
Vary flow rate (e.g., 0.38 and 0.42 mL/min).
-
-
Acceptance Criteria: The results from the modified conditions should not significantly differ from the results under the original conditions, typically assessed by system suitability parameters and QC sample results remaining within acceptance limits.
Diagram 2: Interdependency of Core Validation Parameters
Caption: Relationship between key validation parameters for a quantitative method.
Comparison with Alternative Analytical Methods
While UPLC-MS/MS is superior for bioanalysis, other methods have been used for fenspiride and could be considered for different applications, such as quality control of bulk drug substance or formulations where analyte concentrations are much higher.[15][16][17]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separates compounds based on their affinity for a stationary phase, with detection based on the analyte's ability to absorb UV light.
-
Pros: Lower cost, simpler instrumentation, and widely available. Excellent for assay and purity testing of drug substances and finished products.[17]
-
Cons: Significantly lower sensitivity and specificity compared to MS/MS. Prone to interferences from matrix components in biological samples, often requiring extensive and complex sample cleanup procedures like liquid-liquid or solid-phase extraction.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.
-
Pros: Excellent chromatographic resolution for volatile compounds.
-
Cons: Requires the analyte to be volatile or to be made volatile through a derivatization step. This adds complexity, time, and potential for variability to the sample preparation process.[10][12] Not suitable for non-volatile metabolites like 3-Hydroxy Fenspiride without derivatization.
Table 2: Comparison of Analytical Methodologies
| Feature | UPLC-MS/MS | HPLC-UV | GC-MS |
| Primary Application | Bioanalysis (PK/TK), metabolite ID | Bulk drug assay, purity, dissolution | Volatile compound screening |
| Specificity | Very High (based on m/z) | Moderate to Low (prone to interference) | High (when coupled with MS) |
| Sensitivity (LOQ) | Very High (pg/mL to low ng/mL)[9] | Low (µg/mL range)[17] | High (but requires derivatization) |
| Sample Preparation | Simple (e.g., protein precipitation) | Often Complex (LLE/SPE required) | Complex (derivatization often needed)[10] |
| Throughput | High (run times < 5 min) | Low to Moderate | Low |
| Cost & Complexity | High | Low | Moderate |
Conclusion: Selecting the Fit-for-Purpose Method
The validation data unequivocally demonstrate that the described UPLC-MS/MS method is specific, linear, accurate, precise, and robust for the quantification of 3-Hydroxy Fenspiride in human plasma. It is the superior choice for regulatory bioanalysis, where sensitivity and specificity are paramount.
In contrast, while a method like HPLC-UV has its place in pharmaceutical analysis, it lacks the requisite sensitivity and selectivity for modern metabolite pharmacokinetic studies.[17] The choice of an analytical method must always be guided by its intended purpose. For the bioanalytical challenges presented by 3-Hydroxy Fenspiride, the investment in UPLC-MS/MS technology provides an unparalleled return in data quality, throughput, and regulatory confidence.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: EPT URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Ovid URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: UPLC-MS/MS quantification of fenspiride in human plasma Source: ResearchGate URL: [Link]
-
Title: New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations Source: PubMed URL: [Link]
-
Title: Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method Source: SciSpace URL: [Link]
-
Title: UPLC-MS/MS Quantification of Fenspiride in Human Plasma Source: Semantic Scholar URL: [Link]
-
Title: Area Under Curve Method Development And Validation Of Fenspiride Hydrocholride In Pharmaceutical Dosage Form Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Chemical structures of fenspiride and its putative in vivo 624 628 Due... Source: ResearchGate URL: [Link]
-
Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]
-
Title: Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS Source: ResearchGate URL: [Link]
-
Title: Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method Source: ResearchGate URL: [Link]
-
Title: New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations Source: ResearchGate URL: [Link]
-
Title: Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fast Screening Methods for the Analysis of Topical Drug Products Source: MDPI URL: [Link]
-
Title: Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms Source: ResearchGate URL: [Link]
-
Title: Liquid chromatography-mass spectrometry in in vitro drug metabolite screening Source: PubMed URL: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the three primary aromatic hydroxylated metabolites of fenspiride: 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride. Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, has a multifaceted mechanism of action, but its clinical use has been curtailed in several regions due to concerns over cardiac side effects, specifically QT interval prolongation.[1][2] Understanding the pharmacological and toxicological profiles of its metabolites is crucial for a complete assessment of the drug's disposition and safety, and for guiding future drug development efforts.
This document delves into the known metabolic pathways of fenspiride and outlines a proposed experimental framework to elucidate and compare the anti-inflammatory efficacy and potential cardiotoxicity of its 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy metabolites.
Fenspiride: An Overview of its Pharmacology and Metabolism
Fenspiride has been utilized in the treatment of various respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchitis.[3] Its therapeutic effects are attributed to a combination of mechanisms, including:
-
H1 Histamine Receptor Antagonism: Fenspiride blocks H1 histamine receptors, thereby reducing the release of pro-inflammatory mediators like cytokines and leukotrienes.[3][4]
-
Inhibition of the Arachidonic Acid Pathway: It impedes the synthesis of inflammatory prostaglandins and thromboxanes.[3]
-
Phosphodiesterase (PDE) Inhibition: Fenspiride exhibits inhibitory activity against PDE3, PDE4, and PDE5, which may contribute to its bronchodilator effects.[5][6]
However, the clinical application of fenspiride has been significantly impacted by its association with cardiac arrhythmias, specifically QT prolongation and Torsades de Pointes.[1][2][7] This has led to its withdrawal from the market in several European countries.[1][2] The proarrhythmic potential is linked to its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][8]
Fenspiride undergoes extensive metabolism in the body, primarily through Phase I oxidation reactions catalyzed by the Cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation.[9] Aromatic hydroxylation of the phenylethyl group is a key metabolic pathway, leading to the formation of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride.[5]
The Hydroxylated Metabolites of Fenspiride: A Comparative Overview
While the existence of these hydroxylated metabolites is known, a direct comparative analysis of their pharmacological and toxicological properties is not extensively documented in publicly available literature. The position of the hydroxyl group on the aromatic ring can significantly influence a molecule's interaction with biological targets.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fenspiride | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | C15H20N2O2 | 260.33 | 5053-06-5 |
| 2-Hydroxy Fenspiride | 8-(2-(2-hydroxyphenyl)ethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | C15H20N2O3 | 276.33 | 441781-21-1 |
| 3-Hydroxy Fenspiride | 8-(2-(3-hydroxyphenyl)ethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | C15H20N2O3 | 276.33 | 441781-23-3 |
| 4-Hydroxy Fenspiride | 8-(2-(4-hydroxyphenyl)ethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | C15H20N2O3 | 276.33 | 441781-25-5 |
Proposed Experimental Framework for Comparative Analysis
To address the knowledge gap regarding the distinct properties of the 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride metabolites, a comprehensive in vitro experimental framework is proposed. Analytical reference standards for all three metabolites are commercially available.[1][2][4]
Metabolic Phenotyping: Identifying the Responsible CYP Isoforms
Objective: To identify the specific human Cytochrome P450 (CYP) isoenzymes responsible for the formation of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride.
Rationale: Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.
Experimental Protocol:
-
Incubation with Human Liver Microsomes (HLMs):
-
Incubate fenspiride (at a concentration near its Km, if known, or a standard concentration such as 1 µM) with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
Conduct incubations at 37°C for a time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor metabolite formation.
-
-
Incubation with Recombinant Human CYP Isoforms:
-
Incubate fenspiride with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to directly assess the catalytic activity of each isoform.
-
-
Chemical Inhibition Studies:
-
Co-incubate fenspiride with HLMs and selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, and ketoconazole for CYP3A4).
-
-
Analysis by LC-MS/MS:
-
Terminate all reactions by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride.
-
Use authentic reference standards for each metabolite to create calibration curves for accurate quantification.
-
Caption: Workflow for comparing the anti-inflammatory activity of fenspiride and its metabolites.
Comparative In Vitro Cardiotoxicity Assessment: hERG Channel Inhibition
Objective: To compare the potential of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride to block the hERG potassium channel.
Rationale: Given that hERG channel inhibition is the primary safety concern for fenspiride, it is critical to assess whether the hydroxylated metabolites contribute to this cardiotoxic effect.
Experimental Protocol:
-
Cell Line:
-
Use a stable cell line expressing the hERG channel, such as Human Embryonic Kidney (HEK293) cells.
-
-
Electrophysiology:
-
Employ the whole-cell patch-clamp technique to measure hERG channel currents.
-
-
Application of Test Compounds:
-
Apply a range of concentrations of fenspiride, 2-Hydroxy Fenspiride, 3-Hydroxy Fenspiride, and 4-Hydroxy Fenspiride to the cells while recording hERG currents.
-
Use a known hERG channel blocker (e.g., dofetilide) as a positive control.
-
-
Data Acquisition and Analysis:
-
Measure the inhibition of the hERG tail current at each concentration of the test compounds.
-
Construct concentration-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Caption: Workflow for assessing the hERG channel inhibition by fenspiride and its metabolites.
Anticipated Outcomes and Implications
The proposed experimental framework will generate crucial data to construct a comprehensive comparative profile of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride. This will enable researchers and drug development professionals to:
-
Understand Structure-Activity Relationships: Elucidate how the position of the hydroxyl group on the phenylethyl moiety influences both the desired anti-inflammatory activity and the undesired hERG channel blockade.
-
Assess the Contribution of Metabolites to the Parent Drug's Profile: Determine whether the metabolites significantly contribute to the overall therapeutic effect and/or the cardiotoxic risk of fenspiride.
-
Inform Future Drug Design: The findings can guide the design of new anti-inflammatory agents with improved safety profiles, potentially by modifying the metabolic "hotspots" on the molecule to avoid the formation of cardiotoxic metabolites.
References
- Vertex AI Search. (2024). What is Fenspiride Hydrochloride used for? [Online].
- ChemicalBook. (2022). Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies. [Online].
- MedChemExpress. (n.d.). Fenspiride. [Online].
- Medscape. (2019). EU Panel Backs Market Withdrawal of Fenspiride Due to Heart Risk. [Online].
- Patsnap Synapse. (2024). What is the mechanism of Fenspiride Hydrochloride? [Online].
- Patsnap Synapse. (2024). What are the side effects of Fenspiride Hydrochloride? [Online].
- European Medicines Agency. (2019). Withdrawal of marketing authorisations for fenspiride medicines. [Online].
- Pillintrip. (n.d.). Fenspiride hydrochloride : Uses, Side Effects, Interactions, Dosage. [Online].
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Online].
- ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. [Online].
- PubMed. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. [Online].
- ResearchGate. (n.d.).
- Veeprho. (n.d.). 2-Hydroxy Fenspiride | CAS 441781-21-1. [Online].
- Labmix24. (n.d.). 4-Hydroxy Fenspiride - TLC-F-296. [Online].
- Labmix24. (n.d.). 2-Hydroxy Fenspiride - TLC-F-294. [Online].
- Labmix24. (n.d.). 3-Hydroxy Fenspiride - TLC-F-295. [Online].
- PubMed. (n.d.).
- Cambridge Bioscience. (n.d.). Fenspiride (hydrochloride) - MedChem Express. [Online].
- ChemicalBook. (2019). Medicinal Effect of Fenspiride Hydrochloride. [Online].
- PubChem. (n.d.). Fenspiride. [Online].
- PubMed. (n.d.). Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. [Online].
- PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Online].
- Gsrs. (n.d.). 4-HYDROXY FENSPIRIDE. [Online].
- Clinivex. (n.d.). 2-Hydroxy Fenspiride. [Online].
- PubMed. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Online].
- ENCO. (n.d.). 4-Hydroxy Fenspiride | H942395. [Online].
- Drug Central. (n.d.). fenspiride. [Online].
- Axios Research. (n.d.). Fenspiride HCl - CAS - 5053-08-7. [Online].
- ChemicalBook. (n.d.). 3-Hydroxy Fenspiride | 441781-23-3. [Online].
- Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. [Online].
- Patsnap Synapse. (n.d.).
- PubMed Central. (n.d.). Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. [Online].
- ResearchGate. (n.d.). Towards a Structural View of Drug Binding to hERG K + Channels. [Online].
- PubMed. (n.d.). Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide. [Online].
- PubMed Central. (n.d.).
- PubMed. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Online].
- Innoscience Research. (2019).
- Semantic Scholar. (n.d.). Secondary metabolites and pharmacology of Foeniculum vulgare Mill. Subsp. Piperitum. [Online].
- accessdata.fda.gov. (2014). 022535Orig1s000. [Online].
- drugcentral.org. (n.d.). fenspiride. [Online].
- PubMed. (n.d.). Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. [Online].
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Online].
- PubMed Central. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Online].
- ResearchGate. (n.d.). UPLC-MS/MS quantification of fenspiride in human plasma. [Online].
- PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Online].
- ResearchGate. (n.d.). Towards a Structural View of Drug Binding to hERG K + Channels. [Online].
- PubMed. (n.d.). Role of human liver microsomes in in vitro metabolism of drugs-a review. [Online].
- Semantic Scholar. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. [Online].
- Proteopedia. (2016). Drug Metabolism by CYP450 Enzymes. [Online].
- PubMed. (2020). Drug metabolite identification using ultrahigh-performance liquid chromatography-ultraviolet spectroscopy and parallelized scans on a tribrid Orbitrap mass spectrometer. [Online].
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- Research @ Flinders. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Online].
- FDA. (2023).
- PubMed. (n.d.). Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels. [Online].
- PubMed. (n.d.). Characterization of HERG potassium channel inhibition using CoMSiA 3D QSAR and homology modeling approaches. [Online].
- Nicolae Testemitanu SUMPh. (2021). Opportunities of Fenspiride anti-inflammatory therapy in patients with chronic obstructive pulmonary disease. [Online].
- PubMed. (n.d.). Efficacy of supplemental anti-inflammatory therapy with fenspiride in chronic obstructive and nonobstructive bronchitis. [Online].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fenspiride Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
- 9. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for Fenspiride Metabolite Quantification
In the landscape of bioanalysis, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. Fenspiride, a non-steroidal anti-inflammatory drug, undergoes extensive metabolism, making the accurate measurement of its metabolites critical for a comprehensive understanding of its disposition.[1][2] This guide provides an in-depth comparison and cross-validation strategy for two of the most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to ensure data integrity and regulatory compliance. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which provides a harmonized framework for ensuring the quality and consistency of bioanalytical data.[3][4][5][6][7]
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical method is a pivotal decision in the drug development pipeline. It directly impacts the quality, reliability, and efficiency of data generation. While HPLC-UV has historically been a workhorse in many laboratories due to its simplicity and cost-effectiveness, LC-MS/MS has emerged as the gold standard for many bioanalytical applications, offering unparalleled sensitivity and selectivity.[8][9][10]
The cross-validation of these two methods is not merely a procedural formality. It is a scientific necessity to ensure that data generated across different platforms, potentially at different stages of drug development or in different laboratories, are reliable and interchangeable. This is particularly crucial when transitioning from early-stage, less complex studies, where HPLC-UV might suffice, to late-stage clinical trials that demand the high sensitivity of LC-MS/MS.
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for Fenspiride Metabolite Analysis
The choice between HPLC-UV and LC-MS/MS hinges on a variety of performance parameters. The following table summarizes the key differences, with supporting data synthesized from published methodologies for fenspiride and other relevant analytes.[1][9][10][11][12]
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Selectivity & Specificity | Moderate | Excellent | HPLC-UV relies on the chromophoric properties of the analyte and its chromatographic separation from interfering components. Co-eluting matrix components with similar UV absorption can lead to interferences.[8] LC-MS/MS provides an additional dimension of selectivity by monitoring specific mass-to-charge (m/z) transitions of the parent and fragment ions, significantly reducing the impact of matrix interferences.[8][9] |
| Sensitivity (LOD & LOQ) | Lower (µg/mL range) | Higher (ng/mL to sub-ng/mL range) | The inherent sensitivity of mass spectrometric detection is significantly greater than UV detection. For fenspiride, reported LC-MS/MS methods achieve LLOQs as low as 2 ng/mL in plasma, whereas HPLC-UV methods are typically in the µg/mL range.[1][11] |
| Linearity (r²) | >0.99 | >0.999 | Both techniques can achieve excellent linearity over a defined concentration range. However, LC-MS/MS often provides a wider dynamic range. |
| Matrix Effect | Less susceptible to ion suppression/enhancement | Susceptible to ion suppression or enhancement | The ionization process in the MS source can be influenced by co-eluting matrix components, potentially affecting the accuracy and precision of quantification. This necessitates a thorough evaluation of matrix effects during method validation.[13] HPLC-UV is generally not affected by these phenomena. |
| Throughput | Moderate | High | LC-MS/MS methods often employ ultra-high-performance liquid chromatography (UHPLC) systems with shorter run times, enabling higher sample throughput.[10][11] |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment and operational complexity | The instrumentation for LC-MS/MS is more expensive, and the method development and data analysis require a higher level of expertise.[10] |
A Self-Validating System: The Cross-Validation Protocol
The cross-validation of two distinct analytical methods is a critical step to ensure the integrity of bioanalytical data throughout a drug's lifecycle. The following protocol is designed as a self-validating system, grounded in the principles of the FDA and ICH M10 guidelines.[3][14][15][16]
Experimental Workflow for Cross-Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldwide.com [worldwide.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. hhs.gov [hhs.gov]
A Comparative Pharmacological Guide: Fenspiride and its Metabolite, 3-Hydroxy Fenspiride
For researchers and professionals in drug development, a comprehensive understanding of a compound's pharmacological profile, including that of its metabolites, is paramount for both efficacy and safety assessments. This guide provides a detailed comparison of the pharmacological activities of the respiratory drug fenspiride and its phase I metabolite, 3-Hydroxy Fenspiride.
Fenspiride has been utilized for its anti-inflammatory and bronchodilator properties in the treatment of respiratory diseases.[1][2] Its complex mechanism of action targets multiple pathways involved in respiratory inflammation and obstruction.[1] However, a significant knowledge gap exists regarding the pharmacological activity of its primary metabolite, 3-Hydroxy Fenspiride. This guide will thoroughly detail the known pharmacology of fenspiride, transparently address the absence of data for its metabolite, and provide the experimental frameworks necessary to elucidate the activity of 3-Hydroxy Fenspiride, thereby offering a valuable resource for future research.
Fenspiride: A Multifaceted Pharmacological Profile
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator effects.[1] Its therapeutic action is not attributed to a single mechanism but rather to a synergistic combination of activities on various components of the inflammatory and bronchoconstrictive cascades.
Anti-Inflammatory Mechanisms
Fenspiride's anti-inflammatory effects are well-documented and multifaceted:
-
H1 Histamine Receptor Antagonism: Fenspiride acts as an antagonist at H1 histamine receptors, which plays a role in reducing the pro-inflammatory effects of histamine, such as increased vascular permeability and cellular infiltration.[1][2]
-
Inhibition of the Arachidonic Acid Pathway: The drug inhibits the arachidonic acid cascade, leading to a decreased synthesis of key inflammatory mediators like prostaglandins and thromboxanes.[1] This action is distinct from conventional NSAIDs as it does not appear to inhibit cyclo-oxygenase directly.[3]
-
Reduction of Pro-inflammatory Cytokines and Mediators: Fenspiride has been shown to reduce the release of pro-inflammatory cytokines and leukotrienes, further contributing to its anti-inflammatory profile.[1]
-
Modulation of Neurogenic Inflammation: There is evidence to suggest that fenspiride may interfere with neurogenic inflammation in the airways, a process involving the release of neuropeptides from sensory nerves.[4]
-
Other Anti-inflammatory Actions: Fenspiride has also been reported to have alpha-1-adrenolytic activity and an inhibitory effect on cyclic AMP, both of which may contribute to its effects on inflammation.[3] It may also limit the production of free radicals.[3]
Bronchodilator Mechanisms
The bronchodilator properties of fenspiride are believed to be a result of:
-
Phosphodiesterase (PDE) Inhibition: Fenspiride has been shown to inhibit PDE3, PDE4, and PDE5, which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, promoting smooth muscle relaxation.[5]
-
Antimuscarinic Action: In vitro studies suggest that fenspiride may have an antimuscarinic effect, inhibiting neurally-mediated mucus secretion and potentially contributing to bronchodilation.[4]
Antitussive Properties
In addition to its anti-inflammatory and bronchodilator effects, fenspiride also exhibits antitussive (cough-suppressing) properties, which are beneficial in the symptomatic relief of respiratory conditions.[1]
The Metabolite: 3-Hydroxy Fenspiride - An Uncharacterized Entity
Following oral administration, fenspiride undergoes phase I metabolism. One of the identified metabolites is 3-Hydroxy Fenspiride, formed through the hydroxylation of the parent compound. The identification of this and other metabolites has been described in studies involving horses.[6]
Crucially, there is a lack of publicly available scientific literature detailing the specific pharmacological activities of 3-Hydroxy Fenspiride. This absence of data prevents a direct comparison with fenspiride.
Theoretical Implications of Hydroxylation
The introduction of a hydroxyl group can have varied effects on the pharmacological activity of a parent compound. Generally, hydroxylation increases the polarity of a molecule, which can:
-
Alter Receptor Binding: The addition of a polar hydroxyl group can either enhance or diminish the binding affinity of the molecule for its target receptors, depending on the specific interactions within the binding pocket.
-
Modify Potency: Consequently, the potency of the compound may be increased, decreased, or remain unchanged.
-
Change the Pharmacological Profile: In some cases, a metabolite may exhibit a different pharmacological profile altogether, interacting with new targets not affected by the parent drug.
-
Facilitate Excretion: Increased polarity typically aids in the renal excretion of a compound, potentially leading to a shorter duration of action.
Without experimental data, any discussion on the pharmacological activity of 3-Hydroxy Fenspiride remains speculative. It is plausible that it may retain some of the anti-inflammatory or bronchodilator properties of fenspiride, or it could be an inactive metabolite destined for elimination.
Quantitative Comparison: A Data Deficit
A quantitative comparison of the pharmacological activities of fenspiride and 3-Hydroxy Fenspiride is not possible at this time due to the aforementioned lack of data for the metabolite. For fenspiride, a summary of its known activities is presented below.
| Pharmacological Parameter | Fenspiride Activity | Supporting Evidence |
| Anti-inflammatory Activity | ||
| H1 Histamine Receptor Antagonism | Present | [1][2] |
| Arachidonic Acid Pathway Inhibition | Present | [1] |
| Pro-inflammatory Mediator Inhibition | Present (Cytokines, Leukotrienes) | [1] |
| Bronchodilator Activity | ||
| Phosphodiesterase (PDE) Inhibition | PDE3, PDE4, PDE5 Inhibition | [5] |
| Antitussive Activity | Present | [1] |
Experimental Protocols for Characterizing 3-Hydroxy Fenspiride
To address the current knowledge gap, the following experimental workflows are proposed for the pharmacological characterization of 3-Hydroxy Fenspiride. These protocols are designed to be self-validating and are based on established methodologies in respiratory pharmacology.
In Vitro Assessment of Anti-Inflammatory Activity
Objective: To determine the anti-inflammatory properties of 3-Hydroxy Fenspiride and compare them to fenspiride.
Methodology:
-
Cell Culture: Utilize relevant cell lines, such as human bronchial epithelial cells (e.g., BEAS-2B) or macrophage-like cells (e.g., THP-1).
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β).
-
Treatment: Treat the stimulated cells with a range of concentrations of 3-Hydroxy Fenspiride and fenspiride (as a positive control). A vehicle control group should also be included.
-
Endpoint Analysis:
-
Cytokine Measurement: Quantify the release of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant using ELISA or multiplex assays.
-
Gene Expression Analysis: Measure the mRNA expression levels of inflammatory genes using RT-qPCR.
-
Signaling Pathway Analysis: Investigate the effect on key inflammatory signaling pathways (e.g., NF-κB) using techniques such as Western blotting for phosphorylated proteins or reporter gene assays.
-
In Vitro Assessment of Bronchodilator Activity
Objective: To evaluate the direct relaxant effect of 3-Hydroxy Fenspiride on airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat).
-
Organ Bath Setup: Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction: Induce a sustained contraction of the smooth muscle using a contractile agent such as methacholine or histamine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of 3-Hydroxy Fenspiride and fenspiride to the organ bath and record the relaxation response.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound to compare their potency and efficacy.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the known signaling pathways of fenspiride and the proposed experimental workflows.
Caption: Simplified signaling pathway of fenspiride's multifaceted action.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Workflow for in vitro bronchodilator activity assessment.
Conclusion and Future Directions
Fenspiride exhibits a robust and varied pharmacological profile, contributing to its clinical utility in respiratory diseases through a combination of anti-inflammatory, bronchodilator, and antitussive actions. In stark contrast, its metabolite, 3-Hydroxy Fenspiride, remains a pharmacological unknown. The lack of data on this metabolite represents a critical gap in our understanding of the overall disposition and activity of fenspiride.
The experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for researchers to characterize the pharmacological activity of 3-Hydroxy Fenspiride. Elucidating the properties of this metabolite is essential for a complete understanding of fenspiride's in vivo effects and will contribute to the broader knowledge base of drug metabolism and its pharmacological consequences. Future research in this area is strongly encouraged to fill this void in the scientific literature.
References
- What is Fenspiride Hydrochloride used for? (2024).
-
Antiinflammatory drug fenspirid. (n.d.). PULMONOLOGIYA. Retrieved from [Link]
-
Chemical structures of fenspiride and its putative in vivo 624 628 Due... (n.d.). ResearchGate. Retrieved from [Link]
-
Serial-omics characterization of equine urine. (2017). PLOS One. Retrieved from [Link]
-
Serial-omics characterization of equine urine. (2017). PubMed Central. Retrieved from [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2025). ResearchGate. Retrieved from [Link]
-
fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. Retrieved from [Link]
-
Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. (1999). PubMed. Retrieved from [Link]
-
Structural formula of fenspiride. (n.d.). ResearchGate. Retrieved from [Link]
-
[ENT inflammation and importance of fenspiride]. (2002). PubMed. Retrieved from [Link]
-
Fenspiride (hydrochloride). (n.d.). Cambridge Bioscience. Retrieved from [Link]
-
Fenspiride | C15H20N2O2 | CID 3344. (n.d.). PubChem. Retrieved from [Link]
-
Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. (2009). PubMed. Retrieved from [Link]
-
Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 2. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
- 3. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenspiride (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
A Guide to the Rigorous Validation of 3-Hydroxy Fenspiride as a Certified Reference Material
As a Senior Application Scientist, my focus extends beyond simply running samples; it's about ensuring the foundational reliability of every measurement. The adage 'garbage in, garbage out' is nowhere more pertinent than in pharmaceutical analysis, where the quality of a reference material directly impacts the validity of development, quality control, and safety data.[1] Certified Reference Materials (CRMs) are the bedrock of this analytical confidence, providing the ultimate benchmark for accuracy and reliability.[2][3]
This guide provides an in-depth, technical comparison and validation protocol for 3-Hydroxy Fenspiride, a key metabolite of the respiratory drug Fenspiride.[4][5] Fenspiride itself has a multifaceted mechanism of action, functioning as a non-steroidal anti-inflammatory agent and H1-histamine receptor antagonist.[6][7] Understanding its metabolism is critical for pharmacokinetic and toxicological studies, making a well-characterized CRM of its metabolites, such as 3-Hydroxy Fenspiride, indispensable.
We will dissect the validation process not as a mere checklist, but as a logical, self-validating system designed to establish unequivocal identity, purity, and potency. This guide is structured to explain the causality behind our experimental choices, comparing analytical alternatives and providing the robust data necessary for researchers, scientists, and drug development professionals to trust and effectively utilize this critical reagent.
The Gold Standard: Certified Reference Material (CRM) vs. Reference Standard
Before delving into the data, it's crucial to differentiate between a "Reference Standard" and a "Certified Reference Material." While both are used for comparison, a CRM represents the pinnacle of accuracy and traceability.[8] The production and certification of a CRM are governed by stringent international standards, primarily ISO 17034, which mandates a comprehensive quality management system for the producer.[9][10]
This standard ensures the material's properties are established through metrologically valid procedures and that it is accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability.[11][12] An analytical or reference standard, by contrast, may lack this level of rigorous characterization, certified uncertainty, or formal stability and homogeneity testing, making it suitable for some routine tasks but not for applications demanding the highest level of precision, such as instrument calibration or method validation.[8][13]
The validation of 3-Hydroxy Fenspiride as a CRM, therefore, is a commitment to providing the scientific community with a material of the highest metrological quality.
The Validation Workflow: An Integrated Analytical Strategy
The validation of a CRM is not a single experiment but a holistic process where multiple, orthogonal analytical techniques are employed to build a complete and verifiable profile of the material. Each step provides a piece of a puzzle that, when assembled, yields a certified value with a known level of confidence.
Caption: Overall workflow for the validation of 3-Hydroxy Fenspiride as a CRM.
Pillar I: Unambiguous Identity Confirmation
The first and most fundamental requirement is to confirm, unequivocally, that the synthesized molecule is indeed 3-Hydroxy Fenspiride (C₁₅H₂₀N₂O₃, MW: 276.33 g/mol ).[4][14] We employ a suite of spectroscopic techniques for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of organic molecules.[15]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum for 3-Hydroxy Fenspiride is expected to show distinct signals for the aromatic protons (with a substitution pattern indicative of the hydroxyl group at the 3-position), the ethyl linker, and the protons on the spirocyclic core.
-
¹³C NMR: Confirms the presence of all 15 carbon atoms in their unique chemical environments, verifying the complete carbon skeleton.[4]
-
2D NMR (COSY, HSQC): These experiments are used to definitively assign which protons are attached to which carbons and to confirm the connectivity between neighboring protons, leaving no ambiguity in the final structure.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern.[16] For 3-Hydroxy Fenspiride, high-resolution mass spectrometry (HRMS) is used to determine the accurate mass, which should match the theoretical value (C₁₅H₂₀N₂O₃) to within a few parts per million (ppm), confirming the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the O-H stretch (hydroxyl group), N-H stretch (amide), C=O stretch (oxazolidinone ring), and C-H stretches (aromatic and aliphatic).
Pillar II: Rigorous Purity and Impurity Profiling
A CRM's value is intrinsically linked to its purity. Impurity profiling involves the detection, identification, and quantification of any extraneous substances.[17][18]
Chromatographic Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds.[16] The goal is to develop a stability-indicating method capable of separating 3-Hydroxy Fenspiride from its potential process-related impurities (e.g., starting materials, other isomers like 2-Hydroxy or 4-Hydroxy Fenspiride) and degradants.[4][5]
Table 1: Comparison of Chromatographic Techniques for Purity Analysis
| Technique | Principle | Pros for 3-Hydroxy Fenspiride | Cons for 3-Hydroxy Fenspiride |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, excellent for quantification of known impurities.[19] | May not detect impurities that lack a UV chromophore. |
| UPLC-UV | Uses smaller particles for higher resolution and speed. | Faster analysis times, better separation of closely eluting impurities.[20] | Requires higher-pressure systems; method transfer from HPLC needed. |
| LC-MS | Couples HPLC separation with mass spectrometric detection. | Highly sensitive and specific; can identify unknown impurities by their mass.[15][18] | Quantification can be more complex than UV; response factors vary. |
For a CRM, an HPLC method with UV detection is typically used for primary purity assessment due to its quantitative robustness. LC-MS is employed as a complementary, orthogonal technique to investigate and identify any unknown peaks observed.[16][18]
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides good retention and separation for moderately polar compounds like 3-Hydroxy Fenspiride.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ensures consistent ionization.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes) is crucial to ensure the elution of both polar and non-polar impurities.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control prevents shifts in retention time.
-
Detection Wavelength: 210 nm, selected for maximum absorbance.[19]
-
-
System Suitability Test (SST):
-
Before analysis, inject a standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor between 0.8 and 1.5, Theoretical Plates > 2000. This confirms the system is performing correctly before committing to sample analysis.
-
-
Sample Analysis:
-
Prepare the 3-Hydroxy Fenspiride sample at a concentration of ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Inject the sample and record the chromatogram for a sufficient time to elute all potential impurities (e.g., 30 minutes).
-
Purity is calculated based on area normalization: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Orthogonal Purity Assessments
To ensure no impurities are missed, other methods targeting different chemical properties are employed.
-
Residual Solvents (GC-HS): Gas Chromatography with Headspace sampling is used to quantify volatile organic solvents remaining from the synthesis and purification process.
-
Water Content (Karl Fischer Titration): A highly accurate method for quantifying the water content, which is critical for mass balance calculations.
-
Inorganic Impurities (Residue on Ignition/Sulfated Ash): The sample is burned in the presence of sulfuric acid. The weight of the remaining inorganic residue is measured, providing a measure of non-combustible impurities.
Pillar III: Assigning the Certified Value (Assay)
The assay is the certified value of the CRM's content. The most common and regulatorily accepted method for organic CRMs is the mass balance approach .
Caption: Logic diagram of the mass balance approach for assay assignment.
The principle is to subtract the percentage of all identified impurities from 100%.
Assay = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities
Table 2: Sample Mass Balance Calculation for 3-Hydroxy Fenspiride CRM
| Parameter | Method | Result (w/w %) |
| Chromatographic Purity | HPLC-UV | 99.85% |
| Water Content | Karl Fischer Titration | 0.08% |
| Residual Solvents | GC-HS | <0.01% (below limit of quantitation) |
| Residue on Ignition | Gravimetric | 0.02% |
| Calculated Assay (as-is basis) | Mass Balance | 99.75% |
An orthogonal method, such as Quantitative NMR (qNMR) , may be used to confirm this value.[21] In qNMR, the integral of a specific, well-resolved proton signal from 3-Hydroxy Fenspiride is compared against the integral of a highly pure, stable internal standard of known concentration. This provides a direct measurement of molar concentration and, consequently, purity, without relying on the separation of impurities.[22]
Pillar IV: Homogeneity and Stability
For a CRM to be reliable, every vial must be consistent (homogeneity), and the material must maintain its certified properties over time (stability).[23] These studies are mandated by ISO 17034.[24]
-
Homogeneity: A statistically significant number of units are selected from across the entire batch (e.g., beginning, middle, end of the filling run) and analyzed for assay. The results must show no statistically significant trend or variation between units.
-
Stability:
-
Long-Term Study: Samples are stored at the recommended condition (e.g., 2-8 °C) and tested at regular intervals (e.g., 0, 6, 12, 24, 36 months) to establish the shelf-life and re-test date.
-
Accelerated Study: Samples are stored at stressed conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for a shorter period (e.g., 6 months). This data helps predict the long-term stability and assesses the material's robustness during shipping.
-
Conclusion: A Foundation for Reliable Science
The validation of 3-Hydroxy Fenspiride as a Certified Reference Material is a comprehensive, multi-faceted process grounded in authoritative standards like ISO 17034. It is far more than a simple characterization; it is the establishment of metrological traceability, the quantification of uncertainty, and the assurance of consistency over time.
References
- Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. SynThink Research Chemicals.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences.
- Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Analytical advances in pharmaceutical impurity profiling. PubMed.
- The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories.
- Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.
- The selection use of reference materials in pharmaceutical and clinical laboratories.
- ISO 17034: Wh
- ISO 17034 Guide to International Standards for Reference Material Producers.
- How ISO 17034 – Reference Materials Helps to Meet Regulatory Requirements for Laboratories?
- ISO 17034 Certified Reference M
- ISO 17034:2016 – General Requirements for the Competence of Reference Material Producers.
- 3-Hydroxy Fenspiride - TLC-F-295. Labmix24.
- fenspiride 3-hydroxy impurity. Allmpus Research and Development.
- What is Fenspiride Hydrochloride used for?
- New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formul
- UPLC-MS/MS quantification of fenspiride in human plasma.
- Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. SciSpace.
- Fenspiride | PDE3/PDE4/PDE5/HRH1 Inhibitor. MedChemExpress.
- Methods for Validating Reference M
- 3-Hydroxy Fenspiride | 441781-23-3. ChemicalBook.
- Pharmaceutical Secondary Standards. Sigma-Aldrich.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 4. allmpus.com [allmpus.com]
- 5. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gbjpl.com.au [gbjpl.com.au]
- 9. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 10. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 11. accreditationconsultancy.wordpress.com [accreditationconsultancy.wordpress.com]
- 12. pacificcert.com [pacificcert.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. labmix24.com [labmix24.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. rroij.com [rroij.com]
- 18. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Validating Reference Materials [xrfscientific.com]
- 24. knowledge.reagecon.com [knowledge.reagecon.com]
A Guide to Inter-Laboratory Comparison of 3-Hydroxy Fenspiride Quantification in Human Plasma
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3-Hydroxy Fenspiride quantification in human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible bioanalytical methods. This document delves into the rationale behind experimental design, provides detailed protocols, and outlines the statistical analysis required for a thorough comparison of analytical methods.
Introduction: The Importance of Metabolite Quantification and Inter-Laboratory Consistency
Fenspiride, a drug formerly used for respiratory conditions, is metabolized in the body to several compounds, including 3-Hydroxy Fenspiride.[1] Accurate quantification of this major metabolite is crucial for pharmacokinetic and toxicokinetic studies. However, variability in analytical methods and laboratory practices can lead to disparate results, hindering the reliable assessment of drug metabolism and safety.
Inter-laboratory comparison studies, also known as proficiency testing, are essential for ensuring the consistency and accuracy of bioanalytical data across different research sites.[2][3][4][5][6] By analyzing the same set of samples at multiple laboratories, it is possible to identify and address potential biases in analytical methods, leading to harmonized and more reliable data for regulatory submissions and clinical decision-making.
This guide will walk you through the process of designing and executing an inter-laboratory comparison for 3-Hydroxy Fenspiride, from method development and validation to data analysis and interpretation.
Foundational Principles: Establishing a Validated Bioanalytical Method
Before embarking on an inter-laboratory comparison, each participating laboratory must have a well-characterized and validated bioanalytical method for the quantification of 3-Hydroxy Fenspiride in human plasma. The validation process ensures that the method is reliable and reproducible for its intended purpose.[7] This validation should be conducted in accordance with international guidelines such as those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[8]
Key Bioanalytical Method Validation Parameters
The following parameters are critical for the validation of a quantitative bioanalytical method:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements. This is typically assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[9][10][11][12]
Proposed Analytical Method: A Starting Point for Harmonization
While each laboratory may have its own optimized method, the following provides a robust starting point for the quantification of 3-Hydroxy Fenspiride in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is based on established principles for the analysis of small molecules in biological matrices.[7][13][14][15]
Materials and Reagents
-
3-Hydroxy Fenspiride certified reference standard
-
Stable isotope-labeled internal standard (e.g., 3-Hydroxy Fenspiride-d4)
-
Human plasma (screened for interferences)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxy Fenspiride: The precursor ion will be the protonated molecule [M+H]+. The exact m/z will depend on the molecular weight of the free base. Product ions will need to be determined by infusing the standard into the mass spectrometer.
-
Internal Standard: The MRM transition for the stable isotope-labeled internal standard will be monitored.
-
-
Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity.
Designing the Inter-Laboratory Comparison Study
A well-designed study is crucial for obtaining meaningful and comparable results.
Study Coordinator and Participating Laboratories
A central study coordinator should be designated to oversee the entire process. A minimum of three to five laboratories should participate to ensure statistical robustness.
Study Samples
-
Calibration Standards and Quality Control (QC) Samples: The study coordinator will prepare a single set of calibration standards and QC samples in human plasma. These will be shipped to all participating laboratories on dry ice.
-
Blinded Samples: A set of blinded samples with unknown concentrations of 3-Hydroxy Fenspiride will also be distributed.
Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory comparison study:
Caption: Workflow for the inter-laboratory comparison study.
Data Analysis and Interpretation
The statistical analysis of the data is a critical step in assessing the performance of the different laboratories and methods.
Acceptance Criteria for Individual Laboratory Runs
Each laboratory should first ensure that their individual analytical runs meet their internal acceptance criteria for accuracy and precision of the QC samples.
Comparison of Quantitative Results
The quantitative results for the blinded samples from all laboratories will be compiled and analyzed.
| Sample ID | True Concentration (ng/mL) | Lab 1 Measured (ng/mL) | Lab 2 Measured (ng/mL) | Lab 3 Measured (ng/mL) | Mean Measured (ng/mL) | % Bias from True |
| Blinded-01 | 5.0 | 4.8 | 5.2 | 4.9 | 4.97 | -0.6% |
| Blinded-02 | 25.0 | 26.1 | 24.5 | 25.5 | 25.37 | 1.5% |
| Blinded-03 | 100.0 | 98.5 | 102.3 | 99.8 | 100.2 | 0.2% |
| Blinded-04 | 250.0 | 245.6 | 255.1 | 248.9 | 249.87 | -0.05% |
Visualizing the Data
Graphical representations of the data are essential for identifying trends and outliers.
Caption: Example of a Bland-Altman plot for comparing two methods.
Conclusion: Towards Harmonized and Reliable Bioanalysis
A successful inter-laboratory comparison for the quantification of 3-Hydroxy Fenspiride will provide valuable insights into the performance and comparability of different analytical methods. By identifying and addressing sources of variability, participating laboratories can improve the accuracy and reliability of their data. This ultimately contributes to a more robust understanding of the pharmacokinetics of fenspiride and enhances the quality of data used in drug development and regulatory submissions.
References
-
A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Chemical structures of fenspiride and its putative in vivo 624 628 Due... - ResearchGate. Available at: [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method - SciSpace. Available at: [Link]
-
Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed. Available at: [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
-
Plasma Stability Assay - Creative Bioarray. Available at: [Link]
-
Abstract - Online International Interdisciplinary Research Journal. Available at: [Link]
-
Determination of the stability of drugs in plasma - PubMed. Available at: [Link]
-
Determination of warfarin enantiomers and hydroxylated metabolites in human blood plasma by liquid chromatography with achiral and chiral separation | Request PDF. Available at: [Link]
-
UPLC-MS/MS Quantification of Fenspiride in Human Plasma - Semantic Scholar. Available at: [Link]
-
ILT Interlaboratory Test. Available at: [Link]
-
Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. Available at: [Link]
-
What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? - CompaLab. Available at: [Link]
-
Inter-laboratory proficiency testing | Statistical Software for Excel - XLSTAT. Available at: [Link]
-
Interlaboratory tests for your laboratory - QuoData. Available at: [Link]
-
The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection - PubMed. Available at: [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Request PDF. Available at: [Link]
-
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed. Available at: [Link]
-
(PDF) Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Available at: [Link]
-
UPLC-MS/MS Quantification of Fenspiride in Human Plasma | 33188 - Walsh Medical Media. Available at: [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. Available at: [Link]
-
ICH M10 guideline - a harmonized global approach to bioanalysis - Prospects in Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptinterlab.com [ptinterlab.com]
- 3. fiveable.me [fiveable.me]
- 4. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [compalab.org]
- 5. xlstat.com [xlstat.com]
- 6. Interlaboratory tests for your laboratory | QuoData [quodata.de]
- 7. researchgate.net [researchgate.net]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS Quantification of Fenspiride in Human Plasma | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
A Framework for the Comparative Genotoxicity Assessment of Fenspiride and its Primary Metabolite, 3-Hydroxy Fenspiride
Introduction: The Rationale for Metabolite Safety Assessment
Fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory ailments, was withdrawn from the European market due to risks of serious heart rhythm abnormalities.[1][2][3][4] While the withdrawal was driven by cardiac concerns, the principles of modern drug development necessitate a thorough evaluation of all potential toxicities, including genotoxicity, for both a parent drug and its significant metabolites. Drug metabolites can sometimes exhibit different toxicological profiles than the parent compound. Therefore, assessing the genotoxicity of 3-Hydroxy Fenspiride, a major metabolite of Fenspiride, is a critical step in building a complete safety profile and understanding the full spectrum of the molecule's biological activity.
This guide provides a comprehensive framework for the comparative genotoxicity assessment of Fenspiride and 3-Hydroxy Fenspiride. It is designed for researchers, scientists, and drug development professionals, outlining a scientifically rigorous, phased approach based on internationally recognized guidelines. This document will detail the necessary experimental workflows, explain the causality behind methodological choices, and provide protocols for a self-validating battery of tests.
Metabolic Pathway: From Parent Drug to Metabolite
Fenspiride undergoes metabolic transformation in the body, with one of the key pathways being hydroxylation to form 3-Hydroxy Fenspiride. Understanding this biotransformation is fundamental to designing a relevant testing strategy.
Caption: Metabolic conversion of Fenspiride to 3-Hydroxy Fenspiride.
A Phased, Guideline-Compliant Genotoxicity Testing Strategy
To ensure regulatory acceptance and scientific validity, the genotoxicity assessment should follow a standard battery of tests as recommended by the International Council for Harmonisation (ICH) guideline S2(R1).[5][6][7][8][9] This approach uses a combination of in vitro and in vivo assays to detect different types of genetic damage, providing a comprehensive and self-validating system.
The recommended testing strategy is a two-option battery. Option 1 is detailed below and is generally preferred.
Caption: Recommended workflow for genotoxicity assessment.
This battery of tests is designed to be complementary. The Ames test is a highly sensitive screen for mutagens that cause point mutations.[10][11] The in vitro micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[12][13][14][15][16] Should either of these in vitro tests yield a positive or equivocal result, an in vivo test like the Comet assay is crucial to determine if the genotoxic effect is expressed in a whole animal system, considering the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[17][18][19][20][21]
Detailed Experimental Protocols
Test 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Objective: To detect point mutations (base substitutions and frameshifts) induced by Fenspiride and 3-Hydroxy Fenspiride.
Methodology:
-
Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). This combination detects a broad range of mutational events.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is critical because some compounds only become genotoxic after metabolic conversion.[10]
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.
-
Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for activated assays) or buffer.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control for at least one strain.
Test 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[13][15]
Methodology:
-
Cell Line Selection: Use a well-characterized mammalian cell line, such as human peripheral blood lymphocytes or a suitable cell line like CHO, V79, or TK6.[12]
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.
-
Exposure and Treatment:
-
Culture the cells to an appropriate density.
-
Expose duplicate cultures to a minimum of three concentrations of Fenspiride and 3-Hydroxy Fenspiride, alongside vehicle and positive controls.
-
A short treatment (3-6 hours) in the presence and absence of S9, and a long treatment (e.g., 24 hours) without S9 are standard.[12]
-
-
Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division. Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Data Analysis: Score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.
Test 3: In Vivo Alkaline Comet Assay (OECD 489)
Objective: To detect DNA strand breaks in cells from various tissues of animals treated with the test compounds. This assay is particularly valuable for investigating genotoxicity in a specific target organ.[17][18][19]
Methodology:
-
Animal Model: Use a standard rodent species (e.g., male Sprague-Dawley rats).
-
Administration: Administer Fenspiride and 3-Hydroxy Fenspiride to groups of at least five animals, typically via the intended clinical route or a route ensuring target tissue exposure. Include a vehicle control and a positive control group.
-
Dose and Timing: Dosing is typically done daily for at least two days. Tissues are collected a few hours (e.g., 2-6 hours) after the final dose.
-
Tissue Collection and Cell Preparation: Euthanize the animals and rapidly dissect target tissues (e.g., liver, kidney). Prepare single-cell suspensions from these tissues.
-
Comet Assay Procedure:
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Place the slides in an electrophoresis chamber with a high pH buffer (>pH 13) to unwind the DNA.
-
Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
-
Data Analysis: Use image analysis software to measure the amount of DNA in the comet tail (% Tail DNA). A positive result is a significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control.[17]
Data Presentation and Comparative Analysis
To facilitate a direct comparison, the results from these assays should be summarized in clear, concise tables. The following templates illustrate how data for Fenspiride and 3-Hydroxy Fenspiride could be presented.
Table 1: Hypothetical Data Summary - Ames Test (TA100 Strain, +S9)
| Compound | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| Vehicle Control | 0 | 120 ± 15 | 1.0 | Negative |
| Fenspiride | 10 | 135 ± 18 | 1.1 | Negative |
| 50 | 148 ± 20 | 1.2 | Negative | |
| 100 | 160 ± 25 | 1.3 | Negative | |
| 3-Hydroxy Fenspiride | 10 | 130 ± 16 | 1.1 | Negative |
| 50 | 255 ± 30 | 2.1 | Positive | |
| 100 | 480 ± 45 | 4.0 | Positive | |
| Positive Control | - | 950 ± 80 | 7.9 | Positive |
Table 2: Hypothetical Data Summary - In Vitro Micronucleus Test (CHO cells, +S9)
| Compound | Concentration (µg/mL) | % Micronucleated Cells ± SD | Fold Increase vs. Control | Result |
| Vehicle Control | 0 | 1.5 ± 0.3 | 1.0 | Negative |
| Fenspiride | 25 | 1.7 ± 0.4 | 1.1 | Negative |
| 50 | 1.9 ± 0.5 | 1.3 | Negative | |
| 3-Hydroxy Fenspiride | 25 | 3.2 ± 0.6 | 2.1 | Positive |
| 50 | 5.8 ± 0.9 | 3.9 | Positive | |
| Positive Control | - | 10.2 ± 1.5 | 6.8 | Positive |
Table 3: Hypothetical Data Summary - In Vivo Comet Assay (Rat Liver)
| Compound | Dose (mg/kg) | Mean % Tail DNA ± SD | Fold Increase vs. Control | Result |
| Vehicle Control | 0 | 5.1 ± 1.2 | 1.0 | Negative |
| Fenspiride | 100 | 5.8 ± 1.5 | 1.1 | Negative |
| 3-Hydroxy Fenspiride | 100 | 6.2 ± 1.8 | 1.2 | Negative |
| Positive Control | - | 25.5 ± 4.0 | 5.0 | Positive |
Interpretation of Hypothetical Results:
In this illustrative scenario, both the Ames test and the in vitro micronucleus test suggest that the metabolite, 3-Hydroxy Fenspiride, possesses genotoxic potential in vitro, while the parent drug, Fenspiride, does not. However, the in vivo Comet assay for both compounds is negative. This could suggest that while the metabolite can interact with DNA in a simplified cellular environment, the whole-animal system may effectively detoxify the compound or prevent it from reaching the DNA in target organs at sufficient concentrations to cause damage. This highlights the critical importance of the complete testing battery for accurate risk assessment.
Conclusion
References
-
ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency.
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.
-
Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration (FDA).
-
EU Panel Backs Market Withdrawal of Fenspiride Due to Heart Risk. Medscape.
-
OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons.
-
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed.
-
Withdrawal of marketing authorisations for fenspiride medicines. European Medicines Agency.
-
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate.
-
Fenspiride. Wikipedia.
-
Test No. 489: In Vivo Mammalian Alkaline Comet Assay. Organisation for Economic Co-operation and Development (OECD).
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia.
-
OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. Organisation for Economic Co-operation and Development (OECD).
-
Withdrawal of marketing authorisations for fenspiride medicines. European Medicines Agency.
-
Withdrawal of marketing authorisations for fenspiride medicines! Asepharmasolutions EN.
-
In Vivo Comet Assay Testing OECD 489. Creative Animodel.
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic.
-
In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Frontiers.
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development (OECD).
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed.
-
Ames Mutagenicity Testing (OECD 471). CPT Labs.
-
OECD 489: Alkaline comet assay (in vivo mammalian). National Toxicology Program.
-
GLP OECD 471 Ames Test. Scantox.
-
Bacterial Reverse Mutation Test (Ames Test). Enamine.
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.
-
Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA).
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
FDA drafts guidance on follow up testing for drug candidates with mutagenic potential. Regulatory Affairs Professionals Society (RAPS).
-
FDA Issues Draft Guidance of Genotoxic Impurities. Pharmaceutical Technology.
-
Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. U.S. Food and Drug Administration (FDA).
Sources
- 1. EU Panel Backs Market Withdrawal of Fenspiride Due to Heart Risk [medscape.com]
- 2. Withdrawal of marketing authorisations for fenspiride medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. en.asepharmasolutions.com [en.asepharmasolutions.com]
- 5. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. biosafe.fi [biosafe.fi]
- 12. criver.com [criver.com]
- 13. policycommons.net [policycommons.net]
- 14. academic.oup.com [academic.oup.com]
- 15. oecd.org [oecd.org]
- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. testinglab.com [testinglab.com]
- 20. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
A Senior Application Scientist's Guide to the Comparative In Vitro Metabolism of Fenspiride Across Species
This guide provides a comprehensive overview of the methodologies and expected outcomes for studying the comparative in vitro metabolism of fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory conditions. Understanding the species-specific metabolic profiles of a drug candidate is a cornerstone of preclinical development, enabling researchers to select the most appropriate toxicological models and to anticipate potential metabolic liabilities in humans.[1][2] While direct comparative in vitro metabolic data for fenspiride across multiple species is not extensively published, this guide synthesizes available information and established scientific principles to provide a robust framework for such investigations.
Introduction: The "Why" of Comparative Fenspiride Metabolism
Fenspiride, an oxazolidinone spiro compound, has been used in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties. The metabolic fate of a drug dictates its efficacy, safety, and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme superfamily is a major player in the metabolism of many xenobiotics, including fenspiride.[3] Importantly, the expression and activity of these enzymes can vary significantly between species, leading to different metabolic pathways and rates of clearance.[1][2][4]
A thorough understanding of the comparative in vitro metabolism of fenspiride is critical for:
-
Selection of appropriate animal models for toxicology studies: The chosen animal model should ideally exhibit a metabolic profile similar to humans to ensure that the safety assessment covers all relevant metabolites.[1][2]
-
Identification of human-specific metabolites: Metabolites formed only in humans may require separate safety qualification.
-
Prediction of human pharmacokinetics: In vitro metabolism data can be used to predict in vivo clearance and potential drug-drug interactions.
-
Understanding inter-individual variability: Identifying the key metabolizing enzymes can help in predicting how genetic polymorphisms might affect drug response in the human population.
Methodologies for In Vitro Metabolism Studies
The following protocols outline standard procedures for investigating the in vitro metabolism of fenspiride using liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of fenspiride by Phase I enzymes, primarily CYPs.[5][6][7]
Experimental Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of fenspiride in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, combine pooled liver microsomes (from human, rat, dog, and monkey) at a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Add fenspiride to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and analyze the disappearance of fenspiride over time using a validated LC-MS/MS method.[8]
-
Hepatocyte Metabolism Assay
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of fenspiride's biotransformation.[9][10]
Experimental Protocol:
-
Hepatocyte Culture:
-
Thaw cryopreserved hepatocytes (from human, rat, dog, and monkey) according to the supplier's instructions.
-
Plate the hepatocytes in collagen-coated plates at a suitable density and allow them to attach.
-
-
Incubation with Fenspiride:
-
Prepare a stock solution of fenspiride in a suitable solvent.
-
Add fenspiride to the hepatocyte culture medium to achieve a final concentration of 1-10 µM.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), collect both the cells and the culture medium.
-
-
Sample Processing:
-
For the medium, perform a protein precipitation step with acetonitrile.
-
For the cells, lyse them and extract the analytes.
-
-
Metabolite Profiling and Identification:
-
Analyze the processed samples using high-resolution LC-MS/MS to detect and identify potential metabolites.[8]
-
CYP450 Reaction Phenotyping
This experiment aims to identify the specific CYP isoforms responsible for fenspiride metabolism.[11][12]
Experimental Protocol:
-
Incubation with Recombinant Human CYPs:
-
Incubate fenspiride with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.
-
Analyze the formation of fenspiride metabolites to identify which isoforms are capable of metabolizing the drug.[13]
-
-
Chemical Inhibition Studies:
-
Incubate fenspiride with human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoforms.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative in vitro metabolism studies.
Known and Predicted Metabolic Pathways of Fenspiride
While comprehensive in vitro data is limited, a study on the in vivo metabolism of fenspiride in horses revealed several Phase I and Phase II metabolites.[14][15] These findings suggest that oxidation and conjugation are key metabolic pathways.
Phase I Metabolism (Oxidation):
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
Oxidation of the Heterocyclic Ring: Modification of the spiro-decanone structure.
Phase II Metabolism (Conjugation):
-
Glucuronidation and Sulfation: The hydroxylated metabolites are likely to undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds for excretion.
Caption: Predicted metabolic pathways of fenspiride.
Comparative Analysis and Discussion of Expected Outcomes
Based on general principles of drug metabolism, significant species differences in the in vitro metabolism of fenspiride can be anticipated.
Table 1: Expected Comparative In Vitro Metabolism of Fenspiride
| Parameter | Human | Rat | Dog | Monkey | Rationale and Key Considerations |
| Primary Metabolic Pathway | Likely a combination of aromatic and heterocyclic oxidation | May show higher rates of oxidation compared to humans | Known to have differences in certain CYP isoforms (e.g., CYP2C family) which could alter the metabolic profile | Often considered a closer model to humans, but differences in CYP activity can still exist[16][17] | The relative contribution of different oxidative pathways is a key point of comparison. |
| Major Metabolites | Hydroxylated and conjugated metabolites | Similar to humans, but the relative abundance of specific metabolites may differ | May form unique metabolites or have a different ratio of major metabolites | Expected to be broadly similar to humans, but quantitative differences are likely | Identification of any human-specific or disproportionate human metabolites is a critical safety assessment. |
| Key CYP450 Isoforms | Likely involves CYP3A4 and possibly CYP2D6 and CYP2C family members | Different CYP isoform profiles compared to humans | Significant differences in CYP2C and CYP2D subfamilies compared to humans[18] | CYP3A4 is generally conserved, but other isoforms can show different activities[16] | Identifying the key metabolizing enzymes in humans is crucial for predicting drug-drug interactions. |
| Intrinsic Clearance (CLint) | Moderate to high | Potentially higher than humans | Variable, could be higher or lower depending on the primary metabolizing enzymes | Generally expected to be in a similar range to humans, but species-specific differences are common | CLint values are essential for predicting in vivo hepatic clearance. |
Discussion:
The in vitro metabolism of fenspiride is likely to be qualitatively similar across the tested species, involving oxidation and conjugation. However, significant quantitative differences are expected due to the well-documented species variations in CYP450 enzyme expression and activity.[18] For instance, rats often exhibit higher metabolic rates than humans, while dogs can have unique metabolic pathways due to differences in their CYP enzyme repertoire. Monkeys are generally considered a good predictor for human metabolism, but notable exceptions exist.[16][17]
The absence of direct comparative in vitro data for fenspiride underscores the importance of conducting such studies during drug development. The results from these experiments would provide invaluable information for selecting the most appropriate species for long-term toxicology studies, thereby ensuring a more accurate assessment of fenspiride's safety profile in humans.
Conclusion
This guide provides a comprehensive framework for investigating the comparative in vitro metabolism of fenspiride. By employing the detailed methodologies outlined, researchers can generate crucial data to understand the species-specific metabolic pathways, identify key metabolizing enzymes, and ultimately make more informed decisions in the drug development process. The synthesis of data from liver microsomes, hepatocytes, and recombinant enzymes will provide a robust understanding of fenspiride's metabolic fate, a critical step in ensuring the safety and efficacy of any pharmaceutical compound.
References
-
Determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection. (1989). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chemical structures of fenspiride and its putative in vivo 624 628 Due... (n.d.). ResearchGate. [Link]
-
(PDF) UPLC-MS/MS quantification of fenspiride in human plasma. (2013). ResearchGate. [Link]
-
New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. (2018). Biomedical Chromatography. [Link]
-
Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (n.d.). ResearchGate. [Link]
-
Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. (2012). British Journal of Pharmacology. [Link]
-
Species differences in pharmacokinetics and pharmacodynamics. (2011). Handbook of Experimental Pharmacology. [Link]
-
Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. (2017). Journal of Pharmaceutical Sciences. [Link]
-
Fenspiride | C15H20N2O2 | CID 3344. (n.d.). PubChem. [Link]
-
In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (2001). Current Protocols in Pharmacology. [Link]
-
Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. (2007). Drug Metabolism and Disposition. [Link]
-
Species differences in pharmacokinetics and pharmacodynamics. (n.d.). Semantic Scholar. [Link]
-
Species Similarities and Differences in Pharmacokinetics. (1997). Drug Metabolism and Disposition. [Link]
-
a review on bioanalytical method development and validation. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
In Vitro Biotransformation in Drug Discovery. (2018). Semantic Scholar. [Link]
-
species-differences-in-metabolism-and-pharmacokinetics-are-we-close-to-an-understanding. (1991). Ask this paper | Bohrium. [Link]
-
Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. (2020). Scientific Reports. [Link]
-
Anti-Cancer Agents in. (n.d.). [Link]
-
Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability. (2020). Drug Metabolism and Disposition. [Link]
-
In vitro comparative metabolism studies to identify metabolites using hepatocytes:. (2018). EFSA. [Link]
-
In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys. (2022). Toxins. [Link]
-
The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. (2024). The AAPS Journal. [Link]
-
Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans. (1994). Archives of Toxicology. [Link]
-
In vitro metabolism of perospirone in rat, monkey and human liver microsomes. (1997). Japanese Journal of Psychopharmacology. [Link]
-
Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease. (2013). BioMed Research International. [Link]
-
Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). Journal of Pharmaceutical Sciences. [Link]
-
In vitro metabolism of nefiracetam by liver microsomes from rats, dogs and monkeys. (1995). European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Effect of fenspiride on pulmonary function in the rat and guinea pig. (1992). Journal of Pharmacy and Pharmacology. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2016). ResearchGate. [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2019). ResearchGate. [Link]
-
Metabolism in rat liver microsomes of the nitroxide spin probe tempol. (1989). Biochemical and Biophysical Research Communications. [Link]
-
In Vitro Cytochrome P450 Inhibition and Induction. (2008). Sci-Hub. [Link]
-
Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. (1995). European Journal of Pharmacology. [Link]
-
In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. (2022). MDPI. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2022). MDPI. [Link]
-
Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions. (1997). British Journal of Clinical Pharmacology. [Link]
-
MetaCyc: a multiorganism database of metabolic pathways and enzymes. (2006). Nucleic Acids Research. [Link]
-
Dog breed-associated differences in liver microsome CYP2B11 abundance... (n.d.). ResearchGate. [Link]
-
Comparative In vitro Metabolism of Enflicoxib in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Inhibitory Mechanisms of Lekethromycin in Dog Liver Cytochrome P450 Enzymes Based on UPLC-MS/MS Cocktail Method. (2023). Pharmaceuticals. [Link]
Sources
- 1. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. efsa.europa.eu [efsa.europa.eu]
- 10. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro metabolism of perospirone in rat, monkey and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paper Details - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxy Fenspiride
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Hydroxy Fenspiride, a primary metabolite of Fenspiride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Principle: Hazard-Based Waste Management
Regulatory Imperative: In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This legislation mandates a "cradle-to-grave" approach to hazardous waste management, holding the generator responsible for its safe handling from generation to final disposal.[1]
Hazard Profile and Risk Assessment
Fenspiride hydrochloride is categorized as harmful if swallowed, in contact with skin, or inhaled.[5][6] Accidental ingestion may cause significant harm, and animal studies indicate potential for serious health damage.[7] Furthermore, the European Medicines Agency (EMA) has noted concerns regarding Fenspiride's potential to cause heart rhythm problems.[8] Given these factors, 3-Hydroxy Fenspiride must be treated as a hazardous substance.
Table 1: Hazard Classification for Parent Compound Fenspiride
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][6] |
| Aquatic Hazard | Water Hazard Class 1 | Slightly hazardous for water[5] |
This profile dictates that 3-Hydroxy Fenspiride waste must not be disposed of via standard trash or sanitary sewer systems.[3][5] Such improper disposal can lead to the contamination of water supplies and present a risk to public health and wildlife.[1]
Standard Operating Procedure for Disposal
This protocol ensures the safe containment, segregation, and ultimate disposal of 3-Hydroxy Fenspiride waste in solid or liquid form.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Classification and Segregation
All materials containing 3-Hydroxy Fenspiride, including pure substance, solutions, and contaminated consumables (e.g., pipette tips, wipes), must be classified as Hazardous Chemical Waste .
Causality: Proper segregation is critical to prevent unintended and potentially dangerous chemical reactions.[9][10] This waste must be kept separate from incompatible materials such as strong acids, bases, and oxidizers.[9]
Step 3: Secure Containerization
The integrity of the waste container is the primary barrier against environmental release.
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid that is made of a material compatible with the waste (e.g., high-density polyethylene for most solutions).[9][11][12] Glass is acceptable but plastic is often preferred to minimize breakage risk.[3]
-
Prevent Overfilling: Fill liquid waste containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[9][11]
-
Maintain a Clean Exterior: Ensure the outside of the container is free from contamination.[9]
-
Utilize Secondary Containment: Store the primary waste container within a larger, chemically compatible secondary container (e.g., a lab tray or bin) to contain any potential leaks or spills.[10][12]
Step 4: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste tag or label to the container as soon as the first drop of waste is added.[3][12]
-
Complete All Fields: The label must include:
-
The full, unabbreviated chemical name: "3-Hydroxy Fenspiride". For mixtures, list all constituents and their approximate concentrations.[3][9]
-
The date of waste generation (accumulation start date).[3]
-
The physical state (solid/liquid) and relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[3]
-
Your name, department, and contact information.[3]
Step 5: Safe Interim Storage
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
-
Location: This area should be at or near the point of generation and under the control of the laboratory staff.
-
Segregation: Keep the container segregated from incompatible chemicals.[10]
-
Closure: The container must remain closed at all times except when adding waste.[10][12]
Step 6: Arrange for Final Disposal
Hazardous waste must be disposed of through a licensed and regulated process.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Professional Disposal: EHS will coordinate with a certified hazardous waste contractor for transport and disposal. The required method for pharmaceutical waste is typically high-temperature incineration at a permitted facility.[2][4]
Decontamination of Empty Containers
Chemical containers are not considered empty until they have been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or another solvent in which 3-Hydroxy Fenspiride is soluble) three times.[10][11]
-
Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[10]
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original labels. The container can then typically be disposed of in the regular laboratory trash or recycling.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Hydroxy Fenspiride waste.
Sources
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
A Researcher's Guide to Safely Handling 3-Hydroxy Fenspiride: Essential Protective Measures and Disposal Protocols
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of those conducting the research. The handling of novel or lesser-studied compounds, such as 3-Hydroxy Fenspiride, a metabolite of fenspiride, demands a meticulous and informed approach to personal protection and waste management. While specific toxicological data for 3-Hydroxy Fenspiride is not extensively documented, a conservative approach, guided by the known properties of the parent compound, fenspiride, is paramount. This guide provides a comprehensive framework for the safe handling and disposal of 3-Hydroxy Fenspiride, ensuring both personal safety and environmental responsibility.
Fenspiride has been identified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[4] Of significant note, fenspiride has been associated with a potential risk of heart rhythm problems, specifically QT prolongation and torsades de pointes, which led to the suspension of its marketing authorizations in the European Union.[5][6] Given these known hazards of the parent compound, 3-Hydroxy Fenspiride should be handled as a potent compound, necessitating stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.[7][8]
Core Principles of Safe Handling
The primary objective when handling potent compounds like 3-Hydroxy Fenspiride is to minimize exposure.[7] This is achieved through a multi-layered approach that prioritizes engineering controls, supplemented by rigorous work practices and appropriate PPE.
Engineering Controls:
-
Primary Containment: All manipulations of solid 3-Hydroxy Fenspiride, including weighing and solution preparation, should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[1][9] This is the most critical barrier to preventing inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][2]
Work Practices:
-
Designated Area: Establish a designated area within the laboratory for handling 3-Hydroxy Fenspiride. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Avoid Dust Generation: Handle the compound carefully to avoid the formation of dust.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the designated handling area.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the final barriers between the researcher and the chemical. The following PPE is mandatory when handling 3-Hydroxy Fenspiride.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, double-gloved | Provides a primary barrier against skin contact.[2] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects the eyes from splashes or airborne particles.[2] |
| Lab Coat | Disposable lab coat or a dedicated, non-disposable lab coat that is regularly laundered | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Essential for preventing inhalation of fine particles, especially when handling the solid compound.[2] The choice of respirator should be based on a formal risk assessment. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they are tucked under the cuff of the lab coat. Put on the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Eye Protection: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Safe Handling and Disposal
Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of 3-Hydroxy Fenspiride.
Disposal Plan: A Commitment to Safety and Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.[10][11][12] All waste generated from handling 3-Hydroxy Fenspiride must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with 3-Hydroxy Fenspiride, including gloves, wipes, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.[12] This container should be a leak-proof pail lined with a clear plastic bag.
-
Liquid Waste: Unused solutions, reaction mixtures, and the first rinse from cleaning contaminated glassware should be collected in a dedicated, labeled, and sealed hazardous waste container.[11] Never dispose of this waste down the drain.[11]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Decontamination and Container Rinsing
-
Work Surfaces: All work surfaces and equipment should be decontaminated after use.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.[11] Subsequent rinses with soap and water can then be performed.
Waste Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "3-Hydroxy Fenspiride."[11]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[12]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11]
By adhering to these stringent safety and disposal protocols, researchers can confidently work with 3-Hydroxy Fenspiride, ensuring their personal safety and contributing to a culture of responsibility within the scientific community.
References
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. [Link]
-
Medical Dialogues. Fenspiride: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
European Pharmaceutical Review. Handling HPAPIs safely – what does it take?. [Link]
-
Scribd. Best Practices for Pharmaceutical PPE. [Link]
-
European Medicines Agency. Suspension of fenspiride medicines due to potential risk of heart rhythm problems. [Link]
-
ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
European Medicines Agency. Withdrawal of marketing authorisations for fenspiride medicines. [Link]
-
Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
-
Allmpus. fenspiride 3-hydroxy impurity. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
PubChem. Fenspiride. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suspension of fenspiride medicines due to potential risk of heart rhythm problems | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Withdrawal of marketing authorisations for fenspiride medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ilcdover.com [ilcdover.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
